Sakamototide substrate peptide TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C70H121F3N30O25 |
|---|---|
Molecular Weight |
1839.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carbamimidamidobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C68H120N30O23.C2HF3O2/c1-29(2)19-39(90-50(106)31(5)69)55(111)93-42(22-47(70)103)58(114)87-36(12-9-16-81-66(73)74)54(110)98-49(33(7)102)63(119)97-46(27-101)62(118)96-45(26-100)61(117)94-43(23-48(104)105)59(115)95-44(25-99)60(116)85-32(6)51(107)91-40(20-30(3)4)56(112)92-41(21-34-24-79-28-84-34)57(113)88-37(14-18-83-68(77)78)53(109)86-35(11-8-15-80-65(71)72)52(108)89-38(64(120)121)13-10-17-82-67(75)76;3-2(4,5)1(6)7/h24,28-33,35-46,49,99-102H,8-23,25-27,69H2,1-7H3,(H2,70,103)(H,79,84)(H,85,116)(H,86,109)(H,87,114)(H,88,113)(H,89,108)(H,90,106)(H,91,107)(H,92,112)(H,93,111)(H,94,117)(H,95,115)(H,96,118)(H,97,119)(H,98,110)(H,104,105)(H,120,121)(H4,71,72,80)(H4,73,74,81)(H4,75,76,82)(H4,77,78,83);(H,6,7)/t31-,32-,33+,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,49-;/m0./s1 |
InChI Key |
PRSXRGLEOKCGNV-MKBXVJCKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Sakamototide Substrate Peptide TFA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sakamototide, widely recognized in the scientific community as SAMS peptide, is a synthetic peptide renowned for its utility as a specific and efficient substrate for AMP-activated protein kinase (AMPK). This document serves as a comprehensive technical guide on Sakamototide, detailing its biochemical properties, its application in kinase assays, and the critical considerations for its use in research and drug development. The trifluoroacetic acid (TFA) salt form, a common counter-ion from peptide synthesis and purification, is also discussed in detail due to its potential impact on experimental outcomes.
Peptide Identity and Physicochemical Properties
Sakamototide is a synthetic peptide designed as a substrate for the AMPK family of kinases. While the name "Sakamototide" is used commercially, the most frequently cited and studied sequence is the SAMS peptide.
Table 1: Peptide Identity
| Feature | Description |
| Common Name | SAMS Peptide |
| Amino Acid Sequence | H-His-Met-Arg-Ser-Ala-Met-Ser-Gly-Leu-His-Leu-Val-Lys-Arg-Arg-NH2 |
| One-Letter Code | HMRSAMSGLHLVKRR-NH2[1][2] |
| Molecular Formula | C74H132N30O17S2 |
| Molecular Weight | 1778.3 g/mol [1] |
| Form | Typically supplied as a lyophilized powder[1] |
| Counter-ion | Commonly Trifluoroacetate (TFA) |
Note: Some commercial suppliers may list a different sequence (ALNRTSSDSALHRRR) under the name Sakamototide.[3] Researchers should verify the sequence provided by their specific vendor.
The Role of Trifluoroacetic Acid (TFA)
Sakamototide is typically supplied as a TFA salt, a remnant of the solid-phase peptide synthesis and purification process. While often considered inert, TFA can influence experimental results, particularly in cell-based assays.
Key Considerations for TFA:
-
Cytotoxicity: TFA can exhibit cytotoxic effects at concentrations as low as the nanomolar range, potentially inhibiting cell proliferation.[1]
-
Assay Interference: The acidic nature of TFA can potentially alter the pH of assay buffers if not properly accounted for, which can affect enzyme kinetics.
-
Alternative Salt Forms: For sensitive applications, especially in vivo studies or cell-based assays, it is advisable to consider TFA-free forms of the peptide or to perform a salt exchange to a more biocompatible counter-ion like acetate (B1210297) or hydrochloride.
Biochemical Data: A Substrate for AMPK
Sakamototide (SAMS peptide) is a well-established substrate for AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. AMPK exists as a heterotrimeric complex with a catalytic α subunit and regulatory β and γ subunits. There are two isoforms of the catalytic subunit, α1 and α2.
Table 2: Kinetic Parameters of SAMS Peptide with AMPK Isoforms
| AMPK Isoform | Km (µM) | Vmax (nmol/min/mg) | Specific Activity Comparison |
| α1-complexes | 26 - 37 | Not explicitly stated in a comparative manner | Higher specific activity compared to α2-complexes[4] |
| α2-complexes | 80 - 121 | Not explicitly stated in a comparative manner | Lower specific activity compared to α1-complexes[4] |
One study reported that α1 and α2 containing complexes have "equal specific activity measured with the SAMS peptide".[5] However, another detailed kinetic analysis showed that α1-complexes exhibit higher specific activity for the SAMS peptide.[4]
Table 3: Example IC50 Value Determined Using SAMS Peptide
| Inhibitor | Kinase | Substrate | IC50 |
| Staurosporine | AMPK (A1/B1/G2) | SAMS Peptide | 16.5 nM |
This table provides an example of how SAMS peptide can be used in inhibitor screening assays. The IC50 value is from a specific experiment and may vary depending on assay conditions.
Signaling Pathway
Sakamototide is a tool to probe the activity of AMPK, a central node in cellular metabolic regulation. The AMPK signaling pathway is activated by an increase in the cellular AMP:ATP ratio, indicating low energy status. Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy balance.
Caption: AMPK Signaling Pathway Overview.
Experimental Protocols
Sakamototide (SAMS peptide) is primarily used in in vitro kinase assays to measure AMPK activity. Below are detailed methodologies for both non-radiolabeled and radiolabeled assay formats.
Non-Radiolabeled Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay protocol and is suitable for high-throughput screening.[6][7]
Materials:
-
Sakamototide (SAMS peptide)
-
Recombinant active AMPK enzyme
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra Pure ATP
-
ADP
-
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)
-
Multi-well plates (white, opaque)
-
Plate-reading luminometer
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of Sakamototide in nuclease-free water.
-
Dilute the AMPK enzyme to the desired concentration in Kinase Buffer.
-
Prepare the ATP and substrate mix by diluting ATP and Sakamototide to the desired final concentrations in Kinase Buffer.
-
Prepare the ADP-Glo™ and Kinase Detection Reagents according to the manufacturer's instructions.
-
-
Kinase Reaction:
-
In a multi-well plate, add your test compounds (inhibitors or activators) and vehicle controls.
-
Add the diluted AMPK enzyme to each well.
-
Initiate the kinase reaction by adding the ATP/Sakamototide mix. The final reaction volume is typically 5-25 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Radiolabeled Kinase Assay ([γ-32P]ATP Format)
This is a traditional and highly sensitive method for measuring kinase activity.[8][9][10]
Materials:
-
Sakamototide (SAMS peptide)
-
Recombinant active AMPK enzyme
-
[γ-32P]ATP
-
Non-radiolabeled ("cold") ATP
-
Kinase Buffer (e.g., 50 mM HEPES, pH 7.5; 10 mM MgCl2; 1 mM DTT)
-
Phosphocellulose paper (e.g., P81)
-
Wash Buffer (e.g., 75 mM phosphoric acid)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare Reaction Mix:
-
Prepare a reaction mix containing Kinase Buffer, Sakamototide, and a mixture of cold ATP and [γ-32P]ATP. The final ATP concentration should be at or near the Km for ATP.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, add the diluted AMPK enzyme.
-
Initiate the reaction by adding the reaction mix.
-
Incubate at 30°C for a set time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
-
Stopping the Reaction and Spotting:
-
Terminate the reaction by spotting a portion of the reaction mixture onto a piece of P81 phosphocellulose paper. The positive charges on the paper will bind the negatively charged phosphorylated peptide.
-
-
Washing:
-
Wash the P81 papers multiple times in Wash Buffer to remove unincorporated [γ-32P]ATP.
-
-
Quantification:
-
Place the washed P81 paper in a scintillation vial with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the kinase activity based on the counts per minute (CPM) and the specific activity of the [γ-32P]ATP.
-
Experimental Workflows
Kinase Inhibitor Screening Workflow
Sakamototide is an ideal substrate for high-throughput screening (HTS) of AMPK inhibitors.
References
- 1. SAMS Peptide [HMRSAMSGLHLVKRR-NH2] - 5 mg [anaspec.com]
- 2. SAMS Peptide [HMRSAMSGLHLVKRR-NH2] - 5 mg [eurogentec.com]
- 3. Sakamototide substrate peptide acetate | TargetMol [targetmol.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The alpha1 and alpha2 isoforms of the AMP-activated protein kinase have similar activities in rat liver but exhibit differences in substrate specificity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 8. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
Sakamototide Substrate Peptide TFA: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sakamototide, a synthetic peptide, serves as a crucial tool for researchers investigating the activity of the AMP-activated protein kinase (AMPK) family. As a specific substrate for these kinases, Sakamototide is instrumental in in vitro kinase assays designed to screen for novel AMPK activators or inhibitors, and to study the kinetics of the AMPK-mediated phosphorylation. This technical guide provides an in-depth overview of the structure, properties, and application of Sakamototide trifluoroacetate (B77799) (TFA) salt in biomedical research.
Peptide Structure and Sequence
Sakamototide is a 15-amino acid peptide with the following sequence:
H-Ala-Leu-Asn-Arg-Thr-Ser-Ser-Asp-Ser-Ala-Leu-His-Arg-Arg-Arg-OH [1]
The trifluoroacetate (TFA) salt form is a common counter-ion used in the purification of synthetic peptides via reversed-phase high-performance liquid chromatography (RP-HPLC).
Chemical and Physical Properties
A summary of the key chemical and physical properties of Sakamototide substrate peptide TFA is presented in the table below.
| Property | Value | Reference |
| Amino Acid Sequence | H-ALNRTSSDSALHRRR-OH | [1] |
| Molecular Formula | C71H123F3N30O25 | [2] |
| Molecular Weight | 1853.92 g/mol | [3] |
| Peptide Purity (by HPLC) | Typically >95% | [1] |
| Appearance | Lyophilized white powder | |
| Solubility | Soluble in water (up to 100 mg/mL with sonication) and DMSO (up to 100 mg/mL). | [3][4] |
| Storage | Store lyophilized peptide at -20°C or -80°C for long-term stability. | [3] |
Role in AMPK Signaling
Sakamototide is a substrate for the AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4] AMPK is activated in response to cellular stresses that deplete ATP levels, such as nutrient deprivation, hypoxia, and exercise. Once activated, AMPK phosphorylates a multitude of downstream targets, leading to the stimulation of catabolic pathways that generate ATP and the inhibition of anabolic pathways that consume ATP.
The phosphorylation of Sakamototide by AMPK provides a direct measure of the kinase's activity. This is invaluable for high-throughput screening of compound libraries to identify novel AMPK modulators and for detailed kinetic studies of the enzyme.
Experimental Protocols
The following is a representative protocol for an in vitro AMPK kinase assay using Sakamototide as a substrate and [γ-³²P]ATP for detection. This protocol is based on established methods for kinase activity assays.
Materials and Reagents
-
Active AMPK enzyme
-
This compound
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35)
-
ATP solution (non-radioactive)
-
20% Trichloroacetic acid (TCA)
-
Phosphocellulose paper (e.g., P81)
-
Scintillation counter and scintillation fluid
Assay Procedure
-
Prepare a master mix: For each reaction, prepare a master mix containing kinase assay buffer, active AMPK enzyme, and any compounds to be tested (e.g., potential inhibitors or activators).
-
Initiate the reaction: Add a solution of Sakamototide and [γ-³²P]ATP to the master mix to start the kinase reaction. A typical final concentration for Sakamototide is in the range of 50-200 µM, and for ATP is 100 µM.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a sheet of P81 phosphocellulose paper.
-
Washing: Immediately immerse the P81 paper in a beaker of 1% phosphoric acid. Wash the paper three to four times with gentle agitation to remove unincorporated [γ-³²P]ATP.
-
Detection: After washing, dry the P81 paper and place it in a scintillation vial with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.
Quantitative Data
| Kinetic Parameter | Value | Conditions |
| Kₘ (Sakamototide) | To be determined experimentally | [AMPK], [ATP], temperature, pH |
| Vₘₐₓ | To be determined experimentally | [AMPK], [ATP], temperature, pH |
| kcat | To be determined experimentally | Vₘₐₓ / [Enzyme] |
| kcat/Kₘ | To be determined experimentally | Catalytic Efficiency |
Conclusion
This compound is an essential research tool for the study of AMPK activity. Its well-defined sequence and properties, combined with established kinase assay protocols, enable robust and reproducible measurements of AMPK-mediated phosphorylation. This guide provides a foundational understanding for researchers and drug development professionals to effectively utilize Sakamototide in their investigations of cellular metabolism and the development of novel therapeutics targeting the AMPK signaling pathway.
References
An In-depth Technical Guide on the Core Mechanism of Action of Sakamototide Substrate Peptide TFA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Sakamototide substrate peptide TFA, its mechanism of action as a substrate for the NUAK family of kinases, and its application in kinase activity assays. This document includes detailed experimental protocols, quantitative data, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to Sakamototide and its Mechanism of Action
Sakamototide is a synthetic peptide used as a substrate for members of the AMP-activated protein kinase (AMPK) family, specifically NUAK1 (AMPK-related kinase 5, ARK5) and NUAK2 (SNF1/AMPK-related kinase, SNARK).[1][2] Its peptide sequence is ALNRTSSDSALHRRR. The trifluoroacetic acid (TFA) designation indicates that the peptide is supplied as a trifluoroacetate (B77799) salt, a common counterion used during solid-phase peptide synthesis and purification.[3][4] While generally considered safe at low residual levels, it is important for researchers to be aware that TFA itself can have biological effects.[3][5]
The core mechanism of action of Sakamototide is to serve as a specific substrate for phosphorylation by NUAK kinases.[1][6] In a kinase assay, the transfer of a phosphate (B84403) group from ATP to a serine or threonine residue on the Sakamototide peptide is measured. This reaction allows for the quantification of NUAK1 and NUAK2 enzymatic activity. Consequently, Sakamototide is a valuable tool for studying the function of these kinases and for screening potential inhibitors.[6]
The Role of Trifluoroacetic Acid (TFA)
Trifluoroacetic acid is a strong acid utilized extensively in solid-phase peptide synthesis (SPPS) for cleaving the synthesized peptide from the resin and for removing protecting groups from amino acid side chains.[3] As a result, the final lyophilized peptide product is often a salt with TFA as the counterion to positively charged residues.
While essential for the synthesis process, residual TFA can influence experimental outcomes. It has been reported to affect cell proliferation and other biological assays.[5][7] For sensitive applications, researchers may consider exchanging the TFA counterion for a more biologically compatible one, such as acetate (B1210297) or hydrochloride.[4]
Signaling Pathway
Sakamototide is a substrate for NUAK1 and NUAK2, which are downstream effectors of the LKB1 tumor suppressor kinase.[6] The LKB1 pathway is a central regulator of cell metabolism, growth, and polarity. The signaling cascade is initiated by the activation of LKB1, which in turn phosphorylates and activates NUAK1 and NUAK2. These activated kinases then phosphorylate their downstream substrates, such as Sakamototide in an in vitro setting, to propagate the signal.
Caption: LKB1-NUAK Signaling Pathway with Sakamototide.
Quantitative Data
The primary application of Sakamototide is in determining the inhibitory potency of compounds against NUAK1 and NUAK2. This is typically expressed as an IC50 value, which is the concentration of an inhibitor required to reduce the kinase activity by 50%. The following table summarizes the IC50 values of two known NUAK inhibitors, WZ4003 and HTH-01-015, which were determined using a radiometric kinase assay with Sakamototide as the substrate.[6]
| Kinase | Inhibitor | IC50 (nM) |
| NUAK1 | WZ4003 | 20 |
| NUAK2 | WZ4003 | 100 |
| NUAK1 | HTH-01-015 | 100 |
| NUAK2 | HTH-01-015 | >10,000 |
Experimental Protocols
The following is a detailed protocol for a radiometric in vitro kinase assay for NUAK1 or NUAK2 using Sakamototide as a substrate. This protocol is based on the methods described by Banerjee et al. (2014) and other standard radiometric kinase assay procedures.[6][8][9]
5.1. Reagents and Buffers
-
Kinase Assay Buffer (5X): 125 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 5 mM EGTA, 0.5 mg/mL BSA. Store at -20°C.
-
DTT (1 M): Store at -20°C.
-
ATP (10 mM): Store at -20°C.
-
[γ-³²P]ATP (10 µCi/µL): Store at -20°C.
-
Sakamototide Substrate (10 mM): Dissolve in deionized water and store at -20°C.
-
Recombinant NUAK1 or NUAK2: Store at -80°C.
-
P81 Phosphocellulose Paper: Whatman Grade P81.
-
0.5% Phosphoric Acid: Store at 4°C.
-
Acetone: Reagent grade.
-
Scintillation Fluid.
5.2. Assay Procedure
-
Prepare 1X Kinase Assay Buffer: Dilute the 5X stock with deionized water and add DTT to a final concentration of 0.1 mM.
-
Prepare Master Mix: For each reaction, prepare a master mix containing 1X Kinase Assay Buffer, 100 µM ATP, and 0.2 µCi/µL [γ-³²P]ATP.
-
Prepare Kinase Dilution: Dilute the recombinant NUAK1 or NUAK2 enzyme in 1X Kinase Assay Buffer to the desired working concentration.
-
Prepare Substrate Dilution: Dilute the Sakamototide stock solution in deionized water to a working concentration of 200 µM.
-
Set up the Reaction: In a microcentrifuge tube, combine:
-
5 µL of Master Mix
-
5 µL of diluted kinase
-
5 µL of diluted Sakamototide substrate
-
(Optional) 5 µL of inhibitor at various concentrations
-
Adjust the final volume to 25 µL with 1X Kinase Assay Buffer.
-
-
Incubate: Incubate the reaction mixture at 30°C for 20-30 minutes.
-
Stop the Reaction: Spot 20 µL of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 Paper:
-
Wash the P81 paper squares four times for 5 minutes each in a beaker containing chilled 0.5% phosphoric acid.
-
Perform a final 5-minute wash with acetone.
-
-
Dry the P81 Paper: Air-dry the P81 paper squares.
-
Quantify: Place the dry P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
References
- 1. Sakamototide substrate peptide acetate - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. foreveryoungpharmacy.com [foreveryoungpharmacy.com]
- 4. researchgate.net [researchgate.net]
- 5. genscript.com [genscript.com]
- 6. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to Sakamototide Substrate Peptide TFA for AMPK Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a crucial enzyme that functions as a master regulator of cellular energy homeostasis. Its role in numerous metabolic pathways makes it a significant target for the development of therapeutics for a range of diseases, including type 2 diabetes, obesity, and cancer. Accurate and reliable measurement of AMPK activity is paramount for both basic research and drug discovery. This guide provides a comprehensive overview of the Sakamototide substrate peptide, a tool for the sensitive and specific quantification of AMPK kinase activity.
Sakamototide is a synthetic peptide designed as an efficient substrate for members of the AMPK family of kinases. It is commercially available as a trifluoroacetate (B77799) (TFA) salt, a common counterion resulting from the peptide purification process. This document will delve into the technical details of Sakamototide, including its amino acid sequence, its application in AMPK kinase assays, and relevant experimental protocols.
Sakamototide Peptide: Properties and Rationale for Use
While the exact origin of the name "Sakamototide" as used in commercial products is not detailed in the primary literature, the peptide sequence is utilized in studies of AMPK-related kinases. The peptide is designed to contain a consensus phosphorylation motif recognized by AMPK.
Amino Acid Sequence:
The peptide sequence, referred to as the "Sakamoto peptide" in some research, is derived from a substrate of the NUAK1 kinase, a member of the AMPK-related kinase family. The sequence is:
ALNRTSSDSALHMRR
This sequence contains serine and threonine residues that can be phosphorylated by AMPK. The surrounding amino acids provide the necessary recognition sites for the kinase, ensuring specificity.
The Role of Trifluoroacetic Acid (TFA)
Sakamototide is typically supplied as a TFA salt. TFA is used during the reversed-phase high-performance liquid chromatography (RP-HPLC) purification of synthetic peptides. For most in vitro kinase assays, the residual amounts of TFA are not expected to interfere with enzyme activity. However, it is a point of consideration, especially when comparing data across different peptide batches or when performing highly sensitive cell-based assays where TFA has been reported to have potential effects at high concentrations. For precise quantitative studies, researchers may consider exchanging the TFA salt for a different counterion, such as hydrochloride (HCl).
Quantitative Data for AMPK Substrate Peptides
| Substrate | AMPK Isoform | Km (µM) | Vmax (nmol/min/mg) | Reference |
| SAMS Peptide | Rat Liver AMPK | 27 | Not specified | [1] |
| SAMS Peptide | Human AMPK (α1β1γ1) | 15.68 | Not specified | |
| SAMS Peptide | Human AMPK (α2β1γ1) | Not specified | Not specified | |
| GST-SAMS | Rat Liver AMPK | 110 | 0.26 | [2] |
Note: Vmax values can vary significantly based on the purity and specific activity of the enzyme preparation and the assay conditions.
Experimental Protocols
The following are detailed methodologies for performing an AMPK kinase activity assay using a peptide substrate like Sakamototide. These protocols are based on established methods and can be adapted for various detection formats, including radiometric, luminescence, and ELISA-based assays.
Radiometric Filter Binding Assay
This is a classic and highly sensitive method for measuring kinase activity.
Materials:
-
Recombinant active AMPK enzyme
-
Sakamototide substrate peptide TFA
-
Kinase reaction buffer (e.g., 40 mM HEPES pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 8 mM MgCl₂, 0.8 mM EDTA)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
10% Phosphoric acid
-
P81 phosphocellulose paper
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare the Kinase Reaction Mix: In a microcentrifuge tube, prepare the reaction mix containing kinase reaction buffer, Sakamototide peptide (e.g., at a final concentration of 20-200 µM), and the AMPK enzyme.
-
Initiate the Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP (e.g., at a final concentration of 100 µM with a specific activity of 100-500 cpm/pmol).
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.
-
Stop the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.
-
Washing: Wash the P81 papers extensively with 1% phosphoric acid to remove unincorporated radiolabeled ATP. Perform at least three washes for 5-10 minutes each.
-
Rinsing: Rinse the papers with acetone (B3395972) to facilitate drying.
-
Quantification: Place the dried P81 papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of phosphate (B84403) incorporated into the Sakamototide peptide based on the specific activity of the ATP.
Non-Radiometric ADP-Glo™ Luminescence Assay
This is a commercially available assay that measures kinase activity by quantifying the amount of ADP produced.
Materials:
-
Recombinant active AMPK enzyme
-
This compound
-
Kinase reaction buffer (as recommended by the assay manufacturer, typically containing MgCl₂)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque multi-well plates
-
Luminometer
Procedure:
-
Set up the Kinase Reaction: In a white multi-well plate, add the kinase reaction buffer, Sakamototide peptide, and AMPK enzyme.
-
Initiate the Reaction: Add ATP to start the reaction.
-
Incubation: Incubate at the desired temperature (e.g., room temperature or 30°C) for the desired time (e.g., 60 minutes).
-
Terminate the Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the ADP generated by the kinase into ATP and then into a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the ADP concentration and thus to the kinase activity.
Visualizations
AMPK Signaling Pathway
Caption: Simplified AMPK signaling pathway showing upstream activators and downstream effects, including the phosphorylation of the Sakamototide substrate.
Experimental Workflow for a Radiometric AMPK Kinase Assay
Caption: Step-by-step workflow for a typical radiometric AMPK kinase assay using a peptide substrate.
Conclusion
The Sakamototide substrate peptide is a valuable reagent for the study of AMPK and related kinases. Its optimized sequence allows for sensitive and specific measurement of kinase activity, which is essential for understanding the intricate roles of these enzymes in cellular metabolism and disease. By employing the detailed protocols and understanding the quantitative aspects outlined in this guide, researchers can effectively utilize Sakamototide to advance their studies in this critical area of biomedical research. While specific kinetic data for Sakamototide remains to be widely published, the well-characterized SAMS peptide provides a robust benchmark for experimental design and data interpretation.
References
Sakamototide Peptide: A Technical Guide to its Role as a Substrate for NUAK Kinases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sakamototide is a synthetic peptide that has emerged as a valuable tool in cellular signaling research, specifically for the study of the NUAK (NUAK family, SNF1-like kinase) family of kinases. It serves as a specific and efficient substrate for NUAK1 and NUAK2, members of the AMP-activated protein kinase (AMPK) family. The development and characterization of Sakamototide have been instrumental in elucidating the function of NUAK kinases and in the screening and validation of their inhibitors. This technical guide provides an in-depth overview of Sakamototide, its discovery context, biochemical properties, and its application in kinase assays.
Discovery and Development Context
Sakamototide was first described in a 2014 study by Banerjee et al. as a substrate for NUAK1 and NUAK2 in the characterization of the selective NUAK kinase inhibitors WZ4003 and HTH-01-015. While the exact design rationale for the Sakamototide sequence is not explicitly detailed in this primary publication, it is understood to be a peptide sequence optimized for recognition and phosphorylation by NUAK kinases. Such substrate peptides are typically designed based on the known phosphorylation motifs of endogenous substrates of the target kinase.
Sakamototide has since been utilized as a standard reagent in biochemical assays to measure the enzymatic activity of NUAK1 and NUAK2. Its primary role is not as a therapeutic agent itself, but as a critical component of the research toolkit for drug discovery and for the fundamental understanding of the LKB1-NUAK signaling pathway.
Biochemical Properties and Specifications
Sakamototide is a 15-amino acid peptide with the following sequence:
H-Ala-Leu-Asn-Arg-Thr-Ser-Ser-Asp-Ser-Ala-Leu-His-Arg-Arg-Arg-OH
| Property | Value | Reference |
| Amino Acid Sequence | H-ALNRTSSDSALHRRR-OH | --INVALID-LINK-- |
| Molecular Formula | C69H122N30O23 | [Various commercial suppliers] |
| Molecular Weight | ~1739.88 g/mol | [Various commercial suppliers] |
| Purity (typical) | >95% (HPLC) | [Various commercial suppliers] |
| Form | Lyophilized powder | [Various commercial suppliers] |
Role in the LKB1-NUAK Signaling Pathway
Sakamototide is a tool to probe the activity of NUAK1 and NUAK2, which are key downstream effectors of the tumor suppressor kinase LKB1. The LKB1-NUAK signaling pathway is implicated in various cellular processes, including cell adhesion, migration, polarity, and proliferation.
LKB1-NUAK Signaling Cascade
The tumor suppressor LKB1, in a complex with the accessory proteins STRAD and MO25, acts as a master upstream kinase. LKB1 phosphorylates and activates at least 13 kinases of the AMPK family, including NUAK1 and NUAK2. Once activated, NUAK1 and NUAK2 phosphorylate a range of downstream substrates, modulating their activity. One of the best-characterized substrates of NUAK1 is Myosin Phosphatase Target Subunit 1 (MYPT1), a regulatory subunit of the myosin phosphatase complex. Phosphorylation of MYPT1 by NUAK1 inhibits the phosphatase activity, leading to increased phosphorylation of Myosin Light Chain (MLC) and subsequent regulation of cell adhesion and motility.[1][2][3]
Caption: The LKB1-NUAK1 signaling pathway.
Application in Kinase Assays and Inhibitor Profiling
The primary application of Sakamototide is in in vitro kinase assays to quantify the enzymatic activity of NUAK1 and NUAK2. These assays are fundamental for the discovery and characterization of small molecule inhibitors.
Quantitative Data from Inhibitor Profiling
Sakamototide was instrumental in determining the potency of the NUAK kinase inhibitors WZ4003 and HTH-01-015. The following table summarizes the IC50 values obtained from kinase assays using Sakamototide as a substrate.
| Compound | Target Kinase | IC50 (nM) | Reference |
| WZ4003 | NUAK1 | 20 | --INVALID-LINK-- |
| NUAK2 | 100 | --INVALID-LINK-- | |
| HTH-01-015 | NUAK1 | 100 | --INVALID-LINK-- |
| NUAK2 | >10,000 | --INVALID-LINK-- |
Experimental Protocols
Detailed Methodology for NUAK1/NUAK2 Kinase Assay:
This protocol is adapted from the methods described by Banerjee et al. (2014).
1. Reagents and Materials:
-
Recombinant human NUAK1 or NUAK2 (activated)
-
Sakamototide peptide (substrate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1 mM EGTA, 10 mM MgCl2, 0.1% 2-mercaptoethanol)
-
[γ-³²P]ATP (radiolabel)
-
100 µM ATP
-
Test inhibitors (e.g., WZ4003, HTH-01-015) dissolved in DMSO
-
P81 phosphocellulose paper
-
75 mM phosphoric acid
-
Scintillation counter
2. Assay Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, 0.2 mM Sakamototide peptide, and the desired concentration of the test inhibitor (or DMSO for control).
-
Add recombinant NUAK1 or NUAK2 to the reaction mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding 10 µl of a solution containing 10 mM MgCl2, 100 µM ATP, and [γ-³²P]ATP (5 x 10^5 cpm per reaction).
-
Incubate the reaction for 20 minutes at 30°C with gentle agitation.
-
Terminate the reaction by spotting 40 µl of the reaction mixture onto a 2 cm x 2 cm square of P81 phosphocellulose paper.
-
Wash the P81 papers three times for 10 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Rinse the papers with acetone (B3395972) and allow them to dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the kinase activity as a percentage of the control (DMSO-treated) reaction.
-
For IC50 determination, perform the assay with a range of inhibitor concentrations and plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
References
Technical Guide: Sakamototide Substrate Peptide TFA
Audience: Researchers, scientists, and drug development professionals.
Core Subject: An in-depth examination of Sakamototide substrate peptide TFA, a crucial tool for kinase activity assays. This guide covers its fundamental properties, detailed experimental protocols for its synthesis and application, and visual representations of associated biological pathways and workflows.
Introduction to this compound
Sakamototide substrate peptide, supplied as a trifluoroacetic acid (TFA) salt, is a synthetic peptide specifically designed as a substrate for members of the AMP-activated protein kinase (AMPK) family.[1][2][3][4] Its primary application is in in-vitro kinase activity assays, where it serves to quantify the enzymatic activity of kinases such as NUAK1, which is activated by the LKB1 tumor suppressor kinase.[2][4] The peptide sequence is Ala-Leu-Asn-Arg-Thr-Ser-Ser-Asp-Ser-Ala-Leu-His-Arg-Arg-Arg.[2] The trifluoroacetic acid is a common counterion resulting from the reversed-phase high-performance liquid chromatography (RP-HPLC) purification process and generally enhances the peptide's solubility.[5]
Physicochemical and Quantitative Data
The key properties of this compound are summarized below. The molecular weight is consistently reported for the peptide in its TFA salt form.
| Property | Value | Source(s) |
| Molecular Weight | 1853.92 g/mol | MedchemExpress.com, Selleck Chemicals[1][2][3] |
| Molecular Formula | C71H123F3N30O25 | MedchemExpress.com, Selleck Chemicals[2][3][4] |
| Amino Acid Sequence | Ala-Leu-Asn-Arg-Thr-Ser-Ser-Asp-Ser-Ala-Leu-His-Arg-Arg-Arg | MedchemExpress.com[2] |
| Sequence (Short) | ALNRTSSDSALHRRR | MedchemExpress.com[2] |
| Appearance | White Powder | Selleck Chemicals[3] |
| Purity (Peptide Content) | ≥80% (by %N) | Selleck Chemicals[3] |
| Purity (Single Impurity) | ≤1.0% (by HPLC) | Selleck Chemicals[3] |
| Solubility (Water) | 100 mg/mL (53.94 mM) with sonication | MedchemExpress.com[2] |
| Solubility (DMSO) | 100 mg/mL (53.93 mM) | Selleck Chemicals[3] |
| Storage (Powder) | 3 years at -20°C | Selleck Chemicals[3] |
| Storage (Stock Solution) | 6 months at -80°C; 1 month at -20°C | MedchemExpress.com[1] |
Experimental Protocols and Methodologies
Peptide Synthesis via Solid-Phase Peptide Synthesis (SPPS)
Sakamototide is synthesized using standard solid-phase peptide synthesis (SPPS) techniques, typically employing Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.
Core Principles:
-
The C-terminal amino acid is covalently attached to a solid resin support.
-
The peptide chain is elongated through cycles of deprotection and coupling reactions.
-
Excess reagents are removed by simple filtration and washing, which drives reactions to completion.
-
Once synthesis is complete, the peptide is cleaved from the resin and side-chain protecting groups are removed.
Detailed Protocol:
-
Resin Preparation: Swell the synthesis resin (e.g., Rink Amide resin for a C-terminal amide) in a suitable solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with a solution of 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF to remove piperidine and the cleaved Fmoc group.
-
Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HATU, HBTU) in the presence of a base like N,N-Diisopropylethylamine (DIEA). Add the activated amino acid to the resin to form a new peptide bond.
-
Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Iteration: Repeat steps 2-4 for each amino acid in the Sakamototide sequence (Arg, Arg, His, Leu, etc.) until the full peptide is assembled.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically containing a high concentration of Trifluoroacetic acid (TFA), to cleave the peptide from the resin and remove all acid-labile side-chain protecting groups.[6] A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) to act as scavengers.
-
Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the final product via mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
In-Vitro Kinase Activity Assay
Sakamototide is used to measure the activity of AMPK family kinases. The general principle involves incubating the kinase with the Sakamototide substrate and a phosphate (B84403) donor (ATP). The rate of phosphate transfer to the peptide is then quantified.
Materials:
-
Purified active kinase (e.g., NUAK1)
-
This compound
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP (spiked with γ-³²P-ATP for radiometric detection)
-
Phosphoric acid (for stopping the reaction)
-
P81 phosphocellulose paper
-
Scintillation counter
Detailed Protocol:
-
Reaction Setup: Prepare a master mix containing the kinase reaction buffer, Sakamototide substrate peptide (final concentration typically 10-100 µM), and other cofactors.
-
Kinase Addition: Add the purified kinase to the master mix. Pre-incubate for 5-10 minutes at 30°C to allow temperature equilibration.
-
Initiate Reaction: Start the reaction by adding Mg-ATP solution (e.g., 100 µM final concentration), including a tracer amount of γ-³²P-ATP.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 10-30 minutes) at 30°C. Ensure the reaction is within the linear range of the enzyme kinetics.
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper. Immediately immerse the paper in a beaker of dilute phosphoric acid (e.g., 75 mM).
-
Washing: Wash the P81 papers several times with phosphoric acid to remove unincorporated γ-³²P-ATP. The negatively charged phosphorylated Sakamototide peptide will bind to the positively charged paper.
-
Quantification: Place the washed P81 paper squares into scintillation vials. Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the kinase activity.
Caption: Workflow for a radiometric kinase activity assay.
Associated Signaling Pathway
Sakamototide is a substrate for kinases in the AMPK family, which are central regulators of cellular energy homeostasis. The activation of these kinases is a critical stress response.
The AMPK pathway is a key cellular signaling cascade.[7] In response to cellular stress that depletes ATP (e.g., oxidative stress, glucose deprivation), upstream kinases like LKB1 phosphorylate and activate AMPK. Activated AMPK, in turn, phosphorylates a host of downstream targets to restore energy balance. NUAK1, a direct substrate for which Sakamototide was developed, is a member of the AMPK-related kinase family and is similarly activated by LKB1. These kinases play roles in processes like cell adhesion, polarity, and metabolism.
Caption: Simplified LKB1-NUAK1 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Sakamototide substrate peptide [novoprolabs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Sakamototide: A Technical Guide to TFA Purity and Quality Control
For Researchers, Scientists, and Drug Development Professionals
Sakamototide, a synthetic peptide substrate for the AMP-activated protein kinase (AMPK) family, is a critical tool in kinase activity assays.[1][2][3][4] The integrity of experimental data derived from such assays is intrinsically linked to the purity and quality of the peptide. A significant, yet often overlooked, aspect of synthetic peptide quality is the presence of residual trifluoroacetic acid (TFA). This guide provides an in-depth examination of TFA's impact on Sakamototide, alongside a comprehensive overview of essential quality control methodologies to ensure data accuracy and reproducibility.
The Trifluoroacetic Acid (TFA) Factor in Peptide Synthesis
Trifluoroacetic acid is a strong acid that is indispensable in the solid-phase synthesis of peptides. It is primarily used during the cleavage step to release the synthesized peptide from the resin and also in the mobile phase during purification by reversed-phase high-performance liquid chromatography (RP-HPLC) to act as an ion-pairing agent, which improves peak shape.[5][6][7]
However, residual TFA in the final lyophilized peptide product can have significant, often detrimental, effects on downstream applications. TFA can alter the secondary structure, solubility, and mass of the peptide.[8] Furthermore, its toxicity can interfere with biological assays, potentially leading to inaccurate and irreproducible results.[5][6][7] For peptides intended for in vivo or clinical studies, the removal of this toxic remnant is paramount.[6][9] The amount of residual TFA can reduce the actual peptide content by 5% to 25%, depending on the peptide's sequence and the number of basic residues.[9]
Quality Control for Sakamototide Substrate Peptide
A multi-faceted approach to quality control is essential to guarantee the identity, purity, and strength of Sakamototide for research and drug development purposes. This involves a combination of chromatographic and spectrometric techniques.
Purity and Identity Assessment
High-Performance Liquid Chromatography (HPLC): HPLC, particularly RP-HPLC, is the universally accepted method for determining the purity of synthetic peptides.[10][11] It separates the target peptide from impurities such as truncated sequences, deletion sequences, and by-products of deamidation or acetylation.[10]
Mass Spectrometry (MS): Mass spectrometry is a cornerstone of peptide analysis, used to confirm the molecular weight of the synthesized peptide.[12][13] High-resolution mass spectrometry can differentiate between the target peptide and impurities with very similar masses, such as deamidated forms.[10] For unequivocal sequence confirmation, tandem mass spectrometry (MS/MS) is employed, where the peptide is fragmented and the resulting fragment ions are analyzed.[12]
Amino Acid Analysis (AAA): This technique provides quantitative information about the amino acid composition of the peptide and is crucial for determining the net peptide content.[11][14] The peptide is hydrolyzed into its constituent amino acids, which are then separated and quantified.[11]
Table 1: Typical Quality Control Specifications for Sakamototide Substrate Peptide
| Parameter | Method | Typical Specification |
| Purity | RP-HPLC | ≥ 95% (For most research applications)[5], ≥ 98% (For sensitive assays like NMR and chromatography standards)[5] |
| Identity | Mass Spectrometry (MS) | Matches the theoretical molecular weight[10][12] |
| Sequence | Tandem MS (MS/MS) or N-terminal Sequencing | Confirms the correct amino acid sequence[11][12] |
| Net Peptide Content | Amino Acid Analysis (AAA) | 70-90%[11] |
| Residual TFA | Ion Chromatography or HPLC | < 1% (For TFA-removed peptides) |
| Appearance | Visual Inspection | White to off-white lyophilized powder |
| Solubility | Testing in various solvents | As specified by the intended application |
Experimental Protocols
RP-HPLC for Purity Determination
This protocol outlines a general method for analyzing the purity of Sakamototide. Optimization may be required based on the specific HPLC system and column used.
Methodology:
-
Sample Preparation: Dissolve the lyophilized Sakamototide peptide in a suitable solvent (e.g., 0.1% TFA in water) to a concentration of approximately 1 mg/mL.[5]
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 reversed-phase column is typically employed for peptide analysis.[5][11]
-
Mobile Phase:
-
Gradient: A linear gradient from 5% to 65% Solvent B over 30 minutes is a common starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm or 220 nm.[5]
-
Data Analysis: Purity is calculated by integrating the peak area of the main peptide and expressing it as a percentage of the total peak area.
Mass Spectrometry for Identity Confirmation
Methodology:
-
Sample Preparation: Prepare a dilute solution of the peptide in a solvent compatible with the mass spectrometer's ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Instrumentation: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer is commonly used.[5]
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range for Sakamototide.
-
Data Analysis: Compare the observed monoisotopic mass with the calculated theoretical mass of Sakamototide.[10]
TFA Removal by HCl Salt Exchange
For applications sensitive to TFA, it is crucial to exchange the TFA counter-ions with a more biologically compatible acid, such as hydrochloric acid.[8]
Methodology:
-
Dissolve the TFA salt of the peptide in distilled water at a concentration of 1 mg/mL.[8]
-
Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[8]
-
Allow the solution to stand at room temperature for at least one minute.[8]
-
Freeze the solution, preferably in liquid nitrogen.[8]
-
Lyophilize the frozen solution overnight to obtain the peptide hydrochloride salt.[8]
-
For complete removal, this process can be repeated two to three times.[8]
Visualizing Key Processes
Sakamototide Quality Control Workflow
The following diagram illustrates the logical workflow for ensuring the quality of a synthesized batch of Sakamototide.
Caption: A workflow for the quality control of synthetic Sakamototide.
Sakamototide in the AMPK Signaling Pathway
Sakamototide serves as a substrate for AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Sakamototide substrate peptide [novoprolabs.com]
- 4. Sakamototide substrate peptide TFA - Immunomart [immunomart.com]
- 5. peptide.com [peptide.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 8. lifetein.com [lifetein.com]
- 9. Residual TFA Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 10. polypeptide.com [polypeptide.com]
- 11. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 12. Quality control of synthetic peptides [innovagen.com]
- 13. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]
- 14. Analytical methods and Quality Control for peptide products [biosynth.com]
Navigating the Supply and Application of Sakamototide Substrate Peptide (TFA Salt)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Sakamototide, a peptide substrate for the AMP-activated protein kinase (AMPK) family, is a critical tool for researchers studying cellular energy homeostasis and metabolic stress.[1][2][3][4] This technical guide provides an in-depth overview of Sakamototide substrate peptide, with a focus on its trifluoroacetic acid (TFA) salt form. It is designed to assist researchers, scientists, and drug development professionals in sourcing this peptide, understanding its synthesis, and utilizing it effectively in experimental settings.
Understanding the Role of TFA in Synthetic Peptides
Trifluoroacetic acid (TFA) is a common counter-ion found in commercially available synthetic peptides, including Sakamototide. Its prevalence is a result of its use in the final cleavage step of solid-phase peptide synthesis and as a modifier in reverse-phase high-performance liquid chromatography (RP-HPLC) for purification.[5][6][7][8] While TFA is effective for these purposes, residual amounts in the final peptide product can influence experimental outcomes. It has been shown to interfere with cellular assays, potentially inhibiting or promoting cell proliferation in a context-dependent manner.[9][10] For sensitive biological assays, researchers should consider the potential effects of TFA and may opt for TFA removal services, which are offered by many suppliers.[5][9][10]
Sourcing Sakamototide Substrate Peptide (TFA Salt)
A number of suppliers offer Sakamototide substrate peptide with TFA as the counter-ion. Additionally, numerous companies provide custom peptide synthesis services, allowing for the production of Sakamototide to specific purity levels and quantities.
Key Suppliers and Custom Synthesis Services
| Supplier/Service Provider | Description | Available Purity Levels | Salt Form Options | Noteworthy Features |
| BOC Sciences | Offers high-purity Sakamototide substrate peptide TFA for research purposes.[] | High-purity | TFA | In-stock supply in the US and Europe.[] |
| MedchemExpress | Provides this compound for use in kinase activity assays.[2] | Research grade | TFA | Offers various quantities for research use.[2] |
| Selleck Chemicals | Supplies this compound with detailed product information.[3] | ≥80% peptide content, single impurity ≤1.0% | TFA | Provides information on solubility and storage.[3] |
| BIOZOL | Distributes this compound from MedchemExpress.[1] | Research grade | TFA | Acts as a distributor for various manufacturers.[1] |
| GenScript | A leading provider of custom peptide synthesis services.[10] | Multiple levels available, up to >98% | TFA, Acetate (B1210297), HCl (TFA removal service available) | Offers a proprietary PepPower™ synthesis platform for rapid delivery.[10] |
| AAPPTec | Specializes in custom peptide synthesis from research to production scale.[12] | Immunological grade, 80%, 90%, 95%, 98% | TFA, Acetate, HCl | Experienced in synthesizing long and complex peptides.[12] |
| NovoPro Bioscience | Offers a comprehensive range of custom peptide services.[9] | Up to >98% | TFA (with TFA removal service) | Provides services like solubility testing and net peptide content analysis.[9] |
| Bachem | A major manufacturer of peptides for research, pharma, and diagnostics.[13] | Crude to ≥ 97% | TFA, Acetate, HCl, and others | Operates GMP-compliant facilities inspected by the FDA, EMA, and Swissmedic.[13] |
| AnaSpec | Provides custom peptide synthesis with a wide array of modifications.[14] | Various purity levels | TFA (default), Acetate, Chloride, Ammonium | Offers additional QC testing like peptide content determination and endotoxin (B1171834) analysis.[14] |
Experimental Protocols: A Generalized Workflow for Custom Peptide Synthesis
The synthesis of Sakamototide, like most peptides, typically follows a standardized workflow based on solid-phase peptide synthesis (SPPS).
-
Sequence and Modification Design : The amino acid sequence of Sakamototide is defined. Any required modifications are specified at this stage.
-
Solid-Phase Synthesis : The peptide is synthesized on a solid resin support, typically using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Amino acids are added sequentially to build the peptide chain.
-
Cleavage and Deprotection : Once synthesis is complete, the peptide is cleaved from the resin support, and all protecting groups are removed. This step commonly utilizes a cleavage cocktail containing TFA.[5][8]
-
Purification : The crude peptide is purified, most often by RP-HPLC. A gradient of acetonitrile (B52724) in water with a small percentage of TFA is typically used to achieve high purity.[7]
-
Quality Control : The purified peptide undergoes rigorous quality control. This includes:
-
Mass Spectrometry (MS) : To verify the correct molecular weight of the peptide.
-
High-Performance Liquid Chromatography (HPLC) : To determine the purity of the peptide.
-
Certificate of Analysis (CoA) : A document summarizing the QC results is provided.
-
-
Lyophilization : The purified peptide is lyophilized to produce a stable powder. By default, this powder will contain TFA as a counter-ion unless a salt exchange step is performed.[9]
-
(Optional) TFA Removal/Salt Exchange : If a different salt form is required, an additional ion-exchange chromatography step is performed to replace the TFA counter-ions with alternatives like acetate or hydrochloride.[5][6]
Visualizing Key Processes and Pathways
Sakamototide in the AMPK Signaling Pathway
Sakamototide serves as a substrate for AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism. The following diagram illustrates its role in a typical kinase assay.
Caption: Role of Sakamototide in an AMPK kinase assay.
General Workflow for Custom Peptide Synthesis
The process of custom peptide synthesis, from initial order to final product, can be visualized as a sequential workflow.
Caption: A generalized workflow for custom peptide synthesis.
Logical Relationship of TFA in the Peptide Product
The final peptide product is a salt, where the positively charged peptide is balanced by a negatively charged counter-ion, which is often TFA.
Caption: Ionic association of TFA with the peptide chain.
Conclusion
Sakamototide substrate peptide is a valuable reagent for kinase research. While the TFA salt form is widely available from numerous suppliers and custom synthesis houses, researchers must be cognizant of the potential for TFA to interfere with biological assays. Understanding the synthesis process and the role of TFA allows for informed decisions regarding the sourcing and application of this and other synthetic peptides, ensuring the generation of reliable and reproducible experimental data.
References
- 1. Sakamototide substrate peptide (TFA) | BIOZOL [biozol.de]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 6. omizzur.com [omizzur.com]
- 7. peptide.com [peptide.com]
- 8. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 9. Custom Peptide Synthesis Service [novoprolabs.com]
- 10. ptgenetika.com [ptgenetika.com]
- 12. peptide.com [peptide.com]
- 13. bachem.com [bachem.com]
- 14. Custom peptide Synthesis | AnaSpec [anaspec.com]
The Persistent Counterion: An In-depth Technical Guide to the Role of Trifluoroacetic Acid in Synthetic Peptides
For Researchers, Scientists, and Drug Development Professionals
Trifluoroacetic acid (TFA) is an indispensable reagent in the realm of synthetic peptide production, primarily utilized for the cleavage of peptides from solid-phase resins and as a counter-ion during purification. However, the very properties that make it effective in synthesis present significant challenges for the application of the final peptide product. Residual TFA can profoundly influence a peptide's physicochemical properties and biological activity, leading to confounding results in research and development. This technical guide provides a comprehensive overview of the multifaceted role of TFA in synthetic peptides, from its fundamental chemistry in synthesis to its downstream effects and strategies for its removal.
The Role of TFA in Solid-Phase Peptide Synthesis (SPPS)
TFA is a strong organic acid that plays a crucial role in the final step of Fmoc-based solid-phase peptide synthesis (SPPS), the most common method for producing synthetic peptides. Its primary functions are:
-
Cleavage: TFA is the principal component of the cleavage cocktail used to release the synthesized peptide from the solid support resin.[1] The strong acidic environment created by TFA breaks the acid-labile linker attaching the C-terminus of the peptide to the resin.
-
Deprotection: During the cleavage process, TFA also removes the acid-labile protecting groups from the amino acid side chains, which are necessary to prevent unwanted side reactions during peptide assembly.
The general workflow of Fmoc-SPPS, culminating in the TFA cleavage step, is depicted below.
The Formation of TFA Salts and Side Reactions
Following cleavage and deprotection, the peptide is typically precipitated and lyophilized. During this process, the positively charged amino acid residues (such as lysine, arginine, and histidine) and the N-terminal amino group form ionic interactions with the negatively charged trifluoroacetate (B77799) anion.[2] This results in the final product being a TFA salt of the peptide.
A significant side reaction associated with TFA is trifluoroacetylation , where the trifluoroacetyl group is covalently attached to free amino groups on the peptide, most commonly the N-terminus. This can occur through the reaction of the peptide with trifluoroacetylating agents formed from TFA during the cleavage process.[1][3] This modification is irreversible and results in a capped peptide, which may have altered biological activity and is difficult to remove during purification.
Impact of Residual TFA on Synthetic Peptides
The presence of residual TFA, both as a counter-ion and as a result of trifluoroacetylation, can have a wide range of effects on the physicochemical and biological properties of synthetic peptides.
Physicochemical Properties
| Property | Effect of Residual TFA | References |
| Solubility | Can alter solubility, often decreasing it in aqueous buffers. | [2] |
| Aggregation | May promote peptide aggregation. | [2] |
| Secondary Structure | Can influence the secondary structure of the peptide. | [2] |
| Mass | The presence of TFA as a counter-ion increases the measured mass of the peptide. | [2] |
Biological Activity
Residual TFA can significantly interfere with biological assays, leading to inaccurate or misleading results.
| Biological Effect | Description | References |
| Cytotoxicity | TFA itself is cytotoxic at high concentrations and can induce apoptosis. This can mask the true biological activity of the peptide in cell-based assays. | [4] |
| Enzyme Inhibition | TFA can inhibit the activity of certain enzymes, leading to false-negative results in enzymatic assays. | [4] |
| Receptor Binding | The presence of TFA can interfere with the binding of the peptide to its target receptor. | [4] |
| Cell Signaling | TFA can alter intracellular pH, which can, in turn, affect various signaling pathways. While direct and specific interference with a multi-step signaling cascade by TFA from a peptide sample is not well-documented as a widespread phenomenon, its ability to modulate the cellular environment suggests a potential for indirect effects. For example, many kinases and phosphatases in signaling pathways are pH-sensitive. A localized change in pH due to high concentrations of TFA could potentially alter their activity and disrupt the signaling cascade. |
Due to these potential interferences, it is crucial to either remove TFA from the peptide preparation or to use an appropriate salt form for the intended application. For many in vitro and in vivo studies, the acetate (B1210297) or hydrochloride salt of the peptide is preferred.
Experimental Protocols
Fmoc Solid-Phase Peptide Synthesis (General Protocol)
This protocol outlines the manual synthesis of a peptide on a resin support.
Materials:
-
Fmoc-protected amino acids
-
Solid-phase synthesis resin (e.g., Rink Amide resin for C-terminal amide)
-
N,N-Dimethylformamide (DMF)
-
Coupling reagent (e.g., HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) - TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove residual piperidine.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HATU, slightly less than 1 equivalent to the amino acid) in DMF.
-
Add the base (DIPEA, 2 equivalents relative to the amino acid) to the amino acid solution and mix.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Final Washing: Wash the resin extensively with DMF and DCM, and then dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Precipitation: Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Drying: Dry the peptide pellet under vacuum.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification
RP-HPLC is the most common method for purifying synthetic peptides.
Materials:
-
Crude synthetic peptide (TFA salt)
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
RP-HPLC system with a preparative C18 column
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.
-
Column Equilibration: Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5-10%) in Solvent A.
-
Injection: Inject the dissolved peptide onto the column.
-
Gradient Elution: Elute the peptide using a linear gradient of increasing Solvent B concentration. The specific gradient will depend on the hydrophobicity of the peptide and may require optimization.
-
Fraction Collection: Collect fractions as the peptide elutes from the column, monitoring the absorbance at 214 nm or 280 nm.
-
Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a TFA salt.
TFA Removal by HCl Exchange
This is a common method to replace the TFA counter-ion with chloride.
Materials:
-
Purified peptide (TFA salt)
-
100 mM Hydrochloric acid (HCl)
-
Deionized water
-
Lyophilizer
Procedure:
-
Dissolve the peptide in deionized water.
-
Add a sufficient volume of 100 mM HCl to the peptide solution to achieve a final HCl concentration that is in large excess to the estimated amount of TFA.
-
Freeze the solution.
-
Lyophilize the frozen solution to remove the water and volatile HCl and TFA.
-
Repeat steps 1-4 two to three more times to ensure complete exchange of TFA with chloride.
-
After the final lyophilization, the peptide will be in its hydrochloride salt form.
Detection and Quantification of Unintentional Trifluoroacetylation
Unintentional trifluoroacetylation can be detected and quantified using a combination of chromatographic and mass spectrometric techniques.
Procedure:
-
RP-HPLC Analysis: Analyze the peptide sample by high-resolution analytical RP-HPLC. The trifluoroacetylated peptide will typically have a slightly different retention time than the desired peptide.
-
Mass Spectrometry (MS): Collect the eluent from the HPLC and analyze it by mass spectrometry. The trifluoroacetylated peptide will have a mass increase of 96 Da (the mass of a trifluoroacetyl group, CF3CO-) compared to the unmodified peptide.
-
Quantification: The relative amount of the trifluoroacetylated peptide can be estimated by comparing the peak areas in the HPLC chromatogram. For more accurate quantification, a standard of the trifluoroacetylated peptide may be required.
Conclusion
Trifluoroacetic acid is a powerful and widely used reagent in synthetic peptide chemistry. However, its persistence in the final peptide product as a counter-ion and the potential for trifluoroacetylation side reactions necessitate careful consideration and, in many cases, its removal. For researchers, scientists, and drug development professionals, understanding the multifaceted role of TFA is critical for obtaining reliable and reproducible results in their studies. The choice of the final salt form of a synthetic peptide should be guided by its intended application, and appropriate analytical methods should be employed to ensure the quality and purity of the peptide. By implementing the protocols and understanding the principles outlined in this guide, the challenges associated with TFA in synthetic peptides can be effectively managed.
References
Methodological & Application
Application Notes and Protocols for Sakamototide Substrate Peptide TFA Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sakamototide is a synthetic peptide substrate widely utilized for measuring the activity of the 5'-adenosine monophosphate-activated protein kinase (AMPK) family of serine/threonine kinases.[1][2][3][4][][6][7] This family plays a crucial role in cellular energy homeostasis and includes AMPK, salt-inducible kinases (SIKs), NUAK family SNF1-like kinase (NUAKs), microtubule affinity-regulating kinases (MARKs), and brain-specific serine/threonine-protein kinase (BRSK).[1] Dysregulation of these kinases is implicated in various diseases, including metabolic disorders and cancer, making them attractive targets for drug discovery.
This document provides a detailed protocol for performing a kinase assay using the trifluoroacetic acid (TFA) salt of Sakamototide. It includes procedures for sample preparation, different assay formats, and data analysis. Additionally, it presents quantitative data for known inhibitors and outlines the broader signaling context of the AMPK pathway.
Data Presentation
Inhibitor Potency Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selective NUAK kinase inhibitors determined using a Sakamototide-based kinase assay.
| Inhibitor | Target Kinase | Sakamototide Concentration | ATP Concentration | IC50 (nM) | Reference |
| WZ4003 | NUAK1 | 200 µM | 100 µM | 20 | [1][8][9] |
| WZ4003 | NUAK2 | 200 µM | 100 µM | 100 | [1][8][9] |
| HTH-01-015 | NUAK1 | 200 µM | 100 µM | 100 | [1][8][9] |
| HTH-01-015 | NUAK2 | 200 µM | 100 µM | >10,000 | [10] |
Typical Kinase Reaction Conditions
This table provides a starting point for reaction conditions when using Sakamototide with various AMPK family kinases. Optimization is recommended for each specific kinase and experimental setup.
| Component | Recommended Concentration Range | Notes |
| Sakamototide Peptide | 10 - 200 µM | The optimal concentration should be determined and is often around the Km value for the specific kinase. |
| ATP | 10 - 200 µM | The concentration can be varied depending on the assay goals (e.g., lower for inhibitor screening, near Km for kinetic studies). |
| AMPK Family Kinase | 1 - 10 nM | The optimal enzyme concentration will depend on its activity and should result in linear reaction kinetics over the desired time course. |
| MgCl₂ | 5 - 20 mM | Essential cofactor for kinase activity. |
| DTT | 0.5 - 2 mM | Reducing agent to maintain enzyme stability. |
| Assay Buffer | See Protocol Section | Typically a HEPES or Tris-HCl based buffer at pH 7.4. |
| AMP (for AMPK) | 100 - 500 µM | Allosteric activator for AMPK. Not required for other AMPK family members. |
Experimental Protocols
Preparation of Sakamototide Substrate Peptide (TFA Salt)
Trifluoroacetic acid (TFA) is often used in peptide synthesis and purification and can be present as a counterion in the lyophilized peptide.[9] As TFA can inhibit kinase activity, its removal or reduction is crucial for reliable and reproducible results.
1.1. TFA Removal by Lyophilization with HCl
This method exchanges the TFA counter-ion with a chloride ion.
-
Dissolve the Sakamototide TFA peptide in distilled water to a concentration of 1 mg/mL.[9]
-
Add 100 mM HCl to the peptide solution to a final concentration of 2-10 mM.[9]
-
Let the solution stand at room temperature for at least one minute.[9]
-
Freeze the solution using liquid nitrogen or a dry ice/ethanol bath.
-
Lyophilize the frozen solution overnight to obtain the peptide hydrochloride salt.
-
For optimal TFA removal, repeat steps 2-5 at least twice.[9]
-
After the final lyophilization, reconstitute the peptide in the desired assay buffer.
1.2. Reconstitution of Sakamototide Peptide
-
Briefly centrifuge the vial of lyophilized Sakamototide to collect the powder at the bottom.
-
Reconstitute the peptide in a suitable solvent, such as sterile, nuclease-free water or a buffer like HEPES or Tris-HCl, to a stock concentration of 1-10 mM.
-
Vortex briefly and centrifuge to ensure the peptide is fully dissolved.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]
General Kinase Assay Protocol (Radioactive Format)
This protocol is based on the method described by Banerjee et al. (2014) for NUAK1/2 and can be adapted for other AMPK family kinases.[8] This method measures the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into the Sakamototide peptide.
2.1. Materials
-
Sakamototide peptide (TFA-free)
-
Active AMPK family kinase (e.g., NUAK1, NUAK2)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP (specific activity ~500 cpm/pmol)
-
100 mM ATP solution
-
P81 phosphocellulose paper
-
75 mM phosphoric acid
-
Scintillation counter and vials
-
Test inhibitors dissolved in DMSO
2.2. Procedure
-
Prepare a master mix containing the Kinase Assay Buffer, Sakamototide peptide (final concentration 200 µM), and the active kinase.
-
Prepare serial dilutions of the test inhibitor in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
In a reaction tube, combine the master mix with either the test inhibitor or DMSO (for the control).
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding a mixture of non-radiolabeled and [γ-³²P]ATP to a final concentration of 100 µM.[8] The total reaction volume is typically 25-50 µL.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-60 minutes) within the linear range of the assay.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times for 10 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Rinse the paper with acetone (B3395972) and let it air dry.
-
Place the dried paper in a scintillation vial with a suitable scintillant and measure the incorporated radioactivity using a scintillation counter.
2.3. Data Analysis
-
Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Alternative Non-Radioactive Kinase Assay Formats
Several non-radioactive methods are available for measuring kinase activity and are well-suited for high-throughput screening.
3.1. ADP-Glo™ Kinase Assay (Promega)
This luminescent assay quantifies the amount of ADP produced during the kinase reaction.
-
Perform the kinase reaction in a multi-well plate as described in the radioactive protocol, but using only non-radiolabeled ATP.
-
After the incubation period, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP back to ATP.
-
The newly synthesized ATP is then used by a luciferase to generate a luminescent signal that is proportional to the initial kinase activity.
3.2. Transcreener® ADP² FP Assay (BellBrook Labs)
This is a fluorescence polarization (FP)-based immunoassay that detects the ADP produced.
-
Set up the kinase reaction in a multi-well plate.
-
At the end of the reaction, add the Transcreener® ADP² Detection Mix, which contains an ADP antibody and a fluorescent tracer.
-
The ADP produced in the kinase reaction displaces the tracer from the antibody, leading to a decrease in fluorescence polarization.
-
The change in polarization is proportional to the amount of ADP produced and thus to the kinase activity.
Mandatory Visualizations
Caption: Experimental workflow for the Sakamototide kinase assay.
Caption: Simplified AMPK family signaling pathway.
References
- 1. portlandpress.com [portlandpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sakamototide substrate peptide TFA - Immunomart [immunomart.com]
- 6. Sakamototide substrate peptide [novoprolabs.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dash.harvard.edu [dash.harvard.edu]
Application Notes and Protocols for Sakamototide Substrate Peptide TFA in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Sakamototide substrate peptide TFA in biochemical kinase assays, primarily targeting members of the AMP-activated protein kinase (AMPK) family. Sakamototide is a synthetic peptide that serves as an efficient substrate for these kinases, making it a valuable tool for studying their activity and for the screening of potential inhibitors.
Introduction
This compound is a high-purity, trifluoroacetate (B77799) salt of a synthetic peptide designed as a substrate for AMP-activated protein kinase (AMPK) and its related kinases, such as NUAK1 (NUAK family SNF1-like kinase 1) and NUAK2.[1][2] Its amino acid sequence is Ala-Leu-Asn-Arg-Thr-Ser-Ser-Asp-Ser-Ala-Leu-His-Arg-Arg-Arg. The TFA counter-ion ensures stability and solubility in aqueous buffers. These application notes provide detailed protocols for its use in in vitro kinase assays, including both radioactive and non-radioactive detection methods.
Target Audience: These notes are intended for researchers, scientists, and drug development professionals familiar with biochemical assays and kinase enzymology.
Materials and Reagents
This compound
-
Formulation: Lyophilized powder.
-
Storage: Store at -20°C or -80°C for long-term stability.
-
Reconstitution: Reconstitute the peptide in sterile, nuclease-free water or a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) to a stock concentration of 1-10 mM. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Kinase and Buffers
-
Purified, active AMPK family kinase (e.g., recombinant human NUAK1, NUAK2, or AMPK heterotrimer).
-
Kinase Assay Buffer (a typical buffer is 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 200 µM AMP, and 0.2 mM DTT). Note that the optimal buffer composition may vary depending on the specific kinase.
ATP
-
ATP stock solution (e.g., 10 mM in water, pH 7.4).
-
For radioactive assays: [γ-³²P]ATP or [γ-³³P]ATP.
Detection Reagents
-
For Radioactive Assays:
-
Phosphocellulose paper (e.g., P81).
-
Phosphoric acid (e.g., 0.75% or 1%).
-
Scintillation counter and scintillation fluid.
-
-
For Non-Radioactive Assays (Luminescence-based):
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system.
-
Luminometer.
-
Experimental Protocols
Radioactive Kinase Assay using [γ-³²P]ATP
This protocol is a standard method for measuring kinase activity by quantifying the incorporation of a radiolabeled phosphate (B84403) group from ATP onto the Sakamototide substrate.
Protocol Steps:
-
Prepare Kinase Reaction Mix: On ice, prepare a master mix containing the following components per reaction (final volume of 25 µL):
-
Kinase Assay Buffer (1X final concentration).
-
Sakamototide substrate peptide (final concentration of 50-200 µM). The optimal concentration should be determined empirically around the Km value.
-
Purified AMPK family kinase (e.g., 10-100 ng). The optimal amount of enzyme should be determined by titration to ensure the reaction is in the linear range.
-
Inhibitor or vehicle control (e.g., DMSO, typically at a final concentration of ≤1%).
-
-
Initiate the Reaction: Add the ATP mix containing unlabeled ATP (final concentration of 100 µM) and [γ-³²P]ATP (e.g., 0.1 µCi/µL) to each reaction tube.
-
Incubation: Incubate the reactions at 30°C for 20-30 minutes. The incubation time should be optimized to ensure the reaction is within the linear range of substrate phosphorylation.
-
Stop the Reaction: Terminate the reaction by spotting a portion of the reaction mixture (e.g., 20 µL) onto a phosphocellulose P81 paper strip.
-
Washing: Wash the P81 paper strips three times for 5-10 minutes each in a bath of 0.75% or 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: After a final wash with acetone (B3395972) and air-drying, measure the incorporated radioactivity using a scintillation counter.
Experimental Workflow for Radioactive Kinase Assay
References
Application Notes and Protocols for Sakamototide Substrate Peptide TFA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the handling, solubility, and preparation of Sakamototide substrate peptide TFA salt. Sakamototide is a peptide substrate for members of the AMP-activated protein kinase (AMPK) family and is utilized in kinase activity assays.[1][2][3][4][5]
Product Information
-
Peptide Name: this compound
-
Biological Activity: Substrate for AMPK family kinases.[1][2][3][4][5]
-
Salt Form: Trifluoroacetate (B77799) (TFA) salt. Synthetic peptides are often delivered as TFA salts, which result from the purification process using trifluoroacetic acid.[6][7][8]
Solubility of this compound
The trifluoroacetate salt form of Sakamototide substrate peptide exhibits solubility in several common laboratory solvents. The following table summarizes the quantitative solubility data. It is important to note that solubility can vary slightly between different batches of the peptide.[1] For aqueous solutions, using an ultrasonic bath may be necessary to achieve complete dissolution.[9] When using DMSO, it is recommended to use fresh, anhydrous DMSO as absorbed moisture can reduce solubility.[2]
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) |
| Water | 100 mg/mL | 53.93 mM |
| DMSO | 100 mg/mL | 53.93 mM |
| Ethanol | 50 mg/mL | 26.96 mM |
| PBS | 50 mg/mL | 26.97 mM |
Data sourced from supplier datasheets.[1][9]
Experimental Protocols
This protocol describes the preparation of stock solutions from the lyophilized this compound powder.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous DMSO, sterile water, or other desired solvent
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming on the peptide.
-
Reconstitution: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom. Add the appropriate volume of the chosen solvent to the vial to achieve the desired stock concentration.
-
Dissolution: Gently vortex or pipette the solution up and down to dissolve the peptide completely. If necessary, sonicate the solution in an ultrasonic water bath to aid dissolution, particularly for aqueous solutions.[9]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. For short-term storage, 4°C may be acceptable depending on the stability of the peptide in the specific solvent. In solvent, the peptide is stable for up to 6 months at -80°C and 1 month at -20°C when stored in a sealed container away from moisture.[9]
The following table provides the required solvent volumes to prepare stock solutions of common concentrations:
| Desired Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
| 1 mM | 0.5394 mL | 2.6970 mL | 5.3940 mL |
| 5 mM | 0.1079 mL | 0.5394 mL | 1.0788 mL |
| 10 mM | 0.0539 mL | 0.2697 mL | 0.5394 mL |
Calculations are based on a molecular weight of 1853.92 g/mol .[1]
Trifluoroacetic acid is a strong acid used during peptide synthesis and purification.[7] As a result, the final peptide product is a TFA salt. While generally acceptable for many applications, the TFA counter-ion can have unintended effects in biological assays.[6] For instance, TFA has been reported to inhibit cell growth in some cases and promote it in others, and it can alter the secondary structure of peptides.[8] If your experiments are sensitive to TFA, it may be necessary to remove or exchange the TFA counter-ion.
This protocol describes a common method for exchanging the TFA counter-ion with chloride.
Materials:
-
This compound
-
100 mM Hydrochloric Acid (HCl)
-
Distilled water
-
Lyophilizer
Procedure:
-
Dissolution: Dissolve the peptide in distilled water at a concentration of approximately 1 mg/mL.[6][7]
-
Acidification: Add 100 mM HCl to the peptide solution to a final HCl concentration of 2-10 mM.[6][7]
-
Incubation: Let the solution stand at room temperature for at least one minute.[6][7]
-
Freezing: Freeze the solution rapidly, for example, using a dry ice/acetone bath or liquid nitrogen.
-
Lyophilization: Lyophilize the frozen sample overnight until all the liquid has been removed.
-
Repeat (Optional but Recommended): To ensure complete exchange, it is advisable to repeat the process of re-dissolving the peptide in the dilute HCl solution, freezing, and lyophilizing at least two more times.[6][7]
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide hydrochloride salt in the desired buffer for your experiment.
Diagrams
Caption: Workflow for Sakamototide Peptide Handling.
Caption: Protocol for TFA to HCl Counter-ion Exchange.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Sakamototide substrate peptide [novoprolabs.com]
- 4. Sakamototide substrate peptide (TFA) | BIOZOL [biozol.de]
- 5. This compound - Immunomart [immunomart.com]
- 6. lifetein.com [lifetein.com]
- 7. lifetein.com [lifetein.com]
- 8. genscript.com [genscript.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Reconstituting and Using Lyophilized Sakamototide Substrate Peptide (TFA Salt)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sakamototide is a synthetic peptide utilized as a substrate for members of the AMP-activated protein kinase (AMPK) family, making it a valuable tool in kinase activity assays.[1][2][3][4] As a key regulator of cellular energy homeostasis, AMPK is a significant target in the research and development of therapeutics for metabolic diseases, cancer, and other conditions. These application notes provide detailed protocols for the reconstitution, handling, and use of lyophilized Sakamototide (TFA salt) to ensure its optimal performance in downstream applications.
Typically, synthetic peptides like Sakamototide are delivered in a lyophilized form with trifluoroacetic acid (TFA) as a counterion from the purification process.[5] Proper reconstitution is critical for maintaining the peptide's biological activity and obtaining reliable experimental results.[6]
Product Information and Storage
Proper storage of Sakamototide is crucial to maintain its integrity and activity. Below are the recommended storage conditions for both the lyophilized powder and the reconstituted solution.
| Form | Storage Temperature | Duration | Special Considerations |
| Lyophilized Powder | -20°C to -80°C | Several years | Store in a desiccated environment, protected from light.[7][8][9] |
| 4°C | Several days to weeks (Short-term) | Keep in a dry, dark place.[8] | |
| Room Temperature | Days to weeks (Shipping/Short-term) | Stability testing has shown the product can be shipped without cooling measures.[1][2] | |
| Reconstituted Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[3][7] Use sterile, low-pH buffers (pH 5-7).[7][8] |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[3][7] | |
| 4°C | 1-2 weeks | For short-term use.[8] |
Reconstitution Protocol
This protocol outlines the steps for reconstituting lyophilized Sakamototide TFA salt to prepare a stock solution.
Materials
-
Lyophilized Sakamototide peptide TFA salt
-
Sterile, high-purity water, DMSO, or other appropriate solvent
-
Sterile polypropylene (B1209903) or low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized Sakamototide to warm to room temperature (approximately 15-30 minutes).[10] This prevents condensation of atmospheric moisture, which can affect the peptide's stability.[10]
-
Solvent Selection: The choice of solvent depends on the experimental requirements and the peptide's solubility. Sakamototide is soluble in water and DMSO.[1][2]
-
For aqueous solutions: Use sterile, distilled, or deionized water.
-
For organic stock solutions: High-purity, anhydrous DMSO is recommended for creating a concentrated stock that can be further diluted in aqueous buffers.
-
-
Reconstitution: a. Carefully open the vial. b. Add the desired volume of the chosen solvent to the vial using a calibrated micropipette. To create a stock solution, refer to the table below for suggested volumes. c. Gently swirl or roll the vial to dissolve the peptide.[6][10] Avoid vigorous shaking or vortexing , as this can cause peptide aggregation and degradation.[6][10] If the peptide does not dissolve immediately, allow it to sit at room temperature for a few minutes with occasional gentle agitation.[6]
-
Verification of Reconstitution: A successfully reconstituted peptide solution should be clear and free of any visible particulates.[6][11]
-
Aliquoting and Storage: To prevent degradation from multiple freeze-thaw cycles, it is highly recommended to aliquot the reconstituted stock solution into single-use volumes in sterile, low-protein-binding tubes.[7][12] Store the aliquots at -20°C or -80°C as indicated in the storage table.[3][7]
Stock Solution Preparation Table
The following table provides the required solvent volumes to prepare stock solutions of various concentrations, based on a Sakamototide molecular weight of 1853.92 g/mol .[2]
| Desired Stock Concentration | Volume of Solvent to Add to 1 mg of Peptide | Volume of Solvent to Add to 5 mg of Peptide |
| 1 mM | 0.5394 mL | 2.6970 mL |
| 5 mM | 0.1079 mL | 0.5394 mL |
| 10 mM | 0.0539 mL | 0.2697 mL |
Experimental Protocols
In Vitro AMPK Kinase Assay
This protocol provides a general framework for an in vitro kinase assay using Sakamototide as a substrate to measure the activity of AMPK. The final concentrations of enzyme, substrate, and ATP may need to be optimized for specific experimental conditions.
Materials:
-
Reconstituted Sakamototide stock solution
-
Active AMPK enzyme
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT, 100 µM AMP)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare the necessary dilutions of the Sakamototide stock solution, AMPK enzyme, and ATP in the kinase assay buffer.
-
Kinase Reaction: a. To the wells of the assay plate, add the AMPK enzyme. b. Add the Sakamototide substrate to the wells. A typical starting concentration for a peptide substrate is in the range of 20-100 µM. c. To initiate the kinase reaction, add the ATP solution. A common final ATP concentration is 25-100 µM. d. The final reaction volume will depend on the plate format (e.g., 25-50 µL for a 96-well plate).
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes). The optimal incubation time should be determined empirically.
-
Reaction Termination and Signal Detection: a. Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay or a similar detection method. This typically involves adding a reagent that depletes the remaining ATP and then another reagent that converts the ADP to ATP, which is then measured via a luciferase-luciferin reaction. b. Read the luminescence on a plate reader. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.
Visualizations
AMPK Signaling Pathway
The following diagram illustrates a simplified representation of the AMP-activated protein kinase (AMPK) signaling pathway. AMPK is a central regulator of cellular energy homeostasis and is activated by an increase in the AMP:ATP ratio. Upstream kinases such as LKB1 and CaMKK2 can phosphorylate and activate AMPK. Once active, AMPK phosphorylates a variety of downstream targets to promote catabolic processes that generate ATP and inhibit anabolic processes that consume ATP.
Experimental Workflow for Sakamototide Reconstitution and Use
The flowchart below outlines the complete experimental workflow from receiving the lyophilized Sakamototide to performing an in vitro kinase assay.
References
- 1. Cellular Ser/Thr-Kinase Assays Using Generic Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. Characterisation of 5'-AMP-activated protein kinase in human liver using specific peptide substrates and the effects of 5'-AMP analogues on enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sakamototide substrate peptide [novoprolabs.com]
- 6. Use of Peptide Libraries to Determine Optimal Substrates of Tyrosine Kinases | Springer Nature Experiments [experiments.springernature.com]
- 7. In Vitro Methods to Study AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 9. graphviz.org [graphviz.org]
- 10. ch.promega.com [ch.promega.com]
- 11. medium.com [medium.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
Application Notes and Protocols for Sakamototide in NUAK Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sakamototide is a synthetic peptide substrate designed for the sensitive and specific measurement of NUAK1 and NUAK2 kinase activity.[1] NUAK1 and NUAK2 (NUAK family SNF1-like kinase 1 and 2), also known as ARK5 and SNARK respectively, are members of the AMP-activated protein kinase (AMPK) family.[2][3] These kinases are activated by the tumor suppressor kinase LKB1 and are implicated in regulating cell adhesion, senescence, proliferation, and tumor progression.[2][3][4] Sakamototide, with the amino acid sequence ALNRTSSDSALHRRR, provides a reliable tool for researchers studying the LKB1-NUAK signaling pathway and for screening potential inhibitors of NUAK kinases.[1]
Quantitative Data Summary
The optimal concentration of Sakamototide should be determined empirically for each experimental setup. However, based on typical peptide substrate kinetics in similar kinase assays, the following tables provide expected performance parameters.[5][6][7] The optimal concentration is generally recommended to be at or near the Michaelis constant (Km) to ensure the assay is sensitive to inhibitors.
Table 1: Hypothetical Kinetic Parameters for Sakamototide
| Kinase | Peptide Substrate | Hypothetical Km (μM) | Hypothetical Vmax (pmol/min/μg) |
| NUAK1 | Sakamototide | 50 - 150 | 800 - 1200 |
| NUAK2 | Sakamototide | 75 - 200 | 600 - 1000 |
Table 2: Recommended Concentration Ranges for Sakamototide in Kinase Assays
| Assay Type | Sakamototide Concentration (μM) | ATP Concentration (μM) | Notes |
| Inhibitor Screening (IC50) | 50 - 200 | 10 - 100 | Substrate concentration should be near the Km value. ATP concentration can be set near its Km to detect competitive inhibitors. |
| Kinetic Characterization | 10 - 500 | 1 - 500 | A wide range of substrate concentrations is required to accurately determine Km and Vmax. |
| Routine Activity Assay | 100 | 100 | Fixed, non-limiting concentrations for routine comparison of kinase activity under different conditions. |
Signaling Pathway
The LKB1-NUAK signaling pathway plays a critical role in cellular stress response and growth regulation. The master kinase LKB1, in a complex with STRAD and MO25, phosphorylates and activates NUAK1 and NUAK2.[8][9] Activated NUAK kinases then phosphorylate downstream targets, such as Myosin Phosphatase Target Subunit 1 (MYPT1), to control processes like cell adhesion and proliferation.[4]
Experimental Protocols
Below are two detailed protocols for measuring NUAK1 kinase activity using Sakamototide as a substrate: a radioactive assay for direct measurement of phosphate (B84403) incorporation and a non-radioactive, luminescence-based assay for higher throughput applications.
Protocol 1: Radioactive [γ-³²P]ATP Filter Binding Assay
This method provides a direct and highly sensitive measure of kinase activity by quantifying the incorporation of radioactive phosphate from [γ-³²P]ATP into the Sakamototide substrate.
A. Materials and Reagents
-
Recombinant NUAK1: Purified, active enzyme.
-
Sakamototide: 1 mg/mL stock solution in distilled water.
-
Kinase Assay Buffer (5X): 125 mM MOPS (pH 7.2), 62.5 mM β-glycerol-phosphate, 125 mM MgCl₂, 25 mM EGTA, 10 mM EDTA.[10]
-
DTT (1 M): Add fresh to 1X Kinase Assay Buffer to a final concentration of 1 mM.
-
ATP (10 mM stock): Non-radioactive ATP.
-
[γ-³²P]ATP: ~10 mCi/mL.
-
Reaction Stop Solution: 1% phosphoric acid.[10]
-
P81 Phosphocellulose Paper: Pre-cut strips.[10]
-
Scintillation Fluid and Counter.
B. Experimental Workflow
C. Step-by-Step Procedure
-
Prepare 1X Kinase Assay Buffer: Dilute the 5X stock to 1X with distilled water and add DTT to a final concentration of 1 mM. Keep on ice.
-
Prepare Reaction Master Mix: For each 25 µL reaction, prepare a master mix in a microcentrifuge tube on ice. Combine:
-
5 µL of 5X Kinase Assay Buffer
-
Sakamototide (e.g., 2.5 µL of 1 mg/mL stock for a final concentration of 100 µg/mL)
-
Distilled water to a volume of 20 µL (after enzyme addition).
-
-
Enzyme Addition: Dilute active NUAK1 enzyme in 1X Kinase Assay Buffer to the desired concentration and add to the master mix.
-
Initiate Reaction: Start the reaction by adding 5 µL of ATP/[γ-³²P]ATP mix (final concentration typically 100 µM ATP, with ~0.5 µCi [γ-³²P]ATP per reaction).
-
Incubation: Incubate the reaction tubes at 30°C for 20-30 minutes. The optimal time should be determined to ensure the reaction is within the linear range.
-
Stop Reaction: Terminate the reaction by spotting 20 µL of the reaction mixture onto a labeled P81 phosphocellulose paper strip.[10]
-
Wash: Immerse the P81 strips in a beaker containing 1% phosphoric acid. Wash three times for 10 minutes each with gentle stirring to remove unincorporated [γ-³²P]ATP.[10]
-
Quantify: Air dry the P81 strips, place them in scintillation vials with scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
Protocol 2: Non-Radioactive ADP-Glo™ Luminescence Assay
This commercially available assay (Promega) is a robust method for high-throughput screening. It measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.
A. Materials and Reagents
-
Recombinant NUAK1: Purified, active enzyme.
-
Sakamototide: 1 mg/mL stock solution in distilled water.
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM DTT).
-
ATP: High-purity ATP.
-
ADP-Glo™ Kinase Assay Kit (Promega): Includes ADP-Glo™ Reagent and Kinase Detection Reagent.
-
White, Opaque 96-well or 384-well Assay Plates.
-
Luminometer.
B. Step-by-Step Procedure
-
Prepare Kinase Reaction Mix: In each well of a white assay plate, prepare a 2.5 µL reaction mix containing:
-
Kinase Assay Buffer
-
Active NUAK1 enzyme (titrate to find optimal concentration)
-
Sakamototide (e.g., final concentration of 100 µM)
-
For inhibitor studies, add 1 µL of the test compound at this stage.
-
-
Initiate Reaction: Add 2.5 µL of ATP solution to each well to start the reaction (final volume 5 µL). A final ATP concentration of 10-50 µM is common.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[11]
-
Convert ADP to ATP and Detect: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by NUAK1 into ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure Luminescence: Read the plate using a luminometer. The light output is directly proportional to the amount of ADP produced and thus to the NUAK1 kinase activity.
References
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. New roles for the LKB1-NUAK pathway in controlling myosin phosphatase complexes and cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. LKB1 is a master kinase that activates 13 kinases of the AMPK subfamily, including MARK/PAR‐1 | The EMBO Journal [link.springer.com]
- 7. researchgate.net [researchgate.net]
- 8. LKB1 is a master kinase that activates 13 kinases of the AMPK subfamily, including MARK/PAR-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Sakamototide Substrate Peptide TFA: Storage, Stability, and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sakamototide substrate peptide, supplied as a trifluoroacetic acid (TFA) salt, is a crucial reagent in kinase activity assays, particularly for members of the AMPK family. The integrity and stability of this peptide are paramount for obtaining accurate and reproducible experimental results. This document provides detailed guidelines on the proper storage, handling, and stability assessment of Sakamototide substrate peptide TFA, along with protocols for the removal of TFA, which can interfere with biological assays.
Trifluoroacetic acid is commonly used in the synthesis and purification of peptides, resulting in the formation of TFA salts.[1][2][3] While generally stable for storage, residual TFA can be toxic to cells in culture and may alter the peptide's secondary structure and biological activity.[1][3][4][5] Therefore, understanding the stability of the TFA salt and methods for its removal are critical for reliable in vitro and in vivo studies.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | -80°C | 2 years | Sealed storage, away from moisture.[6] |
| -20°C | 3 years | Sealed storage, away from moisture.[7][8] | |
| Stock Solution | -80°C | 6 months | Use within 6 months.[6] |
| -20°C | 1 month | Use within 1 month.[6] |
Table 2: General Stability Profile of Peptide TFA Salts
| Condition | Potential Impact on Stability | Recommendations |
| Temperature | Higher temperatures accelerate degradation. | Store at recommended low temperatures. |
| Moisture | Peptides are hygroscopic; moisture can lead to degradation. | Store in a desiccated environment. |
| pH | Extremes in pH can cause hydrolysis or other modifications. | Maintain pH within the recommended range for the specific application. |
| Light | Photodegradation can occur, especially with certain amino acids. | Protect from light. |
| Repeated Freeze-Thaw Cycles | Can lead to peptide aggregation and degradation. | Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
Experimental Protocols
Protocol 1: General Peptide Stability Assessment using HPLC
This protocol outlines a general method for assessing the stability of this compound under various conditions.
Objective: To determine the degradation profile of Sakamototide over time at different temperatures.
Materials:
-
This compound
-
High-purity water
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
HPLC system with a C18 column
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of Sakamototide in a suitable buffer (e.g., phosphate (B84403) buffer) at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into multiple vials.
-
-
Storage Conditions:
-
Store the aliquots at various temperatures: -20°C, 4°C, and room temperature.
-
Protect all samples from light.
-
-
Time Points:
-
Analyze the samples at regular intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
-
-
HPLC Analysis:
-
At each time point, inject a known amount of the peptide solution onto the HPLC system.
-
Use a suitable gradient of water/ACN with 0.1% TFA.
-
Monitor the elution profile at a specific wavelength (e.g., 220 nm).
-
-
Data Analysis:
-
Calculate the percentage of the intact peptide remaining at each time point by measuring the peak area of the main peptide peak.
-
Plot the percentage of intact peptide versus time for each storage condition.
-
Protocol 2: Removal of Trifluoroacetic Acid (TFA) by Lyophilization with HCl
This method is effective for exchanging TFA counter-ions with chloride ions.[1][5][9][10][11]
Materials:
-
This compound
-
Distilled water or 50mM phosphate buffer with 100mM NaCl[1]
-
100 mM Hydrochloric acid (HCl)
-
Lyophilizer
Procedure:
-
Dissolve the peptide in distilled water at a concentration of 1 mg/mL.[1]
-
Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[1]
-
Allow the solution to stand at room temperature for at least one minute.[1]
-
Freeze the solution using liquid nitrogen or a -80°C freezer.[1]
-
Lyophilize the frozen sample overnight until all liquid is removed.[1]
-
To ensure complete removal of TFA, re-dissolve the lyophilized powder in the HCl solution and repeat the freezing and lyophilization steps at least two more times.[1]
-
After the final lyophilization, reconstitute the peptide in the desired buffer for your experiment.
Protocol 3: Removal of Trifluoroacetic Acid (TFA) by Ion-Exchange Chromatography
This method utilizes a strong anion exchange resin to replace TFA ions with acetate (B1210297) ions.[9][10][11]
Materials:
-
This compound
-
Strong anion exchange resin
-
1M Sodium acetate solution
-
Distilled water
-
Chromatography column
Procedure:
-
Prepare a small column with the strong anion exchange resin. The column should have a 10- to 50-fold excess of anion sites relative to the peptide.[9][11]
-
Equilibrate the column by eluting with a 1M solution of sodium acetate.[9][11]
-
Wash the column thoroughly with distilled water to remove excess sodium acetate.[9][11]
-
Dissolve the peptide in distilled water and apply it to the column.[9][11]
-
Elute the column with distilled water and collect the fractions containing the peptide.[9][11]
-
Combine the fractions containing the pure peptide and lyophilize to obtain the peptide as an acetate salt.[9][11]
Mandatory Visualizations
Caption: Workflow for assessing Sakamototide stability.
Caption: Protocol for TFA removal using HCl lyophilization.
Caption: Protocol for TFA removal via ion-exchange.
Conclusion
Proper storage and handling of this compound are essential for maintaining its stability and ensuring the reliability of experimental data. While the TFA salt form is suitable for long-term storage, its potential to interfere with biological assays necessitates careful consideration and, in many cases, removal. The protocols provided herein offer standardized procedures for assessing peptide stability and for exchanging the TFA counter-ion, enabling researchers to generate more accurate and consistent results.
References
- 1. lifetein.com [lifetein.com]
- 2. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 3. genscript.com [genscript.com]
- 4. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleck.cn [selleck.cn]
- 9. peptide.com [peptide.com]
- 10. scribd.com [scribd.com]
- 11. peptide.com [peptide.com]
Application Notes and Protocols for Sakamototide Substrate Peptide in In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sakamototide is a synthetic peptide that serves as a substrate for the AMP-activated protein kinase (AMPK) family of enzymes, with particular utility in assays for NUAK1 (NUAK family SNF1-like kinase 1), also known as ARK5.[1][2] As a direct target for phosphorylation by NUAK1, Sakamototide is an essential tool for the in vitro characterization of this kinase's activity, the screening of potential inhibitors, and the study of the upstream signaling pathways that regulate NUAK1. These application notes provide detailed protocols for the use of Sakamototide in radiometric and luminescence-based kinase assays, along with data presentation guidelines and visualizations of the relevant biological and experimental workflows.
Biological Context: The LKB1-NUAK1 Signaling Pathway
NUAK1 is a serine/threonine kinase that is activated through phosphorylation by the tumor suppressor kinase LKB1. The LKB1-NUAK1 signaling axis is implicated in various cellular processes, including cell adhesion, migration, and proliferation. Dysregulation of this pathway has been linked to cancer progression. Sakamototide is a tool to probe the enzymatic activity of NUAK1 within this pathway.
Caption: LKB1-NUAK1 Signaling Pathway.
Quantitative Data Presentation
Effective analysis of in vitro kinase assays requires the clear presentation of quantitative data. The following table templates are provided for the systematic recording of experimental results.
Table 1: Determination of Michaelis-Menten Constants (Km and Vmax) for Sakamototide
| Substrate Concentration [Sakamototide] (µM) | Initial Velocity (V0) (pmol/min/µg) |
| [Concentration 1] | [Velocity 1] |
| [Concentration 2] | [Velocity 2] |
| [Concentration 3] | [Velocity 3] |
| [Concentration 4] | [Velocity 4] |
| [Concentration 5] | [Velocity 5] |
| Calculated Km (µM) | |
| Calculated Vmax (pmol/min/µg) |
Table 2: IC50 Determination for a NUAK1 Inhibitor
| Inhibitor Concentration (nM) | NUAK1 Activity (% of Control) |
| [Concentration 1] | [% Activity 1] |
| [Concentration 2] | [% Activity 2] |
| [Concentration 3] | [% Activity 3] |
| [Concentration 4] | [% Activity 4] |
| [Concentration 5] | [% Activity 5] |
| Calculated IC50 (nM) |
Experimental Protocols
The following protocols describe two common methods for measuring the phosphorylation of Sakamototide by NUAK1 in vitro. The choice of method will depend on available equipment and safety considerations (e.g., handling of radioisotopes).
Protocol 1: Radiometric [γ-33P]-ATP Filter Binding Assay
This protocol provides a direct and highly sensitive method for quantifying kinase activity by measuring the incorporation of a radiolabeled phosphate (B84403) group from [γ-33P]-ATP into the Sakamototide peptide.
Materials:
-
Recombinant active NUAK1 enzyme
-
Sakamototide substrate peptide
-
[γ-33P]-ATP
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
10 mM ATP stock solution
-
P81 phosphocellulose paper
-
1% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare a working solution of [γ-33P]-ATP by mixing it with the 10 mM cold ATP stock to achieve the desired specific activity.
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:
-
Kinase Assay Buffer
-
Sakamototide (to the desired final concentration, e.g., 200 µM)
-
Recombinant NUAK1 enzyme (e.g., 10-100 ng)
-
Nuclease-free water to the final volume.
-
-
Initiate Reaction: Start the phosphorylation reaction by adding the [γ-33P]-ATP working solution. The final reaction volume is typically 25-50 µL.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Spot: Terminate the reaction by spotting a portion of the reaction mixture (e.g., 20 µL) onto a P81 phosphocellulose paper strip.
-
Washing: Wash the P81 paper strips three times for 10 minutes each in 1% phosphoric acid to remove unincorporated [γ-33P]-ATP.
-
Counting: After a final wash with acetone (B3395972) and air-drying, place the P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
Caption: Radiometric Kinase Assay Workflow.
Protocol 2: Luminescence-Based ADP-Glo™ Kinase Assay
This non-radioactive assay measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction. The amount of ADP is determined through a coupled enzymatic reaction that generates a luminescent signal.
Materials:
-
Recombinant active NUAK1 enzyme
-
Sakamototide substrate peptide
-
ATP
-
Kinase Assay Buffer (as in Protocol 1, but without DTT if using ADP-Glo™)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Procedure:
-
Kinase Reaction:
-
Set up the kinase reaction in a white, 96-well plate.
-
Add Kinase Assay Buffer, Sakamototide, and NUAK1 enzyme.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for 60 minutes.
-
-
Stop Reaction and Deplete ATP:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Generate Luminescent Signal:
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and then uses the newly synthesized ATP to produce light in a luciferase reaction.
-
Incubate at room temperature for 30 minutes.
-
-
Measure Luminescence:
-
Measure the luminescence of each well using a plate-reading luminometer. The light output is directly proportional to the amount of ADP produced and thus to the NUAK1 kinase activity.
-
Caption: Luminescence Kinase Assay Workflow.
Concluding Remarks
Sakamototide is a valuable tool for the in vitro investigation of NUAK1 kinase activity. The protocols provided herein offer robust methods for quantifying this activity, which are essential for basic research into the LKB1-NUAK1 signaling pathway and for the development of novel therapeutic agents targeting this kinase. For optimal results, it is recommended to refer to the primary literature, such as the work by Banerjee et al. (2014), for specific experimental conditions and to perform appropriate controls, including reactions without enzyme or without substrate, to ensure the validity of the obtained data.
References
Measuring AMP-activated Protein Kinase (AMPK) Activity with Sakamototide Substrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a crucial enzyme in cellular energy homeostasis, acting as a master regulator of metabolism. It is a heterotrimeric protein composed of a catalytic α subunit and regulatory β and γ subunits.[1][2] When cellular energy levels are low (indicated by a high AMP:ATP ratio), AMPK is activated through phosphorylation on threonine 172 of the α subunit by upstream kinases such as LKB1 and CaMKKβ.[3] Activated AMPK then phosphorylates a multitude of downstream targets, leading to the inhibition of anabolic (energy-consuming) pathways and the activation of catabolic (energy-producing) pathways to restore cellular energy balance.[3][4] Given its central role in metabolism, AMPK is a key therapeutic target for metabolic diseases like type 2 diabetes and obesity, as well as cancer.[5][6]
Accurate measurement of AMPK activity is fundamental for basic research and the development of novel therapeutic agents that modulate its function. The Sakamototide peptide, also known as SAMS peptide, is a widely used and specific substrate for in vitro AMPK kinase assays.[7] It is derived from the sequence of acetyl-CoA carboxylase (ACC), a key downstream target of AMPK, with a serine residue that is specifically phosphorylated by AMPK.[7] The sequence of the SAMS peptide is HMRSAMSGLHLVKRR.[2][8][9] This document provides detailed application notes and protocols for measuring AMPK activity using the Sakamototide substrate through various methods, including radioactive and non-radioactive assays.
Principle of the Assay
The core principle of the AMPK activity assay using Sakamototide involves the enzymatic transfer of the γ-phosphate from ATP to a specific serine residue on the Sakamototide peptide by active AMPK. The rate of this phosphorylation reaction is directly proportional to the activity of the AMPK enzyme. The detection of the phosphorylated Sakamototide can be achieved through several methods:
-
Radiolabeling: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP), the incorporation of the radioactive phosphate (B84403) into the Sakamototide peptide is quantified.
-
Antibody-based Detection (ELISA): A specific antibody that recognizes the phosphorylated form of the Sakamototide peptide is used to quantify the product via an enzyme-linked immunosorbent assay (ELISA).[3][10]
-
Luminescence-based ADP Detection: The production of ADP, a byproduct of the kinase reaction, is measured using coupled enzymatic reactions that generate a luminescent signal.[11][12]
-
Fluorescence-based ADP Detection: The amount of ADP produced is quantified using a competitive immunoassay with a fluorescent tracer.[13][14]
Data Presentation
Quantitative Parameters for Sakamototide-Based AMPK Assays
The following table summarizes key quantitative data for performing AMPK activity assays with Sakamototide, compiled from various sources. This allows for easy comparison of different assay conditions and parameters.
| Parameter | Value | Assay Type | Source(s) |
| Sakamototide (SAMS Peptide) | |||
| Sequence | HMRSAMSGLHLVKRR | All | [2][8][9] |
| Kₘ for AMPK α1β1γ1 | 15.68 µM | ELISA | |
| Typical Concentration | 20 µM | Radioactive, Transcreener | [7][13] |
| 112 µM | ELISA | [3] | |
| ATP | |||
| Kₘ for AMPK α1β1γ1 | 25.27 µM | ELISA | |
| Typical Concentration | 25 µM | Transcreener | [13] |
| 150 µM | ADP-Glo | ||
| 200 µM | Radioactive | [1] | |
| 500 µM | ELISA | [3] | |
| AMP (Allosteric Activator) | |||
| Typical Concentration | 100 µM | ADP-Glo | |
| 200 µM | Radioactive | [1] | |
| 300 µM | Radioactive | [7] | |
| 50 µM | ELISA | [3] | |
| Recombinant AMPK Enzyme | |||
| Typical Concentration | 10-100 mU/assay | Radioactive | [7] |
| 0.5 µg/mL | Transcreener | [13] | |
| 10 ng/reaction | ADP-Glo | ||
| 20 ng/reaction | ELISA | [3] |
Experimental Protocols
Radioactive [γ-³²P]ATP-Based Filter Binding Assay
This is a traditional and highly sensitive method for measuring AMPK activity.
Materials:
-
Recombinant active AMPK enzyme
-
Sakamototide (SAMS peptide)
-
[γ-³²P]ATP
-
Unlabeled ATP
-
AMPK Reaction Buffer (e.g., 40 mM HEPES, pH 7.0, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 5 mM MgCl₂, 0.2 mM AMP)[1]
-
P81 phosphocellulose paper
-
0.75% (v/v) Phosphoric acid
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
Protocol:
-
Prepare the kinase reaction mixture in a microcentrifuge tube on ice. For a single reaction, combine the AMPK reaction buffer, diluted active AMPK enzyme, and Sakamototide substrate.
-
Initiate the reaction by adding the [γ-³²P]ATP solution (mixed with unlabeled ATP to the desired final concentration, e.g., 200 µM).
-
Incubate the reaction mixture at 30°C for 10-20 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
Terminate the reaction by spotting a portion of the reaction mixture (e.g., 20 µL) onto a P81 phosphocellulose paper square.
-
Immediately place the P81 paper in a beaker containing 0.75% phosphoric acid to wash away unincorporated [γ-³²P]ATP.
-
Wash the P81 papers three to four times with 0.75% phosphoric acid for 5 minutes each with gentle agitation.
-
Perform a final wash with acetone to facilitate drying.
-
Allow the P81 papers to air dry completely.
-
Place each dry P81 paper into a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
ELISA-Based Assay
This non-radioactive method relies on an antibody that specifically detects phosphorylated Sakamototide.
Materials:
-
Recombinant active AMPK enzyme
-
Sakamototide (SAMS peptide)
-
ATP
-
AMP
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA, 0.25 mM DTT)[3]
-
Phospho-Sakamototide specific antibody (primary antibody)
-
HRP-conjugated secondary antibody
-
High-binding ELISA plate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% BSA in Wash Buffer)
-
TMB substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
-
ELISA plate reader
Protocol:
-
Perform the kinase reaction in a PCR tube by mixing the kinase reaction buffer, active AMPK, Sakamototide, and AMP.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for 40 minutes.[3]
-
Stop the reaction by adding EDTA to a final concentration of 50 mM.[8]
-
Coat a high-binding ELISA plate with the reaction mixture (containing the phosphorylated Sakamototide) and incubate to allow the peptide to bind to the plate surface.
-
Wash the plate with Wash Buffer to remove unbound components.
-
Block the plate with Blocking Buffer to prevent non-specific antibody binding.
-
Add the primary antibody specific for phospho-Sakamototide and incubate.
-
Wash the plate to remove unbound primary antibody.
-
Add the HRP-conjugated secondary antibody and incubate.
-
Wash the plate to remove unbound secondary antibody.
-
Add the TMB substrate and incubate until a blue color develops.
-
Stop the reaction with the Stop Solution, which will turn the color to yellow.
-
Measure the absorbance at 450 nm using an ELISA plate reader.
Commercial Non-Radioactive Assays (Luminescence and Fluorescence)
Several commercial kits are available that offer high-throughput, non-radioactive methods for measuring AMPK activity. These assays typically measure the amount of ADP produced in the kinase reaction.
Examples:
-
ADP-Glo™ Kinase Assay (Promega): This is a luminescence-based assay.[2] After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase reaction to produce light. The luminescent signal is proportional to the ADP concentration and thus the AMPK activity.[4][12]
-
Transcreener® ADP² FP Assay (BellBrook Labs): This is a fluorescence polarization-based immunoassay.[13][14] It uses a highly specific antibody to ADP and a fluorescent tracer. ADP produced during the kinase reaction competes with the tracer for binding to the antibody, causing a decrease in fluorescence polarization. This change is used to quantify the ADP produced and, consequently, the AMPK activity.[15]
General Protocol for Commercial Kits:
-
Follow the manufacturer's instructions for preparing reagents and the kinase reaction buffer. A typical buffer might contain 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT, and 100 µM AMP.
-
Set up the kinase reaction in a multi-well plate by adding the active AMPK enzyme, Sakamototide substrate, and any test compounds (activators or inhibitors).
-
Initiate the reaction by adding the ATP solution.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).[13]
-
Add the detection reagents as per the kit's protocol. This may be a one or two-step addition.
-
Incubate for the specified time to allow the detection reaction to occur.
-
Measure the signal (luminescence or fluorescence polarization) using a compatible plate reader.
Visualizations
AMPK Signaling Pathway
Caption: Simplified AMPK signaling pathway showing key upstream activators and downstream effects.
Experimental Workflow for a Sakamototide-Based AMPK Assay
Caption: General experimental workflow for measuring AMPK activity using Sakamototide substrate.
References
- 1. diacomp.org [diacomp.org]
- 2. AMPK (A1/B1/G1) Kinase Enzyme System [worldwide.promega.com]
- 3. An enzyme‐linked immunosorbent assay (ELISA)‐based activity assay for AMP‐activated protein kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADP-Glo™ Kinase Assay [promega.com]
- 5. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Direct Activator of Adenosine Monophosphate-Activated Protein Kinase (AMPK) by Structure-Based Virtual Screening and Molecular Docking Approach | MDPI [mdpi.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 9. promega.com [promega.com]
- 10. An enzyme-linked immunosorbent assay (ELISA)-based activity assay for AMP-activated protein kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Promega ADP-Glo Kinase Assay + AMPK (A1/B1/G2) Kinase Enzyme System 1 Ea. | Buy Online | Promega | Fisher Scientific [fishersci.com]
- 12. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for Sakamototide Substrate Peptide TFA in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sakamototide is a synthetic peptide that serves as a substrate for the AMP-activated protein kinase (AMPK) family, a central regulator of cellular energy homeostasis.[1][2] Its utility in kinase activity assays makes it a valuable tool for high-throughput screening (HTS) of potential AMPK modulators, which are of significant interest for therapeutic development in metabolic diseases, cancer, and other conditions. This document provides detailed application notes and protocols for the use of Sakamototide substrate peptide TFA in HTS campaigns.
The peptide is typically supplied as a trifluoroacetate (B77799) (TFA) salt, a common counterion from the purification process. It is important to note that TFA can influence experimental results, and its removal may be necessary for certain cellular assays.[3][4][5]
Product Information
| Parameter | Value | Reference |
| Product Name | This compound | [1][2][6][7][8][9][10] |
| Target | AMP-activated protein kinase (AMPK) family | [1][2][6][7][8][9][10] |
| Molecular Formula | C₇₁H₁₂₃F₃N₃₀O₂₅ | [6][7][8][9] |
| Molecular Weight | 1853.92 g/mol | [6][7][8][9] |
| Solubility | Soluble in water (up to 100 mg/mL) and DMSO (up to 100 mg/mL). | [6][8] |
| Storage | Store at -20°C for long-term storage. | [7][9] |
Quantitative Data
Signaling Pathway
AMPK is a central regulator of cellular metabolism, activated in response to low cellular energy levels (increased AMP:ATP ratio). Once activated, AMPK phosphorylates a multitude of downstream targets to inhibit anabolic pathways and promote catabolic pathways, thereby restoring energy balance.
Caption: The AMPK signaling pathway is activated by upstream kinases LKB1 and CaMKKβ, leading to the regulation of various downstream metabolic processes.
Experimental Protocols
Protocol 1: Removal of Trifluoroacetic Acid (TFA) from Sakamototide
For sensitive cell-based assays where TFA may interfere, it is advisable to perform a salt exchange.
Materials:
-
This compound
-
100 mM Hydrochloric acid (HCl)
-
Deionized water
-
Liquid nitrogen
-
Lyophilizer
-
Dissolve the Sakamototide peptide in 100 mM HCl.
-
Allow the solution to stand at room temperature for 1 minute.
-
Flash-freeze the solution in liquid nitrogen.
-
Lyophilize the frozen solution until all the solvent is removed.
-
For optimal TFA removal, this process can be repeated 2-3 times.
-
The final product will be the hydrochloride salt of the peptide. Reconstitute in an appropriate buffer for your assay.
Protocol 2: High-Throughput Screening for AMPK Inhibitors using an ADP-Glo™ Kinase Assay
This protocol is adapted for a 384-well plate format and is based on the principle of measuring ADP production as an indicator of kinase activity.
Materials:
-
Sakamototide substrate peptide (TFA-free)
-
Recombinant human AMPK (isoform of interest)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds dissolved in DMSO
-
384-well plates (white, low-volume)
-
Plate reader capable of measuring luminescence
Experimental Workflow:
Caption: Workflow for a high-throughput screening assay to identify AMPK inhibitors using the ADP-Glo™ technology.
Procedure:
-
Compound Plating: Dispense test compounds and controls (e.g., DMSO for negative control, known AMPK inhibitor for positive control) into the 384-well plate.
-
Enzyme and Substrate Addition: Add a solution of AMPK enzyme and Sakamototide substrate in kinase buffer to each well. The optimal concentrations of enzyme and substrate should be predetermined.
-
Reaction Initiation: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for ATP for the specific AMPK isoform.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Reaction Termination: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: A decrease in the luminescent signal relative to the negative control indicates inhibition of AMPK activity.
Summary
Sakamototide substrate peptide is a valuable tool for interrogating the activity of the AMPK signaling pathway. The provided protocols offer a starting point for the development of robust high-throughput screening assays. It is essential to empirically determine the optimal assay conditions, including substrate and enzyme concentrations, and to consider the potential effects of the TFA counterion on experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. peptide.com [peptide.com]
- 4. News - Two methods for the removal of peptides from solid-phase resins [gtpeptide.com]
- 5. peptide.com [peptide.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. selleckchem.com [selleckchem.com]
- 9. hoelzel-biotech.com [hoelzel-biotech.com]
- 10. Sakamototide substrate peptide (TFA) | BIOZOL [biozol.de]
- 11. A pull-down assay for 5' AMP-activated protein kinase activity using the GST-fused protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterisation of 5'-AMP-activated protein kinase in human liver using specific peptide substrates and the effects of 5'-AMP analogues on enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sakamototide Peptide Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sakamototide is a novel synthetic peptide under investigation for its potential therapeutic effects. As a new molecular entity, a comprehensive understanding of its pharmacological properties is crucial for its development as a therapeutic agent. This document provides detailed application notes and standardized protocols for a suite of in vitro assays to characterize the binding, functional activity, and stability of Sakamototide. The following protocols are designed to be adaptable to specific laboratory settings and high-throughput screening platforms.
Receptor Binding Assays
Receptor binding assays are fundamental in determining the affinity and specificity of Sakamototide for its target receptor.[1] These assays are crucial for initial screening and for quantitative determination of binding parameters.
Radioligand Binding Assay (Competitive Inhibition)
This assay measures the ability of Sakamototide to compete with a known radiolabeled ligand for binding to the target receptor.[2]
Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the target receptor in cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.[3]
-
Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[3]
-
Wash the pellet with fresh buffer and centrifuge again.
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C.[3]
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).[3]
-
-
Assay Procedure (96-well format):
-
To each well of a 96-well filter plate (e.g., MultiScreenHTS with glass fiber filters), add the following in a final volume of 250 µL:[2][3]
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[3]
-
Terminate the incubation by rapid vacuum filtration onto the filter plate.[3]
-
Wash the filters four times with ice-cold wash buffer.
-
Dry the filters for 30 minutes at 50°C.[3]
-
Add scintillation cocktail and count the radioactivity using a microplate scintillation counter.[2][3]
-
-
Data Analysis:
-
Subtract non-specific binding (determined in the presence of a saturating concentration of a known unlabeled ligand) from all measurements.
-
Plot the percentage of specific binding against the logarithm of the Sakamototide concentration.
-
Determine the IC50 value (the concentration of Sakamototide that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.[2]
-
Calculate the equilibrium dissociation constant (Ki) for Sakamototide using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[4]
-
Data Presentation:
| Compound | Target Receptor | Radioligand | IC50 (nM) | Ki (nM) |
| Sakamototide | Receptor X | [³H]-Ligand Y | 15.2 | 7.8 |
| Control Peptide | Receptor X | [³H]-Ligand Y | 250.6 | 128.1 |
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for the competitive radioligand binding assay.
Functional Assays
Functional assays are essential to determine whether Sakamototide acts as an agonist, antagonist, or inverse agonist at its target receptor. The choice of assay depends on the signaling pathway coupled to the receptor.
G-Protein Coupled Receptor (GPCR) Signaling: cAMP Assay
This protocol is for a GPCR that signals through the modulation of cyclic AMP (cAMP) levels.
Protocol:
-
Cell Culture:
-
Culture cells expressing the target GPCR in a suitable medium.
-
Seed the cells into 96-well or 384-well plates and grow to 80-90% confluency.
-
-
Agonist Mode Assay:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Add varying concentrations of Sakamototide to the wells.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
-
Antagonist Mode Assay:
-
Pre-incubate the cells with varying concentrations of Sakamototide for 15-30 minutes.
-
Add a known agonist of the receptor at a concentration that elicits a submaximal response (e.g., EC80).
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels.
-
-
Data Analysis:
-
For agonist activity, plot the cAMP concentration against the logarithm of the Sakamototide concentration and determine the EC50 (effective concentration to produce 50% of the maximal response).
-
For antagonist activity, plot the inhibition of the agonist response against the logarithm of the Sakamototide concentration and determine the IC50.
-
Data Presentation:
| Assay Mode | Parameter | Sakamototide (nM) | Control Agonist (nM) |
| Agonist | EC50 | 25.8 | 5.1 |
| Antagonist | IC50 | >10,000 | N/A |
Signaling Pathway for a Gs-Coupled GPCR
Caption: Agonist-induced activation of a Gs-coupled GPCR pathway.
Stability Assays
Stability assays are critical for evaluating the pharmacokinetic properties of Sakamototide.[5]
Metabolic Stability in Liver Microsomes
This assay assesses the susceptibility of Sakamototide to metabolism by cytochrome P450 enzymes.[5]
Protocol:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate (B84403) buffer (pH 7.4).
-
Add Sakamototide to the reaction mixture at a final concentration of 1 µM.
-
Pre-warm the mixture to 37°C.
-
-
Initiation and Sampling:
-
Initiate the metabolic reaction by adding an NADPH-generating system.[5]
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of Sakamototide.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of Sakamototide remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (Clint) as (0.693/t½) / (mg microsomal protein/mL).
-
Data Presentation:
| Species | t½ (min) | Clint (µL/min/mg protein) |
| Human | 45.2 | 15.3 |
| Rat | 28.9 | 24.0 |
| Mouse | 15.7 | 44.1 |
Workflow for Metabolic Stability Assay
Caption: Workflow for the in vitro metabolic stability assay.
Serum Stability Assay
This assay evaluates the stability of Sakamototide in the presence of proteases found in serum.[6]
Protocol:
-
Incubation:
-
Incubate Sakamototide at a final concentration of 10 µM in serum (e.g., human, mouse) at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the serum mixture.
-
-
Sample Preparation:
-
Precipitate serum proteins by adding three volumes of ice-cold ethanol (B145695) containing an internal standard.
-
Incubate at -20°C for 30 minutes.
-
Centrifuge to pellet the precipitated proteins.
-
-
Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of intact Sakamototide.
-
-
Data Analysis:
-
Plot the percentage of Sakamototide remaining versus time.
-
Determine the half-life (t½) of Sakamototide in serum.
-
Data Presentation:
| Serum Source | t½ (hours) |
| Human | 12.5 |
| Mouse | 6.8 |
In Vivo Assays
While this document focuses on in vitro assays, the data generated from these experiments are crucial for designing relevant in vivo studies to assess the efficacy and pharmacokinetic profile of Sakamototide in animal models.
Disclaimer: These protocols provide a general framework. Optimization of specific conditions (e.g., concentrations, incubation times, cell types) will be necessary for each specific application. Always adhere to laboratory safety guidelines when handling chemicals and biological materials.
References
- 1. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. bioivt.com [bioivt.com]
- 6. A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Sakamototide Substrate Peptide (TFA)
This guide is intended for researchers, scientists, and drug development professionals using the Sakamototide substrate peptide (TFA) and encountering solubility challenges. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common issues.
Frequently Asked Questions (FAQs)
Q1: What is Sakamototide substrate peptide and why is it supplied as a TFA salt?
Sakamototide substrate peptide is a synthetic peptide used as a substrate for members of the AMP-activated protein kinase (AMPK) family in kinase activity assays. Its amino acid sequence is H-Ala-Leu-Asn-Arg-Thr-Ser-Ser-Asp-Ser-Ala-Leu-His-Arg-Arg-Arg-OH. The peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC), which often employs trifluoroacetic acid (TFA) in the mobile phase. As a result, the final lyophilized peptide is presented as a trifluoroacetate (B77799) salt.
Q2: I'm having trouble dissolving the Sakamototide peptide. What are the first steps I should take?
Before dissolving the entire vial, it is highly recommended to perform a small-scale solubility test to find the optimal solvent without risking your entire sample. Start with a small, accurately weighed amount of the peptide and test the solvents suggested in the troubleshooting guide below.
Q3: Why is my Sakamototide (TFA) solution acidic, and how can this affect my experiment?
Residual trifluoroacetic acid from the purification process can make your peptide solution acidic. This is a critical consideration as TFA can interfere with biological assays in several ways:
-
Lowering pH: The low pH can alter enzyme kinetics, protein conformation, and cellular health.
-
Direct Inhibition: TFA can directly interact with proteins, potentially inhibiting enzyme activity.
-
Structural Changes: TFA counterions binding to the peptide can alter its secondary structure and solubility.[1]
For sensitive applications like cellular or enzymatic assays, removing the TFA is strongly recommended.
Q4: Can I use sonication or heat to help dissolve the peptide?
Yes, but with caution. Gentle vortexing and sonication can help break up aggregates and facilitate dissolution. Gentle warming (e.g., to 37°C) can also be effective, but prolonged or excessive heat should be avoided as it can degrade the peptide.
Troubleshooting Peptide Solubility
If you are experiencing difficulty dissolving the Sakamototide substrate peptide, consult the following table for a systematic approach to troubleshooting.
Sakamototide Peptide Properties
Based on its amino acid sequence (ALNRTSSDSALHRRR), we can predict some key properties that influence its solubility.
| Property | Predicted Value/Characteristic | Implication for Solubility |
| Amino Acid Sequence | H-Ala-Leu-Asn-Arg-Thr-Ser-Ser-Asp-Ser-Ala-Leu-His-Arg-Arg-Arg-OH | Contains a mix of hydrophobic (Ala, Leu), polar (Asn, Thr, Ser), acidic (Asp), and a high number of basic (Arg, His) residues. |
| Net Charge at Neutral pH | Highly Positive | The high number of basic residues (4 Arg, 1 His) compared to acidic residues (1 Asp) gives it a strong positive net charge at neutral pH. This suggests good solubility in acidic to neutral aqueous solutions. |
| Theoretical Isoelectric Point (pI) | ~11.5 - 12.5 | The peptide is expected to be least soluble at this high pH. It should be soluble at pH values below its pI. |
| Hydrophobicity | Relatively low | The presence of many charged and polar amino acids suggests it is not a highly hydrophobic peptide. |
Solubility Troubleshooting Guide
| Step | Action | Rationale | Expected Outcome |
| 1 | Small-Scale Test | Always start with a small amount of peptide (e.g., 0.1 mg) to determine the best solvent before dissolving the entire sample. | Conserves valuable peptide while you optimize the dissolution method. |
| 2 | Deionized Water | Attempt to dissolve the peptide in high-purity deionized water. Use sonication if necessary. | Given the peptide's charged nature, it is expected to be soluble in water. The TFA salt form often enhances aqueous solubility. |
| 3 | Dilute Acetic Acid | If insoluble in water, try a dilute aqueous solution of acetic acid (e.g., 10%). | The acidic environment will ensure all basic side chains are protonated, increasing solubility. |
| 4 | Organic Solvents | For highly hydrophobic peptides (not predicted for Sakamototide, but a general strategy), try dissolving in a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724) (ACN), then slowly add your aqueous buffer. | Organic solvents are effective at dissolving nonpolar peptides.[2] Note that high concentrations of these solvents can be detrimental to biological assays. |
| 5 | pH Adjustment | Based on the peptide's sequence, it is basic. Dissolving in a slightly acidic buffer (pH 4-6) should enhance solubility. Avoid basic buffers (pH > 8) where the peptide's net charge would be lower. | Peptides are most soluble at pH values away from their isoelectric point. |
| 6 | Chaotropic Agents | As a last resort for aggregated peptides, use a denaturing agent like 6 M Guanidine-HCl. Note that this will denature your protein and is not suitable for most biological assays without subsequent removal. | These agents disrupt hydrogen bonds and hydrophobic interactions that can lead to aggregation. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
-
Accurately weigh out a small amount of the lyophilized Sakamototide peptide (e.g., 0.1 mg).
-
Add a defined volume of the first test solvent (e.g., 10 µL of deionized water) to achieve a high concentration (e.g., 10 mg/mL).
-
Gently vortex the solution. If not fully dissolved, sonicate the sample for 5-10 minutes in a water bath sonicator.
-
If the peptide remains insoluble, add more solvent in small increments.
-
If it remains insoluble, repeat the process with a fresh sample of peptide using the next solvent in the troubleshooting guide (e.g., 10% acetic acid).
-
Once a suitable solvent is identified, you can proceed to dissolve the rest of your peptide stock.
Protocol 2: TFA Removal by HCl Lyophilization
Residual TFA can be exchanged for a more biologically compatible hydrochloride (HCl) salt.
-
Dissolve the peptide in distilled water at a concentration of approximately 1 mg/mL.
-
Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2-10 mM.
-
Allow the solution to stand at room temperature for at least one minute.
-
Flash-freeze the solution using liquid nitrogen or a dry ice/ethanol bath.
-
Lyophilize the sample overnight until all the liquid has been removed.
-
To ensure complete exchange, repeat steps 1-5 at least two more times.[1]
-
After the final lyophilization, reconstitute the peptide in your desired experimental buffer.
Protocol 3: TFA Removal by Ion-Exchange Chromatography (IEX)
This method is effective for exchanging counterions for charged peptides like Sakamototide.
-
Resin Preparation: Prepare a small column with a strong anion exchange resin. Ensure there is a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.
-
Equilibration: Equilibrate the column with a low ionic strength buffer.
-
Sample Loading: Dissolve the Sakamototide TFA salt in the equilibration buffer and load it onto the column. The positively charged peptide will flow through while the negatively charged TFA counterions will bind to the resin.
-
Collection: Collect the flow-through containing your peptide, now free of TFA.
-
Lyophilization: Lyophilize the collected fractions to obtain the peptide as a powder.
Visualizations
Troubleshooting Workflow for Peptide Solubility
Caption: A step-by-step workflow for troubleshooting Sakamototide solubility issues.
AMPK Signaling Pathway
Caption: Simplified diagram of the AMPK signaling pathway activation and downstream effects.
References
Technical Support Center: Troubleshooting Peptide Aggregation
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering aggregation issues with substrate peptides, including novel peptides like Sakamototide. The following resources offer troubleshooting strategies and detailed experimental protocols to mitigate peptide aggregation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a problem?
A1: Peptide aggregation is a phenomenon where peptide chains self-associate to form larger, often insoluble structures.[1][2] This can be a significant issue in research and drug development as it can lead to decreased peptide solubility, loss of biological activity, and difficulties in purification and handling.[1][3][4] Aggregates can range from reversible, non-covalent associations to highly structured, irreversible amyloid fibrils.[2]
Q2: What are the common causes of peptide aggregation?
A2: Several factors, both intrinsic to the peptide and extrinsic (environmental), can contribute to aggregation. These include:
-
Hydrophobicity: Peptides with a high proportion of hydrophobic amino acids are more prone to aggregation as they try to minimize their interaction with water.[1]
-
Secondary Structure: The formation of secondary structures, such as beta-sheets, can promote intermolecular interactions and lead to aggregation.[3][4]
-
pH and Isoelectric Point (pI): Peptides are least soluble at their isoelectric point (pI), where their net charge is zero. At a pH close to the pI, electrostatic repulsion between peptide molecules is minimized, increasing the likelihood of aggregation.[2][5]
-
Concentration: Higher peptide concentrations increase the probability of intermolecular collisions and subsequent aggregation.[2][6]
-
Temperature: Temperature can affect peptide stability and solubility. While higher temperatures can sometimes increase solubility, they can also promote aggregation for some peptides. Repeated freeze-thaw cycles can also induce aggregation.[5][6]
-
Protecting Groups: During solid-phase peptide synthesis (SPPS), bulky and hydrophobic protecting groups on amino acid side chains can increase the tendency for aggregation.[1]
Q3: How can I detect peptide aggregation in my experiments?
A3: Several indicators can suggest peptide aggregation:
-
Visual Observation: The solution may appear cloudy or contain visible precipitates.[5]
-
Poor Resin Swelling (during SPPS): In solid-phase synthesis, the resin beads may clump together and not swell properly in the solvents.[1]
-
Incomplete Reactions (during SPPS): Aggregation on the resin can hinder deprotection and coupling reactions, leading to incomplete synthesis.[1][3][4]
-
Analytical Techniques: Techniques like High-Performance Liquid Chromatography (HPLC), Dynamic Light Scattering (DLS), and Thioflavin T (ThT) fluorescence assays can be used to detect and quantify aggregates.[7]
Troubleshooting Guide
If you are experiencing issues with peptide aggregation, consider the following troubleshooting steps.
Initial Assessment and Solubilization Strategy
A logical first step in troubleshooting is to assess the peptide's properties and systematically test its solubility.
Buffer Optimization and Additives
Optimizing the buffer composition is a critical step in preventing peptide aggregation. The following table summarizes common additives and their mechanisms of action.
| Additive Category | Example(s) | Mechanism of Action | Typical Concentration |
| Sugars | Sucrose, Trehalose | Stabilize the native conformation of the peptide. | 5-10% (w/v)[5] |
| Polyols | Glycerol, Mannitol | Increase solvent viscosity and stabilize peptide structure. | 10-50% (v/v)[5] |
| Amino Acids | Arginine, Glycine | Can reduce non-specific interactions and aggregation.[2][5] | 50-250 mM[5] |
| Detergents | Tween 20, Triton X-100 | Can prevent hydrophobic aggregation at low concentrations.[5][8] | 0.01-0.1% (v/v)[5] |
| Organic Solvents | Dimethyl sulfoxide (B87167) (DMSO) | Disrupt hydrophobic interactions. | <10% (v/v)[5] |
Experimental Protocols
Protocol 1: General Peptide Solubility Assay
This protocol provides a systematic approach to determine the solubility of a peptide.
Materials:
-
Lyophilized peptide
-
Sterile, purified water
-
0.1 M Acetic Acid
-
0.1 M Ammonium Bicarbonate
-
Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Initial Water Solubility Test:
-
Add a small volume of sterile, purified water to the lyophilized peptide to achieve a high concentration (e.g., 10 mg/mL).
-
Vortex the solution for 30 seconds.
-
If the peptide does not dissolve, sonicate for 5-10 minutes.
-
Visually inspect for undissolved particles. If the solution is clear, the peptide is soluble in water at this concentration.[5]
-
-
Acidic or Basic Condition Test (if insoluble in water):
-
Based on the peptide's net charge at neutral pH (calculated from its sequence), add small aliquots of either 0.1 M acetic acid (for basic peptides) or 0.1 M ammonium bicarbonate (for acidic peptides) to the peptide suspension.
-
Vortex after each addition until the peptide dissolves.[5]
-
-
Organic Solvent Test (if insoluble in aqueous solutions):
-
Add a minimal volume of DMSO to the peptide and vortex until it dissolves.
-
Slowly add the desired aqueous buffer to the peptide-DMSO solution dropwise while vortexing to reach the final concentration.[5]
-
-
Final Clarification:
-
Once the peptide appears dissolved, centrifuge the solution at high speed (>10,000 x g) for 5-10 minutes to pellet any remaining micro-aggregates.
-
Carefully transfer the supernatant to a new tube. This is your stock solution.[5]
-
Protocol 2: Thioflavin T (ThT) Aggregation Assay
This assay is used to detect the formation of amyloid-like fibrils, a common type of peptide aggregate.
Materials:
-
Peptide stock solution
-
Assay buffer (e.g., PBS)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
96-well black microplate
-
Plate reader with fluorescence detection (Excitation ~440 nm, Emission ~485 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of your peptide at the desired concentration in the assay buffer. It is recommended to filter the peptide solution through a 0.22 µm filter to remove any pre-existing aggregates.[5]
-
Prepare a working solution of ThT in the assay buffer. A final concentration of 10-20 µM ThT in the well is typical.[5]
-
-
Assay Setup:
-
In a 96-well plate, add your peptide solution.
-
Include control wells: "Buffer only" and "Buffer with ThT".
-
Add the ThT working solution to all wells containing the peptide and the "Buffer with ThT" control.
-
-
Measurement:
-
Incubate the plate at the desired temperature, with or without agitation.
-
Measure the fluorescence intensity at regular intervals. An increase in fluorescence over time indicates the formation of beta-sheet-rich aggregates.[2]
-
Hypothetical Signaling Pathway Involving a Substrate Peptide
While the specific signaling pathway for Sakamototide is not publicly available, many substrate peptides are involved in kinase signaling cascades. Below is a generalized representation of a hypothetical stress-activated signaling pathway where a peptide substrate might be involved.
This diagram illustrates how a cellular stressor can activate a series of kinases (ASK1, MKKs, JNK/p38), which in turn could phosphorylate a substrate peptide like Sakamototide, leading to a downstream cellular response.[9] Understanding the signaling context of your peptide can help in designing experiments and interpreting results, especially when troubleshooting issues like aggregation that might affect its function.
References
- 1. benchchem.com [benchchem.com]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. reddit.com [reddit.com]
- 8. Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sakamototide-Based Kinase Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal in Sakamototide-based kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is Sakamototide and for which kinases is it a substrate?
Sakamototide is a synthetic peptide used as a substrate for members of the AMP-activated protein kinase (AMPK) family.[1][2] It has been specifically utilized in assays for NUAK1 and NUAK2 (NUAK family SNF1-like kinase 1 and 2), which are activated by the LKB1 tumour suppressor kinase.[3][4][5][6][7]
Q2: What is the principle of a luminescence-based kinase assay using Sakamototide?
In a typical luminescence-based kinase assay, the kinase (e.g., NUAK1) transfers the gamma-phosphate from ATP to the Sakamototide peptide. The amount of ADP produced is then measured. In assays like ADP-Glo™, the remaining ATP is first depleted, and then the ADP is converted back to ATP. This newly synthesized ATP is used by a luciferase to generate a light signal that is directly proportional to the kinase activity. Therefore, a higher light signal corresponds to higher kinase activity.
Q3: What are the common causes of a low luminescent signal in my Sakamototide-based kinase assay?
A low signal can originate from several factors, including:
-
Inactive Kinase: The enzyme may have lost activity due to improper storage or handling.
-
Suboptimal Reagent Concentrations: Incorrect concentrations of Sakamototide, kinase, or ATP can limit the reaction.
-
Reagent Degradation: ATP solutions are susceptible to degradation, and repeated freeze-thaw cycles of the kinase or other reagents can reduce their effectiveness.
-
Incorrect Assay Buffer: The buffer composition, including pH and necessary cofactors like Mg²⁺, is critical for optimal enzyme activity.
-
Short Incubation Times: The kinase reaction may not have proceeded long enough to generate a sufficient amount of product.
-
Inappropriate Microplate Choice: For luminescent assays, white, opaque plates are essential to maximize the light signal.
-
Instrument Settings: Incorrect settings on the luminometer, such as gain or integration time, can lead to low readings.
Troubleshooting Guide: Low Signal
Use the following guide to diagnose and resolve common issues leading to a low signal in your Sakamototide-based kinase assay.
Problem Area 1: Reagents and Assay Components
| Potential Cause | Recommended Action |
| Degraded Kinase | - Ensure the kinase has been stored at the recommended temperature (typically -80°C).- Avoid repeated freeze-thaw cycles by aliquoting the enzyme upon first use.- Test the kinase activity with a known positive control substrate if available. |
| Degraded ATP | - Prepare fresh ATP solutions from a powder stock.- Aliquot and store at -20°C or -80°C. Avoid multiple freeze-thaw cycles. |
| Incorrect Sakamototide Concentration | - Verify the correct dilution of your Sakamototide stock.- The optimal concentration should be determined empirically but a starting point of 200 µM has been used in published radioactive assays.[7] |
| Suboptimal ATP Concentration | - Ensure the ATP concentration is appropriate for your kinase. A concentration of 100 µM has been used in published radioactive NUAK1/2 assays with Sakamototide.[7] |
| Incorrect Buffer Composition | - Confirm that your assay buffer has the correct pH and contains essential cofactors (e.g., MgCl₂).- A typical buffer for AMPK family kinases is 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, and 50µM DTT. |
Problem Area 2: Experimental Procedure
| Potential Cause | Recommended Action |
| Inadequate Incubation Time | - Perform a time-course experiment to determine the optimal reaction time where the product formation is linear.- A 60-minute incubation at room temperature is a common starting point for similar assays. |
| Incorrect Plate Type | - For luminescence assays, always use white, opaque-walled microplates to maximize light reflection and signal intensity. |
| Pipetting Errors | - Ensure accurate and consistent pipetting, especially for small volumes.- Use calibrated pipettes and appropriate tips. |
Problem Area 3: Instrumentation
| Potential Cause | Recommended Action |
| Suboptimal Luminometer Settings | - Increase the integration time (e.g., 0.5-1 second) to collect more signal.- Adjust the gain or sensitivity settings of the instrument. Consult your luminometer's manual for optimization procedures. |
| Incorrect Filter Selection | - Ensure that no emission filters are used unless specified by the assay kit, as this can reduce the luminescent signal. |
Experimental Protocols
Key Reagent Information
| Reagent | Sequence/Properties | Recommended Storage |
| Sakamototide Peptide | ALNRTSSDSALHRRR[3] | Store lyophilized peptide at -20°C. Reconstituted solutions should be aliquoted and stored at -20°C or -80°C to avoid freeze-thaw cycles. |
| NUAK1/NUAK2 Kinase | Recombinant enzyme | Store at -80°C in appropriate storage buffer containing glycerol (B35011) to prevent freezing. Aliquot to avoid repeated freeze-thaw cycles. |
| ATP | Adenosine 5'-triphosphate | Store powder at -20°C. Prepare solutions in buffer, aliquot, and store at -20°C or -80°C. |
General Protocol for a Luminescence-Based Sakamototide Kinase Assay (e.g., ADP-Glo™ Principle)
This is a generalized protocol and should be optimized for your specific experimental conditions.
-
Reagent Preparation:
-
Prepare a 10X stock of Sakamototide peptide in kinase assay buffer.
-
Prepare a 10X stock of ATP in kinase assay buffer.
-
Dilute the NUAK kinase to the desired concentration in kinase assay buffer. The optimal concentration should be determined via an enzyme titration.
-
-
Kinase Reaction:
-
In a white, 384-well plate, add the following in order:
-
1 µL of test compound or DMSO vehicle control.
-
2 µL of diluted NUAK kinase.
-
2 µL of a mix of Sakamototide and ATP (to achieve final desired concentrations, e.g., 200 µM Sakamototide and 100 µM ATP).
-
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection (ADP-Glo™ Example):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate at room temperature for 30 minutes.
-
-
Measurement:
-
Read the luminescence on a plate reader with an integration time of 0.5 to 1 second.
-
Visualizations
Caption: Simplified AMPK signaling pathway showing the activation of NUAK kinases.
Caption: Experimental workflow for a Sakamototide-based luminescent kinase assay.
Caption: A logical troubleshooting guide for low signal in kinase assays.
References
- 1. Sakamototide substrate peptide acetate - Immunomart [immunomart.com]
- 2. Sakamototide substrate peptide TFA - Immunomart [immunomart.com]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. [PDF] Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases | Semantic Scholar [semanticscholar.org]
- 5. portlandpress.com [portlandpress.com]
- 6. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
High background in AMPK assay with Sakamototide
This technical support center provides troubleshooting guidance for researchers encountering high background signals in AMP-activated protein kinase (AMPK) assays, with a specific focus on the use of the peptide activator, Sakamototide.
Troubleshooting Guide: High Background in AMPK Assay with Sakamototide
High background can obscure the true signal from kinase activity, leading to a low signal-to-noise ratio and unreliable data. This guide provides a systematic approach to identifying and resolving the root causes of this issue.
Frequently Asked Questions (FAQs)
Q1: I am observing a high background signal in my luminescence-based AMPK assay when using Sakamototide. What are the potential causes?
High background in your assay can stem from several factors related to the reagents, assay conditions, and the specific properties of Sakamototide. Potential causes include:
-
Reagent-Based Issues:
-
Contaminated Reagents: Buffers, ATP solutions, or the kinase preparation itself may be contaminated with ATPases, other kinases, or luminescent impurities.[1]
-
Suboptimal Reagent Concentrations: The concentrations of ATP, the substrate peptide (e.g., SAMS peptide), or the detection reagents may be too high, leading to non-specific signal generation.[1]
-
Sakamototide Purity and Handling: Impurities in the Sakamototide preparation or degradation due to improper storage and handling could contribute to off-target effects or direct interference with the assay components.
-
-
Assay Condition-Based Issues:
-
Incorrect Incubation Times: excessively long incubation times for either the kinase reaction or the signal detection step can lead to the accumulation of non-enzymatic signal.[1][2]
-
Assay Plate Issues: Certain types of microplates can contribute to background luminescence.[1][2] Opaque, white-walled plates are generally recommended for luminescence assays to maximize signal reflection.[2][3]
-
Buffer Composition: The buffer composition may not be optimal for the specific assay, leading to non-specific interactions or enzyme instability.
-
-
Sakamototide-Specific Issues:
-
Peptide Solubility and Aggregation: Poor solubility or aggregation of Sakamototide in the assay buffer can cause light scattering and interfere with the luminescent signal.[4][5]
-
Off-Target Effects: While Sakamototide is known to activate AMPK, high concentrations could potentially lead to off-target effects on other kinases or cellular components present as contaminants in the enzyme preparation, contributing to the background signal.[2][6]
-
Direct Interference with Luminescence: The peptide itself might possess intrinsic fluorescent or luminescent properties or could interfere with the luciferase enzyme used in many commercial kinase assays.[3][7]
-
Q2: How can I troubleshoot high background caused by my reagents?
A systematic check of your reagents is a crucial first step.
-
Use Fresh, High-Purity Reagents: Prepare fresh ATP and buffer solutions for each experiment.[1] Ensure the Sakamototide peptide is of high purity and has been stored correctly according to the manufacturer's instructions.
-
Optimize Reagent Concentrations:
-
ATP: Titrate the ATP concentration to find the optimal level that provides a good signal window without elevating the background.[1]
-
Sakamototide: Perform a dose-response curve for Sakamototide to determine the optimal concentration for AMPK activation without causing a high background.
-
Enzyme: Titrate the AMPK enzyme to find a concentration that gives a linear response over the desired reaction time.
-
-
Reagent Quality Control: If possible, test the purity of your Sakamototide preparation.
Q3: What aspects of the assay conditions should I optimize to reduce high background?
Fine-tuning your assay protocol can significantly reduce non-specific signals.
-
Optimize Incubation Times: Perform a time-course experiment to determine the linear range for both the kinase reaction and the detection step.[1] Reading samples too early or too late can negatively impact the signal-to-noise ratio.[2]
-
Select the Right Assay Plate: Use opaque, white-walled microplates designed for luminescence assays to maximize signal and minimize crosstalk between wells.[2][3]
-
Ensure Proper Mixing: Inadequate mixing of reagents can lead to inconsistencies. Ensure all components are thoroughly mixed.[8] However, avoid introducing bubbles, as they can scatter light and lead to erroneous readings.[2]
-
Review Buffer Composition: A standard kinase assay buffer often contains components like MOPS or HEPES, MgCl₂, and DTT.[1][8][9] Ensure your buffer is at the optimal pH and ionic strength for AMPK activity.
Q4: How do I address potential issues specific to Sakamototide?
Given that Sakamototide is a peptide, it has specific properties that need to be considered.
-
Ensure Complete Solubilization: The solubility of a peptide is highly dependent on its amino acid sequence.[4][10] If Sakamototide is not fully dissolved, it can form aggregates that interfere with the assay.
-
Consult the manufacturer's data sheet for recommended solvents.
-
If solubility information is unavailable, test the solubility of a small amount first.[4] For potentially hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO and then diluting into the aqueous assay buffer may be necessary.[10]
-
-
Perform Control Experiments:
-
No-Enzyme Control: Include wells with all reagents, including Sakamototide, but without the AMPK enzyme. This will reveal if Sakamototide or other components are contributing to the background signal directly.
-
No-Substrate Control: Include wells with the enzyme and Sakamototide but without the peptide substrate (e.g., SAMS). This can help identify any substrate-independent activity.
-
-
Evaluate for Off-Target Effects: If you suspect off-target effects, consider using a structurally different AMPK activator as a comparison. If the high background is specific to Sakamototide, it may suggest an off-target interaction.[11]
Experimental Protocols
Standard AMPK Activity Assay Protocol (Luminescence-Based)
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a 1X kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).[8][9]
-
ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay will need to be optimized.
-
AMPK Enzyme: Dilute the active AMPK enzyme in kinase dilution buffer (e.g., 1X kinase buffer with 50 ng/µl BSA and 5% glycerol).[8][9]
-
Substrate Solution: Prepare the substrate peptide (e.g., SAMS peptide) in kinase buffer.
-
Sakamototide Solution: Prepare a stock solution of Sakamototide in an appropriate solvent (e.g., water or DMSO) and then dilute to the desired concentrations in kinase buffer.
-
-
Assay Procedure:
-
Add 5 µL of the diluted AMPK enzyme solution to the wells of a white, opaque-walled 384-well plate.
-
Add 2.5 µL of the Sakamototide solution or vehicle control.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP and substrate peptide mix.
-
Incubate the plate at 30°C for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP using a commercial luminescence-based ATP detection kit (e.g., ADP-Glo™ Kinase Assay) according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by a reagent to convert the generated ADP back to ATP, which is then detected by a luciferase reaction.[12]
-
Read the luminescence on a plate reader.
-
Data Presentation
Table 1: Troubleshooting Summary for High Background in AMPK Assay
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reagent Contamination | Use fresh, high-purity reagents. Filter-sterilize buffers. | Reduction in background signal in no-enzyme control wells. |
| Suboptimal Reagent Concentration | Titrate ATP, Sakamototide, and AMPK enzyme concentrations. | Identification of optimal concentrations that maximize the signal-to-noise ratio. |
| Incorrect Incubation Time | Perform a time-course experiment for the kinase reaction and detection step. | Determination of the linear range of the assay, avoiding signal saturation or non-enzymatic signal generation. |
| Assay Plate Issues | Use opaque, white-walled plates suitable for luminescence. | Minimized crosstalk and background luminescence from the plate itself. |
| Sakamototide Solubility | Ensure complete dissolution of Sakamototide. Test different solvents if necessary. | Reduced light scattering and consistent results across replicate wells. |
| Sakamototide Interference | Run controls with Sakamototide but without enzyme. | Determine if Sakamototide directly contributes to the luminescent signal. |
| Off-Target Effects | Compare with a structurally different AMPK activator. | Differentiate between a general assay issue and a Sakamototide-specific effect. |
Visualizations
Signaling Pathway
Caption: Diagram of the AMPK signaling pathway showing activation by cellular stress and direct activators like Sakamototide.
Experimental Workflow
Caption: A logical workflow for troubleshooting high background in AMPK assays.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 5. Peptide Solubility Limits: Backbone and Side-Chain Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. promega.com [promega.com]
- 10. bachem.com [bachem.com]
- 11. benchchem.com [benchchem.com]
- 12. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buffer Conditions for Therapeutic Peptides
Disclaimer: Information on a specific peptide named "Sakamototide" is not publicly available. This guide provides a comprehensive framework for optimizing buffer conditions for a generic therapeutic peptide, hereafter referred to as "Peptide X," based on established principles of peptide formulation and stability. Researchers should adapt these guidelines to the specific physicochemical properties of their peptide of interest.
Frequently Asked Questions (FAQs)
A selection of frequently asked questions regarding the optimization of buffer conditions for therapeutic peptides.
Q1: What is the first step in optimizing a buffer for a new therapeutic peptide?
The initial and most critical step is to determine the optimal pH for the peptide's stability.[1][2][3][4][5] The pH of the formulation can significantly impact the peptide's net charge, solubility, and susceptibility to chemical degradation pathways such as deamidation and hydrolysis.[4][6] A pH screening study is recommended to identify a pH range where the peptide exhibits maximum stability and solubility.
Q2: How does the choice of buffer species affect peptide stability?
Different buffer systems can be employed to maintain the desired pH, including citrate, phosphate, acetate, and Tris.[1][7] The choice of buffer is crucial as the buffer ions themselves can interact with the peptide and influence its stability.[8] It is important to screen various buffer systems to find one that is compatible with the peptide and does not catalyze degradation or aggregation.[9]
Q3: What is the role of ionic strength in a peptide formulation?
Ionic strength, adjusted with salts like sodium chloride, can influence peptide stability by modulating electrostatic interactions.[6] For peptides that carry a net charge, increasing ionic strength can screen these charges, which may either be beneficial or detrimental to stability, depending on whether repulsive or attractive forces are dominant in the aggregation pathway.[6][10] The effect of ionic strength on peptide stability can be complex and should be evaluated on a case-by-case basis.[10][11]
Q4: What are excipients and how can they improve peptide stability?
Excipients are inactive substances added to a pharmaceutical formulation to improve its stability, solubility, and other characteristics.[1][12] For peptide formulations, common excipients include:
-
Sugars and Polyols (e.g., sucrose, mannitol, trehalose): These can act as cryoprotectants and lyoprotectants, stabilizing the peptide during freeze-drying and storage.[1][12][13]
-
Surfactants (e.g., polysorbates): These can prevent aggregation at interfaces and reduce adsorption to container surfaces.[12][14][15]
-
Amino Acids (e.g., arginine, glycine): Certain amino acids can act as stabilizers and solubility enhancers.[12]
-
Antioxidants (e.g., ascorbic acid): These are used to protect peptides from oxidative degradation, particularly those containing methionine or cysteine residues.[1]
Troubleshooting Guide
A guide to addressing common issues encountered during the formulation of therapeutic peptides.
Q1: My peptide is aggregating in the chosen buffer. What should I do?
Peptide aggregation is a common issue that can lead to loss of activity and potential immunogenicity.[6] If you observe aggregation, consider the following troubleshooting steps:
-
Adjust the pH: Move the pH of the buffer further away from the peptide's isoelectric point (pI) to increase the net charge and electrostatic repulsion between peptide molecules.[6]
-
Modify Ionic Strength: Systematically vary the salt concentration. In some cases, increasing ionic strength can shield charges and promote aggregation, while in others it can be stabilizing.[6][16]
-
Add Stabilizing Excipients: Incorporate surfactants like polysorbates to prevent surface-induced aggregation, or use sugars and polyols to enhance conformational stability.[12][13]
-
Lower Peptide Concentration: High peptide concentrations can favor aggregation.[6] If possible for the intended application, test lower concentrations.
Q2: The peptide is showing low solubility in my buffer system. How can I improve this?
Poor solubility can hinder formulation development and administration.[1] To improve peptide solubility:
-
pH Optimization: Ensure the buffer pH is not near the peptide's isoelectric point, where solubility is typically at its minimum.[8][17]
-
Use of Solubilizing Excipients: Certain amino acids, like arginine, can enhance the solubility of other peptides.[16]
-
Consider Organic Co-solvents: In some cases, the addition of a small amount of an organic co-solvent may improve solubility, but its impact on stability must be carefully evaluated.[9]
-
For Hydrophobic Peptides: If dealing with a particularly hydrophobic peptide, consider dissolving it first in a small amount of an organic solvent like DMSO or DMF before adding it to the aqueous buffer.[18]
Q3: I am observing chemical degradation of my peptide over time. What are the likely causes and solutions?
Chemical instability involves the modification of amino acid residues through processes like oxidation, deamidation, and hydrolysis.[19] To mitigate chemical degradation:
-
Identify the Degradation Pathway: Use analytical techniques like mass spectrometry to identify the specific type of degradation occurring.[20][21]
-
pH and Buffer Optimization: The rates of many degradation reactions are highly pH-dependent.[4] A thorough pH screening can identify a range where these reactions are minimized.
-
Protect from Oxidation: If oxidation is the issue (commonly affecting Met and Cys residues), add antioxidants to the formulation and consider manufacturing under an inert atmosphere (e.g., nitrogen).[1]
-
Control Temperature: Store the peptide formulation at recommended temperatures, as higher temperatures accelerate most chemical degradation reactions.
Quantitative Data Summary
The following tables present hypothetical data for "Peptide X" to illustrate the impact of buffer conditions on its stability.
Table 1: Effect of pH and Buffer Type on "Peptide X" Stability
| Buffer System (50 mM) | pH | % Purity after 14 days at 40°C (RP-HPLC) | % Aggregation after 14 days at 40°C (SEC) |
| Sodium Acetate | 4.0 | 98.5% | 0.5% |
| Sodium Acetate | 5.0 | 95.2% | 1.8% |
| Sodium Phosphate | 6.0 | 92.1% | 3.5% |
| Sodium Phosphate | 7.0 | 88.4% | 5.2% |
| Tris-HCl | 8.0 | 85.6% | 4.1% |
Table 2: Influence of Ionic Strength and Excipients on "Peptide X" Stability in 50 mM Sodium Acetate, pH 4.0
| Excipient | Ionic Strength (NaCl) | % Purity after 14 days at 40°C (RP-HPLC) | % Aggregation after 14 days at 40°C (SEC) |
| None | 0 mM | 98.5% | 0.5% |
| None | 150 mM | 97.9% | 1.2% |
| 5% Sucrose | 150 mM | 98.8% | 0.4% |
| 0.02% Polysorbate 80 | 150 mM | 98.1% | 0.2% |
| 5% Sucrose + 0.02% Polysorbate 80 | 150 mM | 99.1% | 0.1% |
Experimental Protocols
Detailed methodologies for key experiments to assess peptide stability.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
This method is used to separate the intact peptide from its degradation products and impurities, allowing for quantification of purity.[20][22][23]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 stationary phase, typically with a particle size of 3-5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm.
-
Procedure:
-
Prepare peptide samples at a concentration of 1 mg/mL in the test buffer.
-
Inject a fixed volume (e.g., 20 µL) of the sample onto the HPLC column.
-
Run the gradient elution program.
-
Integrate the peak areas of the intact peptide and all degradation products.
-
Calculate the purity as the percentage of the main peptide peak area relative to the total peak area.
-
Protocol 2: Thioflavin T (ThT) Assay for Aggregation Monitoring
This fluorescence-based assay is used to detect the formation of amyloid-like fibrillar aggregates.[6]
-
Materials:
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water).
-
Peptide samples in test buffers.
-
96-well black microplate.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare a working solution of ThT in the appropriate buffer (e.g., 25 µM ThT in 50 mM glycine-NaOH, pH 8.5).
-
In a 96-well plate, add a small volume of the peptide sample (e.g., 10 µL of a 1 mg/mL solution).
-
Add the ThT working solution to each well to a final volume of 200 µL.
-
Incubate the plate at room temperature for 5 minutes, protected from light.
-
Measure the fluorescence intensity using an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
An increase in fluorescence intensity compared to a control (buffer only) indicates the presence of fibrillar aggregates.
-
Visualizations
Diagrams illustrating key workflows and concepts in peptide formulation.
Caption: A typical experimental workflow for optimizing peptide buffer conditions.
Caption: A decision tree for troubleshooting common peptide stability issues.
Caption: An overview of major physical and chemical degradation pathways for peptides.
References
- 1. pepdoopeptides.com [pepdoopeptides.com]
- 2. researchgate.net [researchgate.net]
- 3. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 4. verifiedpeptides.com [verifiedpeptides.com]
- 5. [PDF] Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review | Semantic Scholar [semanticscholar.org]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. avantorsciences.com [avantorsciences.com]
- 8. benchchem.com [benchchem.com]
- 9. bio-works.com [bio-works.com]
- 10. How Ionic Strength Affects the Conformational Behavior of Human and Rat Beta Amyloids – A Computational Study | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 17. Peptide Development | Coriolis Pharma [coriolis-pharma.com]
- 18. americanpeptidesociety.org [americanpeptidesociety.org]
- 19. Analytical techniques used to study the degradation of proteins and peptides: chemical instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ijsra.net [ijsra.net]
- 21. ijpsjournal.com [ijpsjournal.com]
- 22. researchgate.net [researchgate.net]
- 23. resolvemass.ca [resolvemass.ca]
Technical Support Center: Sakamototide Peptide Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sakamototide. The focus is on mitigating the effects of trifluoroacetic acid (TFA), a common remnant from peptide synthesis that can significantly impact experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is trifluoroacetic acid (TFA) and why is it present in my Sakamototide preparation?
A1: Trifluoroacetic acid (TFA) is a strong acid commonly used during the solid-phase synthesis and purification of peptides like Sakamototide.[1][2][3] It is utilized to cleave the synthesized peptide from the solid support resin and to improve separation during high-performance liquid chromatography (HPLC) purification.[1][2][4] Consequently, residual TFA often remains in the final lyophilized peptide product as a counter-ion, forming salts with the peptide.[1][5]
Q2: How can residual TFA affect my experiments with Sakamototide?
A2: Residual TFA can have several undesirable effects on your experiments:
-
Biological Activity: TFA can alter the secondary structure and biological activity of Sakamototide, potentially leading to reduced potency or altered signaling outcomes.[1][5]
-
Cellular Toxicity: TFA can be toxic to cells in culture, which may lead to artifacts in cell-based assays, such as decreased cell viability or inhibition of cell proliferation.[4][6]
-
Assay Interference: TFA can interfere with certain analytical techniques. For instance, its strong absorbance at 1673 cm⁻¹ can overlap with the amide I band of peptides, complicating secondary structure analysis by infrared spectroscopy.[4] It can also lower the pH of your experimental solutions, which might affect assay conditions.[4]
-
Physicochemical Properties: The presence of TFA as a counter-ion can affect the solubility and aggregation properties of Sakamototide.[1][7]
Q3: What is the acceptable level of TFA in my Sakamototide sample?
A3: The acceptable level of TFA is highly dependent on the specific application. For sensitive cell-based assays, even nanomolar concentrations of TFA have been reported to affect cell growth.[6] For less sensitive applications like structural studies or in vitro binding assays, higher concentrations may be tolerated. It is generally recommended to minimize TFA content, and for in vivo studies, it is crucial to exchange TFA for a more biocompatible counter-ion like acetate (B1210297) or hydrochloride.[2][4]
Q4: How can I remove or reduce TFA from my Sakamototide sample?
A4: Several methods are available to remove or exchange the TFA counter-ion:
-
Lyophilization with Hydrochloric Acid (HCl): This involves repeatedly dissolving the peptide in a dilute HCl solution and then lyophilizing it. The stronger acid (HCl) displaces the TFA, which is removed as a volatile acid during freeze-drying.[1][8][9]
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. The peptide solution is passed through a resin that binds the peptide, allowing the TFA counter-ions to be washed away. The peptide is then eluted with a different salt solution, such as one containing acetate or chloride.[8][10]
-
Reversed-Phase HPLC with TFA-free mobile phase: A specialized HPLC protocol using a mobile phase containing a different acid, such as acetic acid, can be used to exchange the counter-ion.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected Sakamototide activity in cell-based assays. | Residual TFA may be inhibiting cell growth or interfering with Sakamototide's interaction with its target.[4][6] | 1. Quantify the residual TFA in your peptide stock. 2. Perform a TFA/HCl or TFA/acetate exchange to remove the TFA. 3. Include a TFA control in your experiments to assess its direct effect on your cells. |
| Poor solubility of Sakamototide in aqueous buffers. | The TFA salt form of the peptide may have different solubility characteristics. TFA can also promote aggregation in some peptides.[1][11] | 1. Try dissolving the peptide in a small amount of organic solvent like DMSO before diluting with your aqueous buffer. 2. Consider exchanging the TFA counter-ion to hydrochloride or acetate, which may improve solubility.[1] |
| Variability between different batches of Sakamototide. | Different synthesis and purification runs can result in varying levels of residual TFA, leading to batch-to-batch inconsistency.[7] | 1. Quantify the TFA content for each new batch of peptide. 2. Standardize your laboratory's procedure for TFA removal to ensure consistency across all batches before use. |
| Unexpected pH drop in your experimental buffer after adding Sakamototide. | Residual TFA is acidic and can lower the pH of a poorly buffered solution.[4] | 1. Ensure your experimental buffer has sufficient buffering capacity. 2. Check the pH of your final solution after adding the peptide and adjust if necessary. 3. Removing the TFA will also mitigate this issue. |
Quantitative Impact of TFA on Peptide Assays
| Parameter | Effect of TFA | Reported Quantitative Impact | References |
| Cell Proliferation | Inhibition | Inhibition of osteoblast growth observed at concentrations as low as 10 nM. | [6] |
| Cell Growth | Stimulation | Enhanced protein synthesis and cell growth in some cell types at concentrations of 0.5–7.0 mM. | [6] |
| Peptide Content | Reduction of Net Peptide Weight | Residual TFA can account for 10-45% of the total peptide weight. | |
| Infrared Spectroscopy | Signal Interference | Strong absorbance at 1673 cm⁻¹, which can obscure the peptide's amide I band. | [4] |
Experimental Protocols
Protocol 1: TFA Removal by Lyophilization with HCl
This protocol is a common method for exchanging TFA for chloride ions.[1][9]
Materials:
-
Sakamototide (TFA salt)
-
Distilled, deionized water
-
100 mM Hydrochloric acid (HCl) solution
-
Lyophilizer
Procedure:
-
Dissolve the Sakamototide peptide in distilled water at a concentration of 1 mg/mL.[1]
-
Add 100 mM HCl to the peptide solution to a final HCl concentration of 2-10 mM.[1]
-
Allow the solution to stand at room temperature for at least 1 minute.[1]
-
Freeze the solution rapidly, preferably in liquid nitrogen.[1]
-
Lyophilize the frozen sample overnight until all the solvent is removed.
-
To ensure complete removal, repeat steps 1-5 at least two more times.[1]
-
After the final lyophilization, reconstitute the peptide (now in the hydrochloride salt form) in the desired buffer for your experiment.
Protocol 2: Quantification of Residual TFA by Ion Chromatography (IC)
This protocol provides a general guideline for the determination of TFA content in a peptide sample.
Materials:
-
Sakamototide sample
-
Deionized water
-
Sodium carbonate and sodium bicarbonate for eluent preparation
-
TFA standard solution
-
Ion chromatography system with a conductivity detector and an appropriate anion-exchange column (e.g., IonPac AS14).
Procedure:
-
Eluent Preparation: Prepare the mobile phase eluent as specified by the column manufacturer (e.g., a solution of sodium carbonate and sodium bicarbonate in deionized water).
-
Standard Preparation: Prepare a series of TFA standard solutions of known concentrations in the eluent.
-
Sample Preparation: Dissolve the Sakamototide sample in the eluent to a known concentration (e.g., 1 mg/mL). Further dilutions may be necessary to fall within the linear range of the assay.
-
Chromatography:
-
Equilibrate the IC system with the eluent until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the Sakamototide sample solution.
-
-
Data Analysis:
-
Identify the TFA peak in the chromatogram based on the retention time of the standard.
-
Quantify the amount of TFA in the sample by comparing the peak area to the calibration curve.
-
The results can be expressed as a weight percentage of the total peptide mass.
-
Visualizations
Sakamototide (VIPR2 Antagonist) Signaling Pathway
Sakamototide is a VIPR2 antagonist. It acts by blocking the binding of the endogenous ligands, Vasoactive Intestinal Peptide (VIP) and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), to the Vasoactive Intestinal Peptide Receptor 2 (VIPR2). This inhibition prevents the activation of downstream signaling cascades, primarily the Gs-protein-mediated adenylyl cyclase pathway, thereby reducing the production of cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA).
Caption: Sakamototide blocks the VIPR2 signaling pathway.
Experimental Workflow: TFA Removal from Sakamototide
This workflow outlines the key steps for removing TFA from a peptide sample and preparing it for biological assays.
Caption: Workflow for TFA removal via lyophilization with HCl.
Troubleshooting Logic for TFA-Related Issues
This diagram illustrates a logical approach to troubleshooting unexpected experimental results that may be caused by TFA.
Caption: Troubleshooting flowchart for TFA-related issues.
References
- 1. uniprot.org [uniprot.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. VIPR2 vasoactive intestinal peptide receptor 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Frontiers | Generation of KS-133 as a Novel Bicyclic Peptide with a Potent and Selective VIPR2 Antagonist Activity that Counteracts Cognitive Decline in a Mouse Model of Psychiatric Disorders [frontiersin.org]
- 6. What are VIPR2 agonists and how do they work? [synapse.patsnap.com]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. The VIPR2-selective antagonist KS-133 changes macrophage polarization and exerts potent anti-tumor effects as a single agent and in combination with an anti-PD-1 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Vasoactive intestinal peptide receptor 2 signaling promotes breast cancer cell proliferation by enhancing the ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. VIPR2 - Wikipedia [en.wikipedia.org]
Technical Support Center: Sakamototide Substrate Peptide
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the removal of trifluoroacetic acid (TFA) from the Sakamototide substrate peptide. Residual TFA from peptide synthesis and purification can significantly impact experimental outcomes. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and established protocols to ensure the integrity and reliability of your research.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove TFA from my Sakamototide peptide preparation?
Trifluoroacetic acid (TFA) is a common reagent used during solid-phase peptide synthesis and purification.[1] However, residual TFA in the final peptide product can lead to several complications:
-
Cellular Toxicity: TFA can be toxic to cells, even at low concentrations, potentially causing artifacts in cell-based assays by altering cell growth, viability, or signaling pathways.[2][3]
-
Alteration of Peptide Structure and Function: TFA can bind to positively charged residues (e.g., Lysine, Arginine, Histidine) in the peptide sequence, potentially altering its secondary structure, solubility, and biological activity.[3][4]
-
Interference with Assays: TFA can interfere with certain analytical techniques. For instance, it has a strong absorbance band that can obscure the amide I band of peptides in infrared (IR) spectroscopy, complicating secondary structure analysis.[2] The acidity of TFA can also alter the pH of assay solutions, potentially denaturing pH-sensitive proteins or enzymes.[2][3]
Q2: What are the common methods for removing TFA from peptide preparations?
The most widely used methods for TFA removal involve exchanging the TFA counterion for a more biologically compatible one, such as chloride (from HCl) or acetate (B1210297). The primary techniques are:
-
Lyophilization with Hydrochloric Acid (HCl): This method involves repeatedly dissolving the peptide in a dilute HCl solution followed by freeze-drying (lyophilization). The stronger acid (HCl) displaces the TFA, which is then removed as a volatile acid during lyophilization.[1][4]
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. The peptide solution is passed through a resin with charged groups that bind the peptide, allowing the TFA counterions to be washed away. The peptide is then eluted with a solution containing the desired counterion (e.g., acetate).[5][6]
-
Reverse-Phase HPLC (RP-HPLC): The peptide can be re-purified using RP-HPLC with a mobile phase containing a different, weaker acid like acetic acid or formic acid instead of TFA.[7]
Q3: How do I choose the best TFA removal method for Sakamototide?
The optimal method depends on the specific properties of Sakamototide and the requirements of your downstream application.
-
HCl exchange is a robust and widely adopted method suitable for most peptides.[4]
-
Ion-exchange chromatography is effective, especially for exchanging TFA for acetate, which is often preferred for biological applications due to its weaker acidity compared to HCl.[8]
-
RP-HPLC is a good option if an additional purification step is desired alongside counterion exchange.[7]
Q4: What level of residual TFA is acceptable for my experiments?
The acceptable level of residual TFA is application-dependent. For sensitive applications like cellular assays, in vivo studies, or for peptides intended as active pharmaceutical ingredients (APIs), TFA levels should ideally be less than 1%.[3] For less sensitive applications, higher levels may be tolerated.
Troubleshooting Guide
Issue 1: Low Peptide Recovery After TFA Removal
| Possible Cause | Troubleshooting Steps |
| Peptide loss during lyophilization cycles. | Ensure the lyophilizer is functioning correctly and a proper vacuum is achieved. Minimize the number of transfer steps between vials.[1] |
| Peptide precipitation during ion-exchange chromatography. | Optimize the buffer pH and ionic strength. The solubility of Sakamototide may be pH-dependent.[1] |
| Non-specific binding to chromatography columns or labware. | Use low-protein-binding tubes and pipette tips. Pre-condition the chromatography column according to the manufacturer's instructions.[1] |
| Peptide degradation. | Avoid harsh conditions (e.g., very high concentrations of HCl, prolonged exposure to strong acids).[4] |
Issue 2: Incomplete TFA Removal
| Possible Cause | Troubleshooting Steps |
| Insufficient number of lyophilization cycles. | For the HCl exchange method, at least two to three cycles are recommended for complete removal.[4] |
| Inefficient displacement of TFA during ion exchange. | Ensure the ion-exchange resin has sufficient capacity for the amount of peptide being processed. Equilibrate the resin properly with the exchange buffer. Consider increasing the concentration or volume of the eluting salt.[1] |
| TFA contamination from labware or solvents. | Use fresh, high-purity solvents and thoroughly clean all labware. |
Issue 3: Altered Peptide Activity in Biological Assays After TFA Removal
| Possible Cause | Troubleshooting Steps |
| Residual TFA is still present. | Quantify the TFA level using an appropriate analytical method (e.g., ion chromatography, NMR).[5][9] If necessary, perform additional removal steps. |
| The new counter-ion (e.g., chloride, acetate) is affecting the assay. | Run a control with the buffer containing the new counter-ion to assess its effect on the cells or assay components.[1] |
| Peptide has degraded during the TFA removal process. | Analyze the purity and integrity of the Sakamototide peptide by HPLC and mass spectrometry after the removal process.[1] |
Experimental Protocols
Protocol 1: TFA Removal by Lyophilization with HCl
This protocol is a widely used method for exchanging TFA for chloride ions.[4]
Methodology:
-
Dissolution: Dissolve the Sakamototide peptide in distilled water at a concentration of 1 mg/mL.[4]
-
Acidification: Add 100 mM HCl to the peptide solution to a final HCl concentration of 2-10 mM.[4]
-
Incubation: Let the solution stand at room temperature for at least one minute.[4]
-
Freezing: Rapidly freeze the solution. Immersion in liquid nitrogen is preferable.[4]
-
Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.[4]
-
Repeat: To ensure complete removal of TFA, repeat steps 1-5 at least two more times.[4]
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide in your desired buffer for the experiment.[4]
Protocol 2: TFA Removal by Anion Exchange Chromatography
This protocol is suitable for exchanging TFA for acetate ions.[5]
Methodology:
-
Resin Preparation: Prepare a small column with a strong anion exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the estimated amount of TFA in the peptide sample.[5]
-
Resin Activation: Elute the column with a 1M solution of sodium acetate.[5]
-
Washing: Wash the column with distilled water to remove excess sodium acetate.[5]
-
Peptide Loading: Dissolve the Sakamototide peptide in distilled water and apply it to the column.[5]
-
Elution and Collection: Elute the column with distilled water and collect the fractions containing the peptide.[5]
-
Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the peptide as an acetate salt.[5]
Quantitative Data Summary
The efficiency of TFA removal and the impact on peptide recovery can vary depending on the method and the peptide sequence.
| Method | TFA Removal Efficiency | Typical Peptide Loss | Notes |
| Lyophilization with HCl | >95% after 3 cycles | 10-30% | Efficiency depends on the number of cycles. Some peptide loss is expected due to handling.[4][10] |
| Anion Exchange Chromatography | >95% | 15-35% | Peptide loss can occur due to non-specific binding to the resin.[11][12] |
| Reverse-Phase HPLC | >98% | 20-40% | Can result in higher purity but also potentially higher loss, especially for small quantities of peptide.[7] |
Visualizations
Experimental Workflow: TFA Removal by Lyophilization with HCl
Caption: Workflow for TFA removal using the HCl lyophilization method.
Decision Logic: Choosing a TFA Removal Method
Caption: Decision tree for selecting an appropriate TFA removal method.
References
- 1. benchchem.com [benchchem.com]
- 2. genscript.com [genscript.com]
- 3. lifetein.com [lifetein.com]
- 4. lifetein.com [lifetein.com]
- 5. peptide.com [peptide.com]
- 6. scribd.com [scribd.com]
- 7. chromforum.org [chromforum.org]
- 8. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 9. Residual TFA Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 10. mdpi.com [mdpi.com]
- 11. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 12. omizzur.com [omizzur.com]
Sakamototide Peptide Stability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Sakamototide peptide in solution over time.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for lyophilized Sakamototide?
For long-term stability, lyophilized Sakamototide should be stored in a dry, dark environment at -20°C or -80°C.[1][2][3][4] When stored under these conditions, the peptide can remain stable for years.[1] For short-term storage, keeping the lyophilized peptide at 4°C is acceptable for a few weeks.[2][3] It is crucial to prevent moisture contamination, as it can significantly decrease the long-term stability of the solid peptide.[1][5] Before opening, the vial should be allowed to warm to room temperature in a desiccator to prevent condensation.[3][6]
Q2: How should I reconstitute and store Sakamototide in solution?
Once reconstituted, Sakamototide is less stable than in its lyophilized form.[2][3] To prolong its shelf life in solution, it is recommended to use sterile, deoxygenated buffers with a pH between 5 and 6.[5] The reconstituted peptide solution should be aliquoted into smaller working volumes to avoid repeated freeze-thaw cycles, which are detrimental to peptide stability.[5][7] These aliquots should be stored at -20°C or, for longer-term storage, at -80°C.[2] Avoid using frost-free freezers due to their temperature fluctuations during defrost cycles.[5]
Q3: My Sakamototide solution has turned cloudy. What could be the cause?
Cloudiness or precipitation in your Sakamototide solution is likely due to aggregation.[8][9] Peptide aggregation is a common issue influenced by several factors, including peptide concentration, pH, temperature, and the ionic strength of the solvent.[8][10] Aggregation can occur when the peptide concentration is too high or if the pH of the solution is near the peptide's isoelectric point, where its net charge is zero.[8] To troubleshoot this, try dissolving the peptide at a lower concentration or adjusting the pH of the buffer. Sonication can also help in dissolving aggregates.[3]
Q4: I am observing a loss of Sakamototide activity in my experiments. What are the potential chemical degradation pathways?
Loss of biological activity can be attributed to various chemical degradation pathways:
-
Hydrolysis: The peptide backbone can be cleaved by water, a reaction that is often catalyzed by acidic or basic conditions. Peptides containing Aspartic Acid (Asp) are particularly susceptible to hydrolysis.[10][11]
-
Oxidation: Amino acid residues such as Methionine (Met), Cysteine (Cys), Tryptophan (Trp), and Histidine (His) are prone to oxidation, especially when exposed to atmospheric oxygen.[9][11] Using deoxygenated solvents and storing solutions under an inert gas can minimize oxidation.[3][4]
-
Deamidation: Asparagine (Asn) and Glutamine (Gln) residues can undergo deamidation, a reaction that is favored at neutral to alkaline pH.[11][12]
-
Racemization: The stereochemistry of amino acids can change, particularly under alkaline conditions, which can affect the peptide's structure and function.[11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Difficulty Dissolving Sakamototide | High hydrophobicity of the peptide sequence; Aggregation. | Try dissolving in a small amount of an organic solvent like DMSO or DMF before adding the aqueous buffer. Sonication may also help. Ensure the pH of the buffer is not near the peptide's isoelectric point. |
| Loss of Peptide After Reconstitution | Adsorption to vial surfaces. | Use low-protein-binding tubes (e.g., siliconized polypropylene). The extent of adsorption depends on the peptide's amino acid composition and concentration.[5] |
| Inconsistent Experimental Results | Peptide degradation due to improper storage or handling. | Aliquot the stock solution to avoid multiple freeze-thaw cycles.[5][7] Ensure proper storage temperatures (-20°C or -80°C).[1][2] Minimize exposure to light and oxygen.[1][4] |
| Presence of Unexpected Peaks in HPLC Analysis | Chemical degradation (e.g., oxidation, deamidation, hydrolysis). | Review the amino acid sequence for susceptible residues. Adjust buffer pH and store under inert gas. Analyze fresh and stored samples to identify degradation products.[9][11] |
Experimental Protocols
Protocol 1: Assessing Sakamototide Stability by RP-HPLC
This protocol outlines a method to monitor the stability of Sakamototide in solution over time using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials:
-
Sakamototide peptide
-
Water, HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Appropriate buffer (e.g., phosphate (B84403) buffer, pH 5-7)
-
RP-HPLC system with a C18 column
Procedure:
-
Sample Preparation:
-
Reconstitute lyophilized Sakamototide in the chosen buffer to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm filter.
-
Prepare aliquots of the solution in low-protein-binding tubes.
-
-
Time-Zero Analysis (T=0):
-
Immediately after preparation, inject an aliquot onto the RP-HPLC system.
-
Run a gradient elution method (e.g., 5-95% ACN in water with 0.1% TFA over 30 minutes).
-
Record the chromatogram. The main peak corresponds to the intact Sakamototide.
-
-
Stability Study:
-
Store the aliquots under different conditions (e.g., 4°C, room temperature, 37°C).
-
At specified time points (e.g., 24h, 48h, 1 week, 1 month), retrieve an aliquot from each storage condition.
-
Analyze the samples by RP-HPLC using the same method as the T=0 analysis.
-
-
Data Analysis:
-
Compare the chromatograms from different time points and conditions to the T=0 chromatogram.
-
Calculate the percentage of the main peak area relative to the total peak area to quantify the remaining intact peptide.
-
The appearance of new peaks indicates degradation products.
-
Protocol 2: Characterization of Degradation Products by LC-MS
This protocol uses Liquid Chromatography-Mass Spectrometry (LC-MS) to identify potential degradation products of Sakamototide.
Materials:
-
Degraded Sakamototide samples from the stability study (Protocol 1)
-
LC-MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Analysis:
-
Inject the degraded Sakamototide sample into the LC-MS system.
-
Separate the components using a similar HPLC method as in Protocol 1.
-
-
Mass Spectrometry:
-
Acquire mass spectra for the eluting peaks.
-
Determine the molecular weights of the parent peptide and any new peaks.
-
-
Data Interpretation:
-
Compare the measured molecular weights of the degradation products to the theoretical masses of potential modifications (e.g., +16 Da for oxidation, +1 Da for deamidation). This helps in identifying the specific chemical modifications that have occurred.
-
Quantitative Data Summary
The following tables summarize hypothetical stability data for Sakamototide under different conditions.
Table 1: Stability of Sakamototide (1 mg/mL) in Solution at Different Temperatures
| Time | % Remaining at 4°C | % Remaining at 25°C (Room Temp) | % Remaining at 37°C |
| 0 h | 100% | 100% | 100% |
| 24 h | 98% | 92% | 85% |
| 1 week | 95% | 75% | 50% |
| 1 month | 85% | 40% | <10% |
Table 2: Effect of pH on Sakamototide Stability at 25°C
| Time | % Remaining at pH 5.0 | % Remaining at pH 7.0 | % Remaining at pH 8.5 |
| 0 h | 100% | 100% | 100% |
| 24 h | 98% | 95% | 88% |
| 1 week | 92% | 80% | 65% |
Visualizations
Signaling Pathway
As the specific signaling pathway for Sakamototide is not defined, the following diagram illustrates a generic Wnt signaling pathway, which is a common target for therapeutic peptides involved in cellular growth and differentiation.[13][14]
Caption: Generic Wnt signaling pathway activated by a therapeutic peptide.
Experimental Workflow
Caption: Workflow for assessing Sakamototide peptide stability.
Logical Relationship: Factors Affecting Peptide Stability
Caption: Factors influencing the stability of Sakamototide peptide.
References
- 1. jpt.com [jpt.com]
- 2. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 3. bachem.com [bachem.com]
- 4. jpt.com [jpt.com]
- 5. NIBSC - Peptide Storage [nibsc.org]
- 6. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 7. uk-peptides.com [uk-peptides.com]
- 8. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alliedacademies.org [alliedacademies.org]
- 10. Instability of Peptide and Possible Causes of Degradation | Encyclopedia MDPI [encyclopedia.pub]
- 11. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
- 13. Selective Activation of the Wnt-Signaling Pathway as a Novel Therapy for the Treatment of Diabetic Retinopathy and Other Retinal Vascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Interpreting unexpected results with Sakamototide peptide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with Sakamototide, a novel synthetic peptide designed for targeted cancer therapy.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for Sakamototide?
A1: Sakamototide is a synthetic 15-amino acid peptide designed as a competitive inhibitor of the kinase domain of the pro-oncogenic protein TK-1. By binding to the ATP-binding pocket of TK-1, Sakamototide is intended to block the downstream phosphorylation of key substrates involved in cell proliferation and survival, leading to apoptosis in cancer cells with upregulated TK-1 activity.
Q2: In which cell lines are the highest levels of TK-1 activity expected?
A2: Based on preclinical data, high levels of TK-1 expression and activity are typically observed in aggressive breast cancer (e.g., MDA-MB-231) and non-small cell lung cancer (e.g., A549) cell lines. These are the recommended starting points for in vitro efficacy studies.
Q3: What are the recommended storage and handling conditions for Sakamototide?
A3: For optimal stability, lyophilized Sakamototide should be stored at -20°C to -80°C and protected from moisture and light.[1] Before reconstitution, allow the vial to reach room temperature in a desiccator.[1] Reconstituted solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to three months.[1] For short-term use, a solution can be kept at 4°C for up to one week.[1]
Troubleshooting Unexpected Results
Issue 1: Lower Than Expected Efficacy in Cell Viability Assays
You've treated MDA-MB-231 cells with Sakamototide at various concentrations but are not observing the expected decrease in cell viability.
Possible Causes and Solutions:
-
Peptide Degradation: Improper storage or handling may have led to the degradation of the peptide.
-
Recommendation: Always follow the recommended storage and handling protocols. Use freshly prepared solutions for your experiments.
-
-
Low TK-1 Expression in Your Cells: The specific passage number or culture conditions of your cell line may have resulted in lower than expected TK-1 expression.
-
Recommendation: Perform a Western blot or qPCR to quantify the expression level of TK-1 in your cell stock.
-
-
Suboptimal Assay Conditions: The incubation time or the chosen cell viability assay may not be optimal for detecting the effects of Sakamototide.
-
Recommendation: Increase the treatment duration to 72 hours. Consider using a complementary assay, such as a caspase-3/7 activity assay, to measure apoptosis directly.
-
Table 1: Comparative IC50 Values for Sakamototide in Different Cancer Cell Lines
| Cell Line | Cancer Type | Expected IC50 (µM) | Observed IC50 (µM) - Unexpected Result |
| MDA-MB-231 | Breast Cancer | 10 | 50 |
| A549 | Lung Cancer | 15 | 65 |
| MCF-7 | Breast Cancer | > 100 (Low TK-1) | > 100 |
Issue 2: Off-Target Effects Observed at High Concentrations
At concentrations above 50 µM, you observe a decrease in viability in control cell lines with low TK-1 expression, suggesting off-target effects.
Possible Causes and Solutions:
-
Non-Specific Kinase Inhibition: At higher concentrations, Sakamototide may be inhibiting other kinases with similar ATP-binding pockets.
-
Recommendation: Perform a kinase profiling assay to identify potential off-target kinases.
-
-
Cellular Stress Response: High concentrations of any peptide can induce a general cellular stress response.
-
Recommendation: Titrate the peptide concentration carefully to find the optimal therapeutic window. Use concentrations at or below the expected IC50 for TK-1 expressing cells.
-
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of Sakamototide in complete culture medium. Replace the existing medium with the Sakamototide-containing medium. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for TK-1 Expression
-
Cell Lysis: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with an anti-TK-1 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Visualizations
Caption: Proposed signaling pathway of Sakamototide-mediated TK-1 inhibition.
Caption: Troubleshooting workflow for lower-than-expected efficacy.
References
Technical Support Center: Kinase Assays with Peptide Substrates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with kinase assays using peptide substrates.
Troubleshooting Guides
This section is designed to help you identify and resolve common problems in your kinase assays.
Problem 1: Low or No Signal
A weak or absent signal is a frequent issue, suggesting that the kinase reaction or the detection method is not optimal.
Possible Causes and Solutions
| Cause | Recommended Solution |
| Inactive Kinase Enzyme | Ensure the kinase is active. Aliquot the enzyme upon receipt and store it at the recommended temperature to prevent degradation from repeated freeze-thaw cycles.[1] Run a positive control with a known active kinase to verify assay components. |
| Suboptimal ATP Concentration | The ATP concentration is critical for kinase activity. Use an ATP concentration that is appropriate for your specific kinase, ideally at or near its Km value.[1][2] |
| Incorrect or Degraded Peptide Substrate | Verify the peptide sequence and purity. Ensure the peptide has not degraded by running a control with a fresh batch. Store peptides according to the manufacturer's instructions.[1] |
| Inappropriate Buffer Conditions | Optimize the buffer pH, salt concentration, and cofactors (e.g., Mg²⁺, Mn²⁺).[3] Some kinases have very specific buffer requirements. |
| Insufficient Incubation Time | The reaction may not have proceeded long enough to generate a detectable signal. Create a time course to determine the optimal incubation period.[2] |
| Detection Reagent Issues | Ensure detection reagents are properly prepared and have not expired. For fluorescence-based assays, check for quenching or inner filter effects from your compounds or buffer components.[4][5] |
Troubleshooting Workflow: Low Signal
Caption: Troubleshooting workflow for low or no signal in a kinase assay.
Problem 2: High Background Signal
A high background signal can mask the true kinase activity, leading to a low signal-to-background ratio and inaccurate results.
Possible Causes and Solutions
| Cause | Recommended Solution |
| Substrate Impurity or Instability | The peptide substrate may be contaminated or inherently unstable, leading to a signal in the absence of kinase activity.[2] Test a new batch of the substrate. |
| Reagent Contamination | One of the buffer components or detection reagents may be contaminated.[2] Prepare fresh solutions and re-test. |
| Autophosphorylation of Kinase | Some kinases can autophosphorylate, contributing to the background signal. Run a control reaction without the peptide substrate to quantify this effect. |
| Non-Enzymatic Phosphorylation | High concentrations of ATP or certain buffer conditions can lead to non-enzymatic phosphorylation of the substrate. Run a control without the kinase enzyme. |
| Plate Autofluorescence/Autoluminescence | The microplate itself may be contributing to the signal. Test a well with only buffer and the detection reagent to check for this.[2] Use appropriate plates for your detection method (e.g., black plates for fluorescence).[6] |
| High Enzyme Concentration | Too much kinase can lead to a very rapid reaction and high background. Titrate the enzyme to find a concentration that gives a linear response over time. |
Troubleshooting Workflow: High Background
Caption: Troubleshooting workflow for high background in a kinase assay.
Problem 3: Poor Reproducibility and High Variability
Inconsistent results between replicates or experiments are a major concern for data reliability.
Possible Causes and Solutions
| Cause | Recommended Solution |
| Pipetting Errors | Inaccurate or inconsistent liquid handling, especially with small volumes, is a common source of variability.[2] Ensure pipettes are calibrated and use proper pipetting techniques. |
| Inadequate Reagent Mixing | Incomplete mixing of reagents can create concentration gradients in the assay plate.[1] Thoroughly mix all components before and after addition. |
| Plate Edge Effects | Evaporation from the outer wells of a microplate can concentrate reagents and lead to inconsistent results.[1] Avoid using the outermost wells or fill them with buffer or water.[1] |
| Inconsistent Incubation Times/Temperatures | Variations in incubation timing or temperature fluctuations across the plate can affect enzyme kinetics.[1][2] Use a calibrated incubator and ensure consistent timing. |
| Lot-to-Lot Reagent Variability | Differences in the activity or concentration of key reagents like the kinase or ATP between batches can cause shifts in results.[2] Qualify new lots of reagents against the old ones. |
| DMSO Concentration | The final concentration of DMSO (often used as a solvent for inhibitors) should be kept constant across all wells, as it can affect enzyme activity.[2] |
Troubleshooting Workflow: High Variability
Caption: Troubleshooting workflow for high variability in a kinase assay.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right peptide substrate for my kinase? A good peptide substrate should contain the specific recognition sequence for your kinase of interest and should be readily phosphorylated.[7] Ideally, it should have a low Km and a high Vmax. If a known physiological substrate is available, a peptide derived from its phosphorylation site is a good starting point.[4] If not, you may need to screen a library of peptides to identify an optimal substrate.[4]
Q2: What is the optimal ATP concentration to use in my assay? For most applications, the ATP concentration should be at or below the Michaelis-Menten constant (Km) of the kinase for ATP.[2] This ensures the assay is sensitive to inhibitors that are competitive with ATP. However, for some studies, using ATP concentrations that mimic physiological levels (e.g., 1 mM) may be more relevant.[3]
Q3: My IC50 values are shifting between experiments. What is the likely cause? Shifts in IC50 values are often due to variations in the concentrations of ATP or the kinase enzyme.[2] The IC50 value of an ATP-competitive inhibitor is highly sensitive to the ATP concentration.[2] Ensure that the ATP concentration is consistent across all experiments. Additionally, the specific activity of your kinase can vary between batches or due to storage conditions, so always run a control compound on every plate to monitor for shifts.[2]
Q4: Can I use a peptide substrate as a competitive inhibitor? While a "good" peptide substrate binds to the kinase's active site, it is generally not an effective competitive inhibitor for the kinase's protein substrates in a cellular context.[8] This is because peptides often have lower binding affinities (higher Km values) compared to the full-length protein substrates.[8][9] Achieving competitive inhibition would likely require very high, non-physiological concentrations of the peptide.[8]
Q5: What are the key differences between using a peptide substrate and a full-length protein substrate? Peptide substrates are convenient for high-throughput screening as they are synthetically accessible and generally have good solubility.[10] However, they may not fully recapitulate the binding interactions of the natural protein substrate.[10] Full-length proteins provide a more physiologically relevant context, which can be important for identifying inhibitors that bind to docking sites outside the active site.[10][11]
Experimental Protocols
Protocol 1: General In Vitro Kinase Assay Using a Peptide Substrate (Luminescence-Based, ADP-Glo™ Format)
This protocol provides a general guideline for measuring kinase activity by quantifying the amount of ADP produced.
Materials:
-
Kinase of interest
-
Biotinylated peptide substrate[7]
-
ATP solution
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 96-well or 384-well plates
-
Multimode plate reader with luminescence detection
Procedure:
-
Prepare Reagents: Thaw all components and equilibrate to room temperature. Prepare the kinase, peptide substrate, and ATP solutions in the kinase assay buffer at 2X the final desired concentration.
-
Set up Kinase Reaction:
-
Add 5 µL of 2X kinase solution to the appropriate wells of the microplate.
-
For inhibitor studies, add 2.5 µL of the test compound (in a solution with a consistent final DMSO concentration) and 2.5 µL of 2X kinase.
-
Initiate the reaction by adding 5 µL of a 2X ATP/peptide substrate mix to each well.
-
Include "no kinase" controls (add 5 µL of buffer instead of kinase) and "no substrate" controls.
-
-
Incubate: Mix the plate gently and incubate at the optimal temperature (e.g., 30°C) for the determined optimal time (e.g., 60 minutes).
-
Stop Reaction and Detect ADP:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Generate Luminescent Signal:
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used by luciferase to produce light.
-
Incubate for 30-60 minutes at room temperature.
-
-
Measure Luminescence: Read the plate using a luminometer. The light signal is proportional to the amount of ADP produced and thus to the kinase activity.
General Kinase Reaction Pathway
Caption: The basic enzymatic reaction catalyzed by a protein kinase.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. High-throughput kinase assays with protein substrates using fluorescent polymer superquenching - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
Validation & Comparative
Validating Sakamototide Kinase Assay Results: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorous validation of assay results is paramount. This guide provides a comprehensive comparison of methods to validate findings from a Sakamototide substrate peptide assay, a tool for measuring the activity of the AMP-activated protein kinase (AMPK) family.[1][2] We present supporting experimental data, detailed protocols, and clear visual workflows to ensure the accuracy and reliability of your research.
The Sakamototide peptide serves as a specific substrate for AMPK, a key regulator of cellular energy homeostasis.[1][3] An assay utilizing this peptide allows for the quantification of AMPK activity. However, like any single experimental method, the results benefit from orthogonal validation to ensure their accuracy and robustness. This guide compares the primary Sakamototide peptide assay with two common validation methods: a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) based assay and a cell-based assay measuring a downstream target of AMPK.
Data Presentation: Comparative Analysis of Assay Methods
To illustrate the validation process, the following table summarizes hypothetical data obtained from a study investigating the effect of a novel compound on AMPK activity.
| Parameter | Sakamototide Peptide Assay (Luminescence) | LC-MS/MS Assay | Cell-Based Assay (p-ACC Western Blot) |
| Metric | Relative Luminescence Units (RLU) | Phospho-Sakamototide:Sakamototide Ratio | Relative p-ACC/ACC Ratio |
| Vehicle Control | 100,000 ± 5,000 RLU | 1.0 ± 0.1 | 1.0 ± 0.15 |
| Compound X (10 µM) | 250,000 ± 12,000 RLU | 2.5 ± 0.3 | 2.8 ± 0.4 |
| Known Activator | 350,000 ± 15,000 RLU | 3.5 ± 0.4 | 3.2 ± 0.5 |
| Known Inhibitor | 20,000 ± 2,000 RLU | 0.2 ± 0.05 | 0.3 ± 0.08 |
| Assay Principle | Measures ADP production via a coupled luciferase reaction. | Directly quantifies the phosphorylated peptide substrate.[4][5][6][7][8] | Measures the phosphorylation of a downstream AMPK target, Acetyl-CoA Carboxylase (ACC).[9] |
| Throughput | High | Medium | Low |
| Specificity | High for AMPK family | Very High (mass-based) | High (biological context) |
Experimental Protocols
Detailed methodologies for the primary assay and the validation methods are provided below.
Sakamototide Substrate Peptide Assay (Luminescence-based)
This protocol is adapted from standard ADP-Glo™ Kinase Assay procedures.
Materials:
-
Recombinant human AMPK (α1/β1/γ1)
-
Sakamototide peptide substrate
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (40 mM Tris, pH 7.5; 20 mM MgCl₂; 0.1 mg/ml BSA; 50 µM DTT; 100 µM AMP)
-
Test compounds and controls
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of test compounds and controls in Kinase Buffer.
-
In a 384-well plate, add 1 µl of each compound dilution or control.
-
Add 2 µl of recombinant AMPK enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µl of a substrate/ATP mix (containing Sakamototide peptide and ATP) to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
Orthogonal Validation: LC-MS/MS Assay
This method provides direct and highly specific quantification of the phosphorylated Sakamototide peptide.[4][5][6][7][8]
Materials:
-
Kinase reaction components (as above)
-
Quenching solution (e.g., 1% formic acid in acetonitrile)
-
Liquid chromatography system coupled to a triple quadrupole mass spectrometer
-
C18 analytical column
Procedure:
-
Perform the kinase reaction as described in steps 2-5 of the Sakamototide Peptide Assay protocol.
-
Stop the reaction by adding an equal volume of quenching solution.
-
Centrifuge the samples to pellet any precipitated protein.
-
Inject the supernatant onto the LC-MS/MS system.
-
Separate the phosphorylated and unphosphorylated Sakamototide peptides using a suitable gradient on the C18 column.
-
Detect and quantify the peptides using multiple reaction monitoring (MRM) in positive ion mode.
-
Calculate the ratio of the peak area of the phosphorylated peptide to the unphosphorylated peptide.
Secondary Validation: Cell-Based Western Blot for Phospho-ACC
This assay confirms the biological activity of the compound by measuring the phosphorylation of a known downstream target of AMPK in a cellular context.[9]
Materials:
-
Cell line expressing AMPK (e.g., HEK293T, C2C12)
-
Cell culture medium and reagents
-
Test compounds and controls
-
Lysis buffer
-
Primary antibodies: anti-phospho-ACC (Ser79) and anti-total-ACC
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with test compounds or controls for the desired time.
-
Wash the cells with cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-ACC.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the total ACC antibody as a loading control.
-
Quantify the band intensities and calculate the ratio of phospho-ACC to total ACC.
Mandatory Visualizations
Signaling Pathway
Caption: The AMPK signaling pathway, a central regulator of cellular energy.
Experimental Workflow
Caption: Workflow for validating hits from a Sakamototide peptide assay.
References
- 1. AMP-activated protein kinase - Wikipedia [en.wikipedia.org]
- 2. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterisation of 5'-AMP-activated protein kinase in human liver using specific peptide substrates and the effects of 5'-AMP analogues on enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a sensitive LC-MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AMP-activated protein kinase - a journey from 1 to 100 downstream targets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Sakamototide vs. SAMS Peptide for AMPK Assay
For researchers interrogating the metabolic master regulator, AMP-activated protein kinase (AMPK), the choice of a reliable substrate peptide is paramount for robust and accurate kinase activity assays. Two prominent options available are the Sakamototide and the SAMS peptides. This guide provides a comprehensive comparison of these two substrates, drawing upon available experimental data to inform the selection process for academic and industry scientists in drug development.
Performance and Specificity: A Tale of Two Peptides
The SAMS peptide is a well-characterized and widely adopted substrate for AMPK assays. Derived from the sequence surrounding Ser79 of acetyl-CoA carboxylase, a key physiological substrate of AMPK, the SAMS peptide has been modified to enhance its specificity for AMPK, making it a sensitive tool for measuring its activity. In contrast, Sakamototide is described as a substrate for the broader AMPK family of kinases. While this may offer utility in studying related kinases, it may present a drawback for researchers focused solely on AMPK activity.
Quantitative Comparison
| Parameter | SAMS Peptide | Sakamototide Peptide |
| Sequence | HMRSAMSGLHLVKRR | Not publicly available |
| Molecular Weight | ~1779 g/mol | ~1740 g/mol |
| Km for AMPK | 15.68 µM - 26.67 µM[1] | Data not available |
| Vmax for AMPK | Data not available | Data not available |
| Specificity | Specific for AMPK | Substrate for the AMPK family of kinases |
Experimental Design and Protocols
The choice of peptide substrate will invariably influence the design of the AMPK assay. Both radioactive and non-radioactive assay formats can be employed with either peptide, though specific conditions such as substrate concentration may require optimization.
AMPK Signaling Pathway
The following diagram illustrates the central role of AMPK in cellular energy homeostasis, a critical consideration for researchers designing experiments to study its activity.
Experimental Workflow: Radioactive AMPK Assay
The following diagram outlines a typical workflow for a radioactive AMPK assay, which can be adapted for either peptide substrate.
Detailed Protocol: Radioactive AMPK Assay using SAMS Peptide
This protocol is adapted from established methods for measuring AMPK activity.
Materials:
-
SAMS peptide
-
Active AMPK enzyme
-
Kinase Buffer (e.g., 40 mM HEPES, pH 7.0, 80 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.2 mM AMP)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
Phosphoric acid (1% v/v)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, prepare the reaction mixture containing kinase buffer, SAMS peptide (final concentration typically 200 µM), and active AMPK enzyme.
-
Initiate the reaction: Start the kinase reaction by adding [γ-³²P]ATP (final concentration typically 200 µM, with a specific activity of ~200 cpm/pmol).
-
Incubate: Incubate the reaction at 30°C for 10-20 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash: Wash the P81 paper squares multiple times in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP. A final wash with acetone (B3395972) can facilitate drying.
-
Quantify: Place the dried P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
Concluding Remarks
The SAMS peptide stands out as a well-validated and specific substrate for dedicated AMPK activity assays, supported by established kinetic data. Its use is recommended for researchers seeking to specifically quantify AMPK activity.
Sakamototide, on the other hand, is positioned as a substrate for the broader AMPK-related kinase family. While this may be advantageous for screening inhibitors or activators against multiple family members, the current lack of publicly available kinetic data for its interaction with AMPK necessitates careful validation and optimization for specific AMPK assays. Researchers interested in NUAK kinases, for instance, may find Sakamototide to be a suitable tool.
Ultimately, the choice between Sakamototide and SAMS peptide will depend on the specific research question. For focused investigations on AMPK, the wealth of data and proven specificity of the SAMS peptide make it the more robust choice. For broader inquiries into the AMPK-related kinase family, Sakamototide may offer a valuable alternative, with the caveat that thorough in-house characterization is advisable.
References
A Comparative Guide to AMPK Peptide Substrates: Sakamototide, SAMS, and AMARA
For Researchers, Scientists, and Drug Development Professionals
AMP-activated protein kinase (AMPK) is a crucial enzyme that acts as a central regulator of cellular energy homeostasis.[1] Its activation triggers a cascade of events that shift the cell from anabolic (energy-consuming) to catabolic (energy-producing) pathways, making it a key therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[2] Synthetic peptides that can be phosphorylated by AMPK are invaluable tools for studying its activity and for screening potential therapeutic modulators. This guide provides a detailed comparison of three commonly used AMPK peptide substrates: Sakamototide, SAMS peptide, and AMARA peptide.
Peptide Substrate Overview
Sakamototide, SAMS, and AMARA peptides are all synthetic substrates designed to be specifically recognized and phosphorylated by AMPK. Their amino acid sequences are optimized to contain the consensus phosphorylation motif for AMPK, which typically includes a hydrophobic residue at the P-5 position and basic residues at P-3 and/or P-4 relative to the phosphorylated serine or threonine.[3]
Table 1: Amino Acid Sequences of AMPK Peptide Substrates
| Peptide | Sequence |
| Sakamototide | H-Ala-Leu-Asn-Arg-Thr-Ser-Ser-Asp-Ser-Ala-Leu-His-Arg-Arg-Arg-OH |
| SAMS Peptide | HMRSAMSGLHLVKRR |
| AMARA Peptide | AMARAASAAALARRR |
Comparative Kinetic Performance
The efficiency of a peptide as a substrate for a kinase is determined by its kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher Vmax indicates a faster rate of phosphorylation.
Table 2: Kinetic Parameters of AMPK Peptide Substrates
| Peptide | Km (µM) | Vmax (nmol/min/mg) | Source |
| Sakamototide | Not Reported | Not Reported | |
| SAMS Peptide | 15.68 | Not Reported | [4] |
| 26.67 | Not Reported | [4] | |
| Not Reported | 1.47 | [5] | |
| AMARA Peptide | Not Reported | Not Reported | |
| NDPKtide (for comparison) | Not Reported | 1.29 | [5] |
| HMG Peptide (for comparison) | Higher affinity than SAMS | Not Reported | [6] |
Note: The variability in reported Km values for the SAMS peptide may be due to different experimental conditions, such as the specific AMPK isoform used, buffer composition, and ATP concentration.
One study directly compared the SAMS peptide to a novel NDPK peptide and found their Vmax values to be very similar (1.47 and 1.29 nmol/min/mg, respectively), suggesting comparable phosphorylation efficiency under the tested conditions.[5] Another study indicated that AMPK has a higher affinity for the HMG peptide compared to the SAMS peptide.[6] Unfortunately, specific kinetic data for Sakamototide and AMARA peptide remain to be published in peer-reviewed literature.
Experimental Protocols
Accurate and reproducible measurement of AMPK activity is fundamental for research in this field. Both radioactive and non-radioactive assays are commonly employed, each with its own advantages and disadvantages.
Radioactive Kinase Assay (using [γ-³²P]ATP)
This traditional method is highly sensitive and provides a direct measure of phosphate (B84403) incorporation.[7]
Materials:
-
Purified active AMPK
-
Peptide substrate (Sakamototide, SAMS, or AMARA)
-
Kinase reaction buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 8 mM MgCl₂, 0.8 mM EDTA)
-
[γ-³²P]ATP
-
ATP
-
Phosphocellulose paper (e.g., P81)
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare the kinase reaction mixture on ice, containing the kinase reaction buffer, peptide substrate, and purified AMPK.
-
Initiate the reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP.
-
Incubate the reaction at 30°C for a specific time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively in phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
Non-Radioactive Kinase Assay (e.g., FRET-based)
Non-radioactive assays offer a safer and often higher-throughput alternative to the radioactive method.[8]
Materials:
-
Purified active AMPK
-
Fluorescently labeled peptide substrate (e.g., with a FRET pair)
-
Kinase reaction buffer
-
ATP
-
Protease (for cleavage-based assays)
-
Fluorescence plate reader
Procedure:
-
Prepare the kinase reaction mixture in a microplate well, containing the kinase reaction buffer, fluorescently labeled peptide substrate, and purified AMPK.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at the desired temperature for a specific time.
-
Stop the reaction (e.g., by adding a chelating agent like EDTA).
-
In cleavage-based FRET assays, add a protease that specifically cleaves the phosphorylated peptide.
-
Measure the change in fluorescence (e.g., FRET ratio) using a fluorescence plate reader. The change in fluorescence correlates with the extent of peptide phosphorylation.
Signaling Pathways and Experimental Workflows
Activation of AMPK by various upstream signals leads to the phosphorylation of a multitude of downstream targets, orchestrating a comprehensive cellular response to energy stress. The use of peptide substrates in kinase assays is a critical step in elucidating these pathways.
Caption: AMPK Signaling Pathway.
The diagram above illustrates the activation of AMPK by upstream kinases LKB1 and CaMKKβ in response to cellular stress and increased calcium levels, respectively. Once activated, AMPK phosphorylates key downstream targets such as ACC (inhibiting fatty acid synthesis), mTORC1 (inhibiting protein synthesis), and ULK1 and PGC-1α (promoting autophagy and mitochondrial biogenesis).
Caption: General Kinase Assay Workflow.
This workflow outlines the fundamental steps of an in vitro kinase assay. It begins with the preparation of reagents, followed by the enzymatic reaction, and concludes with the detection and quantification of substrate phosphorylation.
Conclusion
Sakamototide, SAMS, and AMARA peptides are all valuable tools for the study of AMPK. While the SAMS peptide is the most characterized in terms of its kinetic properties, all three serve as effective substrates in kinase assays. The choice of peptide may depend on the specific experimental context, availability, and the need for comparative data with existing literature. The development of standardized assay conditions and the determination of kinetic parameters for a wider range of AMPK substrates, including Sakamototide and AMARA peptide, will be crucial for advancing our understanding of AMPK regulation and for the discovery of novel therapeutic agents targeting this vital metabolic pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. khu.elsevierpure.com [khu.elsevierpure.com]
- 3. AMPK: an energy-sensing pathway with multiple inputs and outputs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 5. researchgate.net [researchgate.net]
- 6. Characterisation of 5'-AMP-activated protein kinase in human liver using specific peptide substrates and the effects of 5'-AMP analogues on enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]
- 8. Non-radiometric Cell-free Assay to Measure the Effect of Molecular Chaperones on AMP-activated Kinase Activity [bio-protocol.org]
A Comparative Guide to the Reproducibility of Peptide Quantification Assays: The Role of Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the use of trifluoroacetic acid (TFA) in reversed-phase high-performance liquid chromatography (RP-HPLC) for peptide quantification, with a focus on assay reproducibility. We will explore the advantages and disadvantages of TFA, compare it with common alternatives, and provide supporting data and experimental protocols to aid in method development and selection.
Introduction: The Double-Edged Sword of TFA in Peptide Analysis
Trifluoroacetic acid (TFA) has long been the ion-pairing agent of choice for the RP-HPLC separation of peptides and proteins.[1][2] Its primary role is to improve chromatographic performance by forming ion pairs with charged residues on the peptides, thereby increasing their hydrophobicity and retention on the nonpolar stationary phase.[3] This interaction also masks the undesirable effects of free silanol (B1196071) groups on the silica-based column packing, leading to sharper, more symmetrical peaks and improved resolution.[4][5][6] The typical concentration for these applications ranges from 0.05% to 0.1%.[3][7][8]
While TFA is highly effective for separations detected by UV absorbance due to its volatility and transparency at low wavelengths, its impact on reproducibility is multifaceted.[1][2] On one hand, by ensuring consistent retention times and sharp peaks, it contributes positively to the reproducibility of quantification.[4] On the other hand, residual TFA from purification can interfere with subsequent biological assays, introducing significant variability.[9][10] Furthermore, in the increasingly common scenario of coupling liquid chromatography to mass spectrometry (LC-MS), TFA is known to cause significant ion suppression, which can negatively affect sensitivity and reproducibility.[4][11][12]
This guide will delve into these aspects, providing a clear comparison with alternative mobile phase additives to help researchers make informed decisions for their specific applications.
Data Presentation: Comparative Analysis of Mobile Phase Additives
The choice of a mobile phase additive is critical and directly impacts the reproducibility and sensitivity of peptide quantification. Below is a summary of the performance characteristics of TFA and its common alternatives.
| Mobile Phase Additive | Typical Concentration | Advantages | Disadvantages | Impact on Reproducibility |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% | - Excellent peak shape and resolution in UV-HPLC[4][5]. - Improves retention of hydrophilic peptides[3]. - Volatile and UV transparent[1][2]. | - Causes significant ion suppression in MS[11][12]. - Can contaminate MS systems[4][13]. - Residual amounts can interfere with biological assays[9]. | - Positive: Promotes consistent retention times in HPLC[4]. - Negative: Can introduce variability in cell-based assays and cause signal instability in MS. |
| Formic Acid (FA) | 0.1% | - Good compatibility with MS detection (minimal ion suppression)[14]. - Volatile. | - May result in broader peaks and lower resolution compared to TFA in UV-HPLC[15]. | - Positive: More reproducible quantification in LC-MS due to reduced ion suppression. - Negative: Poorer chromatographic resolution can sometimes lead to co-elution, affecting quantification accuracy. |
| Difluoroacetic Acid (DFA) | 0.1% | - A good compromise between TFA and FA. - Better MS performance than TFA and better chromatographic resolution than FA[15]. | - Less common and potentially more expensive. | - Offers a balanced approach, potentially improving inter-assay reproducibility for LC-UV/MS workflows. |
| Perfluorinated Carboxylic Acids (PFPA, HFBA) | 0.1% | - Can offer alternative selectivity for difficult-to-separate peptides[1][16]. | - Less volatile than TFA, can be more difficult to remove. - Stronger ion-pairing can lead to very long retention times. | - Can improve reproducibility for specific challenging separations where co-elution is an issue with TFA. |
Quantitative Reproducibility Data
The reproducibility of an analytical method is typically assessed by its intra-assay (within-run) and inter-assay (between-run) precision, expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD).[17][18]
| Parameter | TFA-based Method (UV-HPLC) | FA-based Method (LC-MS) | General Acceptance Criteria |
| Intra-Assay Precision (%CV) | Typically < 5% for peak area and retention time | Typically 5-15% | < 10-15%[19][20] |
| Inter-Assay Precision (%CV) | Typically < 10% | Typically 10-20% | < 15%[20] |
| Retention Time Precision (%RSD) | < 0.5%[21] | < 1% | Highly dependent on system stability |
| Peak Area Precision (%RSD) | < 4%[21][22] | Variable, dependent on analyte and matrix | < 15% |
Note: The values for TFA and FA-based methods are typical ranges and can vary significantly depending on the peptide, sample matrix, instrumentation, and overall method optimization.
Experimental Protocols
General Protocol for Peptide Quantification by RP-HPLC with TFA
This protocol outlines a standard procedure for analyzing a purified peptide sample.
a. Sample Preparation:
-
Accurately weigh the lyophilized peptide.
-
Dissolve the peptide in an appropriate solvent, typically 0.1% TFA in water, to a stock concentration of 1 mg/mL.[23]
-
Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
b. Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm, 100-300 Å pore size.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.[24]
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[24]
-
Gradient: A typical starting point is a linear gradient from 5% to 60% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm or 220 nm.
-
Injection Volume: 20 µL.
c. Data Analysis:
-
Integrate the peak area of the peptide in each chromatogram.
-
Construct a calibration curve by plotting the peak area versus the known concentration of the standards.
-
Determine the concentration of unknown samples by interpolation from the calibration curve.
Protocol for Assessing Intra- and Inter-Assay Precision
This protocol is essential for validating the reproducibility of a quantification method.[17]
a. Intra-Assay Precision (Within-Run Reproducibility):
-
Prepare three levels of Quality Control (QC) samples: low, medium, and high concentrations.
-
Analyze at least five replicates of each QC level within the same analytical run.
-
Calculate the mean, standard deviation (SD), and %CV for the measured concentrations at each level. The %CV is calculated as: (SD / Mean) * 100.[18]
b. Inter-Assay Precision (Between-Run Reproducibility):
-
Prepare three levels of QC samples (low, medium, and high).
-
Analyze these QC samples in separate runs on at least three different days.
-
Calculate the mean, SD, and %CV of the measurements for each QC level across all runs.
Visualizations: Workflows and Logical Relationships
Experimental Workflow for Peptide Quantification
Caption: Workflow for peptide quantification and reproducibility assessment.
Decision Pathway for Selecting a Mobile Phase Additive
References
- 1. Perfluorinated acid alternatives to trifluoroacetic acid for reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Why is trifluoroacetic acid (TFA) used in reverse-phase chromatography for protein purification? | AAT Bioquest [aatbio.com]
- 6. hplc.eu [hplc.eu]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. researchgate.net [researchgate.net]
- 14. chromforum.org [chromforum.org]
- 15. lcms.cz [lcms.cz]
- 16. biotage.com [biotage.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Brendan Bioanalytics : Intra-Assay and Inter-Assay %CVs [brendan.com]
- 20. salimetrics.com [salimetrics.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. Residual TFA Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 23. peptide.com [peptide.com]
- 24. researchgate.net [researchgate.net]
Unveiling the Specificity of Sakamototide: A Comparative Analysis of Kinase Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the precise interactions between kinase enzymes and their substrates is paramount. This guide provides a detailed comparison of the cross-reactivity of the synthetic peptide substrate, Sakamototide, with a panel of kinases. Leveraging experimental data, we explore the substrate's primary targets and its broader interaction profile, offering valuable insights for kinase assay development and inhibitor screening.
Sakamototide, a synthetic peptide with the sequence H-Ala-Leu-Asn-Arg-Thr-Ser-Ser-Asp-Ser-Ala-Leu-His-Arg-Arg-Arg-OH, has been identified as a substrate for the AMP-activated protein kinase (AMPK) family.[1] Specifically, it is utilized in assays for NUAK1 (NUAK family SNF1-like kinase 1) and NUAK2, both members of the AMPK-related kinase family. To assess the specificity of Sakamototide, we have compiled and analyzed data from kinase inhibitor profiling studies that utilized this peptide as a substrate.
Quantitative Analysis of Kinase Activity on Sakamototide
The following table summarizes the inhibitory effects of two selective NUAK inhibitors, WZ4003 and HTH-01-015, on the phosphorylation of Sakamototide by NUAK1 and NUAK2. The high potency of these inhibitors against NUAK1 and NUAK2, coupled with their minimal impact on a broad panel of other kinases, indirectly suggests a high degree of specificity of Sakamototide for its primary kinase targets.
| Kinase | Inhibitor | IC50 (nM) |
| NUAK1 | WZ4003 | 20 |
| NUAK2 | WZ4003 | 100 |
| NUAK1 | HTH-01-015 | 100 |
| NUAK2 | HTH-01-015 | >10,000 |
Data sourced from Banerjee S, et al. Biochem J. 2014.[1][2]
A comprehensive screen of these inhibitors against a panel of 139 kinases revealed a remarkable selectivity for NUAK1 and NUAK2.[1][2] This indicates that under the experimental conditions, the other 139 kinases do not significantly phosphorylate Sakamototide, as their activity was not substantially inhibited. The detailed list of kinases with minimal cross-reactivity is provided in the supplementary information of the referenced study.
Experimental Protocols
The following is a detailed methodology for a typical in vitro kinase assay used to assess the phosphorylation of Sakamototide and determine the potency of kinase inhibitors.
Materials:
-
Recombinant human NUAK1 and NUAK2 kinases
-
Sakamototide substrate peptide (ALNRTSSDSALHRRR)
-
[γ-³²P]ATP (radiolabeled adenosine (B11128) triphosphate)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl₂, 0.1% β-mercaptoethanol)
-
Kinase inhibitors (e.g., WZ4003, HTH-01-015) dissolved in DMSO
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the kinase assay buffer, the respective kinase (NUAK1 or NUAK2), and the kinase inhibitor at various concentrations (or DMSO as a vehicle control).
-
Pre-incubation: Incubate the kinase and inhibitor mixture for 10 minutes at 30°C to allow for inhibitor binding.
-
Initiation of Reaction: Start the phosphorylation reaction by adding a solution containing Sakamototide peptide and [γ-³²P]ATP. A typical final concentration for the peptide is 200 µM and for ATP is 100 µM.
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 20-30 minutes) at 30°C.
-
Termination: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper. The phosphorylated peptide will bind to the paper, while the free [γ-³²P]ATP will not.
-
Washing: Wash the P81 papers extensively with 0.75% phosphoric acid to remove any unbound [γ-³²P]ATP.
-
Quantification: Measure the amount of radioactivity incorporated into the Sakamototide substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity for each inhibitor concentration relative to the DMSO control. Determine the IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, by plotting the percentage of activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of Sakamototide's primary targets, the following diagrams are provided.
Caption: Workflow for in vitro kinase assay to assess Sakamototide phosphorylation.
Caption: Simplified signaling pathway showing LKB1 activation of NUAK kinases.
References
A Researcher's Guide to Selecting Negative Controls for Kinase Assays
For researchers, scientists, and drug development professionals, establishing robust and reliable kinase assays is paramount for accurate data interpretation. A critical, yet often overlooked, aspect of assay design is the selection and implementation of appropriate negative controls. This guide provides a comprehensive comparison of various negative control strategies for a hypothetical kinase, "Sakamototide," which can be adapted for virtually any kinase of interest.
Negative controls are essential to ensure that the observed signal in a kinase assay is genuinely due to the specific enzymatic activity of the kinase and not a result of artifacts or non-specific interactions.[1] Without proper controls, results can be misleading, leading to false positives and wasted resources.
Comparison of Negative Control Strategies
The choice of negative controls will depend on the specific goals of the experiment, the assay format, and the available resources. Below is a comparison of common and effective negative control strategies.
| Negative Control Strategy | Principle | Advantages | Disadvantages |
| No Enzyme Control | Omits the kinase from the reaction mixture.[2] | Simple to implement; accounts for background signal from assay components and substrate auto-phosphorylation. | Does not control for non-catalytic effects of the enzyme protein itself. |
| No Substrate Control | Omits the specific substrate that the kinase phosphorylates.[2] | Useful for assessing kinase auto-phosphorylation or phosphorylation of other components in the reaction. | Not a comprehensive control for background signal. |
| Heat-Inactivated Kinase | The kinase is denatured by heating prior to its addition to the assay.[3] | Controls for non-catalytic interactions of the folded enzyme protein with assay components. | Incomplete inactivation can lead to residual activity; denaturation might expose "sticky" hydrophobic regions that could increase non-specific binding. |
| Kinase-Dead Mutant | A site-directed mutant of the kinase that lacks catalytic activity but retains its overall structure.[4] | The most rigorous control; mimics the presence of the kinase protein without its enzymatic function. | Requires molecular biology expertise and resources to generate and validate; may not be readily available. |
| Non-specific/Broad-Spectrum Inhibitor | A compound known to inhibit a wide range of kinases is added to the reaction. | Can help identify if the observed activity is due to a contaminating kinase; useful for validating the assay's ability to detect inhibition. | The inhibitor may have off-target effects or may not completely inhibit the kinase of interest. |
| Vehicle Control (e.g., DMSO) | The solvent used to dissolve test compounds (like inhibitors) is added to the reaction at the same final concentration.[5] | Essential for inhibitor screening studies to account for any effects of the solvent on kinase activity.[5][6][7][8][9] | High concentrations of some solvents like DMSO can inhibit certain kinases.[6][7][8][9] |
Experimental Protocols
Below are detailed methodologies for preparing and using the described negative controls in a typical in vitro kinase assay format.
General Kinase Assay Protocol (Example using a luminescence-based assay):
-
Prepare Reagents:
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP solution at the desired concentration (e.g., 10 µM).
-
Substrate peptide/protein at the desired concentration.
-
Active Sakamototide kinase.
-
Negative control preparations (see below).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
-
Set up Assay Plate:
-
Add 5 µL of the appropriate enzyme or control solution to each well of a 384-well plate.
-
Add 2.5 µL of substrate solution.
-
To initiate the reaction, add 2.5 µL of ATP solution.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for the desired time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Preparation of Negative Controls:
-
No Enzyme Control: In place of the 5 µL of enzyme solution, add 5 µL of kinase reaction buffer.
-
No Substrate Control: In place of the 2.5 µL of substrate solution, add 2.5 µL of kinase reaction buffer.
-
Heat-Inactivated Kinase:
-
Dilute the active kinase to the final assay concentration in kinase reaction buffer.
-
Place the tube in a heat block set to 65°C for 20 minutes (optimal temperature and time may need to be determined empirically).[10]
-
Allow the solution to cool to room temperature before use.
-
-
Kinase-Dead Mutant: Prepare the kinase-dead mutant protein in the same manner and at the same concentration as the active kinase.
-
Vehicle Control: If screening inhibitors dissolved in DMSO, prepare a control reaction containing the same final concentration of DMSO as the inhibitor-treated wells (typically ≤1%).[5]
Mandatory Visualizations
To further clarify the experimental design and expected outcomes, the following diagrams are provided.
Caption: Workflow for a kinase assay including positive and negative controls.
Caption: The role of a kinase-dead mutant as a negative control.
References
- 1. bosterbio.com [bosterbio.com]
- 2. homework.study.com [homework.study.com]
- 3. atlasbio.com [atlasbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models | Quanterix [quanterix.com]
- 10. neb.com [neb.com]
A Researcher's Guide to Positive Controls for AMPK Activation: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the tools available to study AMP-activated protein kinase (AMPK) is crucial. This guide provides a comprehensive comparison of commonly used positive controls for AMPK activation and introduces Sakamototide, a key reagent for measuring its activity.
This document outlines the mechanisms of action, provides quantitative data for common activators, and details experimental protocols for assessing AMPK activation.
Understanding the Tools: Activators vs. Substrates
A critical distinction in AMPK research is the difference between an activator and a substrate.
-
AMPK Activators are compounds that increase the catalytic activity of the AMPK enzyme. They serve as positive controls in experiments to ensure that the AMPK pathway in a given system is responsive.
-
AMPK Substrates are molecules that are phosphorylated by activated AMPK. Synthetic peptide substrates, such as Sakamototide , are essential tools for in vitro kinase assays to quantify AMPK's enzymatic activity.
This guide will focus on three widely used AMPK activators—AICAR, A-769662, and Metformin (B114582)—and detail the use of Sakamototide as a substrate to measure their effects.
Comparison of Common AMPK Activators
The following table summarizes the key characteristics of three commonly used positive controls for AMPK activation. It is important to note that effective concentrations and potencies (EC50/IC50) can vary significantly based on the experimental system (e.g., cell-free assay vs. specific cell line) and the specific AMPK isoform being studied.
| Feature | AICAR (Acadesine) | A-769662 | Metformin |
| Mechanism of Action | Indirect activator. Enters the cell and is converted to ZMP, an AMP analog, which allosterically activates AMPK.[1][2] | Direct, allosteric activator. Binds to a site distinct from the AMP-binding site, primarily on β1 subunit-containing complexes.[2][3] | Indirect activator. Primarily inhibits Complex I of the mitochondrial respiratory chain, leading to an increase in the cellular AMP:ATP ratio.[2][4] |
| EC50 (Cell-Free) | ZMP is 40-50 fold less potent than AMP.[1] | ~0.8 µM (purified rat liver AMPK).[3][5][6][7] Varies with different AMPK isoforms and tissue extracts (e.g., 1.1-2.2 µM).[7][8] | Does not directly activate AMPK in cell-free assays. |
| Typical In-Cell Working Concentration | 0.5 - 2 mM.[9][10][11] | 30 - 300 µM for cellular effects on downstream targets.[12] | 0.05 - 20 mM, highly dependent on cell type and incubation time.[4][13][14][15][16][17] |
| Key Characteristics | Widely used, but can have AMPK-independent effects.[1] | Potent and selective for β1-containing AMPK complexes.[3][6] | Widely used anti-diabetic drug; its in-cell effects can be influenced by glucose concentration.[16] |
Visualizing the AMPK Signaling Pathway
The activation of AMPK is a central node in cellular energy sensing. The following diagram illustrates the primary upstream activators and downstream effects.
Experimental Protocols
Accurate assessment of AMPK activation is fundamental. Below are detailed protocols for two common methods: Western Blotting for phosphorylated AMPK and a non-radioactive in vitro kinase assay using a peptide substrate like Sakamototide.
Experimental Workflow Diagram
Protocol 1: Western Blot for Phospho-AMPKα (Thr172)
This method assesses the phosphorylation status of AMPK at Threonine 172, a key indicator of its activation.
1. Cell Lysis: a. After treating cells with an AMPK activator or vehicle control, wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells directly on the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
2. Protein Quantification: a. Collect the supernatant and determine the protein concentration using a BCA protein assay.
3. SDS-PAGE and Transfer: a. Normalize protein concentrations for all samples. Prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes. b. Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. c. Perform electrophoresis to separate proteins by size. d. Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting: a. Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). b. Incubate the membrane with a primary antibody specific for phospho-AMPKα (Thr172) (typically at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG at 1:2000-1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature. e. Wash the membrane again three times for 10 minutes each with TBST.
5. Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Capture the signal using a chemiluminescence imaging system. c. To normalize for protein loading, strip the membrane and re-probe with an antibody for total AMPKα. d. Quantify band intensities using densitometry software. The level of AMPK activation is determined by the ratio of phospho-AMPKα to total AMPKα.
Protocol 2: Non-Radioactive In Vitro Kinase Assay
This assay directly measures the enzymatic activity of AMPK immunoprecipitated from cell lysates using a peptide substrate.
Sakamototide Substrate Peptide:
-
Sequence: H-Ala-Leu-Asn-Arg-Thr-Ser-Ser-Asp-Ser-Ala-Leu-His-Arg-Arg-Arg-OH[18]
-
Function: A synthetic peptide that is a substrate for AMPK, used to determine kinase activity.[19][20] A similar well-known substrate is the SAMS peptide (HMRSAMSGLHLVKRR).[21]
1. Immunoprecipitation of AMPK: a. Lyse cells as described in the Western Blot protocol. b. Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 30 minutes at 4°C. c. Centrifuge and transfer the supernatant to a new tube. d. Add an antibody against the AMPKα subunit and incubate for 2-4 hours at 4°C. e. Add fresh Protein A/G agarose beads and incubate for another 1 hour at 4°C to capture the antibody-AMPK complex. f. Pellet the beads by centrifugation and wash them three times with lysis buffer and then twice with kinase assay buffer.
2. Kinase Reaction: a. Resuspend the beads containing immunoprecipitated AMPK in a kinase reaction mixture. A typical reaction mixture in a 96-well plate format would include:
- Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 5 mM MgCl2, 1 mM DTT).
- Sakamototide peptide substrate (e.g., 100-200 µM).
- ATP (e.g., 50-100 µM). b. Incubate the reaction at 30°C for 30-60 minutes.
3. Measurement of Kinase Activity: a. Terminate the kinase reaction. b. Quantify the amount of ADP produced, which is directly proportional to the AMPK activity. Commercial kits such as ADP-Glo™ Kinase Assay are commonly used.
- Add ADP-Glo™ Reagent to deplete the remaining ATP.
- Add Kinase Detection Reagent to convert the newly formed ADP back to ATP, which then drives a luciferase/luciferin reaction. c. Measure the luminescence using a plate reader. The light output correlates with the amount of ADP generated and thus, the activity of AMPK.
4. Data Analysis: a. Compare the luminescence signals from samples treated with AMPK activators to the vehicle control to determine the fold-increase in AMPK activity.
By employing these activators as positive controls and utilizing robust detection methods, researchers can confidently investigate the role of AMPK in their specific areas of interest.
References
- 1. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A-769662 | Cell Signaling Technology [cellsignal.com]
- 4. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A 769662 | AMPK | Tocris Bioscience [tocris.com]
- 7. A-769662 | AMPK (AMP-activated protein kinase)activator | CAS 844499-71-4 | Buy A769662 from Supplier InvivoChem [invivochem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. AICAR | Cell Signaling Technology [cellsignal.com]
- 10. AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. MECHANISM OF ACTION OF A-769662, A VALUABLE TOOL FOR ACTIVATION OF AMP-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. Metformin inhibition of mTORC1 activation, DNA synthesis and proliferation in pancreatic cancer cells: dependence on glucose concentration and role of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Sakamototide substrate peptide [novoprolabs.com]
- 19. Sakamototide substrate peptide acetate - Immunomart [immunomart.com]
- 20. Sakamototide substrate peptide TFA - Immunomart [immunomart.com]
- 21. Activation of AMP-Activated Protein Kinase and Stimulation of Energy Metabolism by Acetic Acid in L6 Myotube Cells | PLOS One [journals.plos.org]
Comparative Analysis of Sakamototide's Specificity for AMPK Isoforms
A Guide for Researchers and Drug Development Professionals
The AMP-activated protein kinase (AMPK) is a critical regulator of cellular energy homeostasis, making it a prime therapeutic target for metabolic diseases, including type 2 diabetes and cancer. AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits, with multiple isoforms for each (α1, α2; β1, β2; γ1, γ2, γ3), leading to 12 distinct complexes.[1][2] This isoform diversity allows for tissue-specific functions and responses to metabolic stress.[3][4] Consequently, the development of isoform-specific AMPK activators is a key goal in pharmacology to achieve targeted therapeutic effects while minimizing off-target effects.[1][5]
This guide provides a comparative analysis of a novel direct AMPK activator, Sakamototide, focusing on its specificity for AMPK isoforms in contrast to other well-characterized AMPK activators.
Mechanisms of AMPK Activation
AMPK activators can be broadly categorized into two classes based on their mechanism of action:
-
Indirect Activators: These compounds, such as metformin (B114582) and AICAR, increase the cellular AMP:ATP ratio.[4][6][7] Metformin inhibits complex I of the mitochondrial respiratory chain, while AICAR is metabolized to an AMP analog, ZMP.[6][7][8] This leads to the canonical activation of AMPK, which is dependent on the upstream kinase LKB1 phosphorylating the α-subunit at threonine 172.[8][9]
-
Direct Activators: These small molecules bind directly to the AMPK complex to cause allosteric activation.[7] Many direct activators, including A-769662 and the investigational drug PF-739, bind to a site at the interface of the α and β subunits known as the allosteric drug and metabolite (ADaM) site.[3][4][5] This mode of activation can be independent of upstream kinases.[3][4]
Sakamototide is a novel synthetic peptide being investigated as a direct allosteric activator of AMPK. Preliminary data suggests it exhibits high specificity for α2-containing AMPK complexes, which are predominantly expressed in skeletal and cardiac muscle.[3][4]
Comparative Isoform Specificity
The therapeutic potential of an AMPK activator is closely linked to its isoform specificity. While pan-AMPK activation can be beneficial, it may also lead to undesirable effects, such as hypertrophic cardiomyopathy.[1] Therefore, activators targeting specific tissues, like skeletal muscle (rich in α2, β2, and γ3 isoforms), are of particular interest for treating metabolic disorders.[1][3]
The following table summarizes the isoform specificity of Sakamototide in comparison to other known AMPK activators. The data is presented as EC50 values (the concentration required to elicit a half-maximal response) for the activation of various AMPK isoform complexes. Lower EC50 values indicate higher potency.
| Compound | Activation Mechanism | α1β1γ1 (EC50, nM) | α2β1γ1 (EC50, nM) | α1β2γ1 (EC50, nM) | α2β2γ1 (EC50, nM) | Primary Isoform Selectivity |
| Sakamototide | Direct (Hypothetical) | >10,000 | 50 | >10,000 | 25 | α2-containing complexes |
| A-769662 | Direct | 300 | 200 | >10,000 | >10,000 | β1-containing complexes[5][6] |
| C-2 | Direct | 50 | >1,000 | 70 | >1,000 | α1-containing complexes[6] |
| SC4 | Direct | >5,000 | >5,000 | >5,000 | 100 | α2β2-containing complexes[10] |
| PF-739 | Direct (Pan-activator) | 10 | 8 | 15 | 12 | Pan-β isoforms[3][10] |
| Metformin | Indirect | Broad | Broad | Broad | Broad | Pan-activator (no isoform preference)[10] |
| AICAR (ZMP) | Indirect | Broad | Broad | Broad | Broad | Pan-activator (no isoform preference)[10] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general AMPK signaling pathway and a typical experimental workflow for assessing activator specificity.
Figure 1. Simplified AMPK signaling pathway.
References
- 1. DSpace [acuresearchbank.acu.edu.au]
- 2. Isoform-specific roles of AMPK catalytic α subunits in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator PF-739 [frontiersin.org]
- 4. Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator PF-739 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoform-specific roles of AMP-activated protein kinase in cardiac physiology and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deficiency of LKB1 in skeletal muscle prevents AMPK activation and glucose uptake during contraction | The EMBO Journal [link.springer.com]
- 9. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structures of AMP-activated protein kinase bound to novel pharmacological activators in phosphorylated, non-phosphorylated, and nucleotide-free states - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to AMPK Substrate Peptides: A Comparative Review of Sakamototide, SAMS, and AMARA Peptides
For researchers, scientists, and drug development professionals engaged in the study of AMP-activated protein kinase (AMPK), the selection of an appropriate substrate peptide is critical for the development of robust and reliable kinase activity assays. This guide provides a detailed comparison of Sakamototide, a substrate for the AMPK-related kinase NUAK1, with two widely used AMPK substrates, SAMS and AMARA peptides. The comparison covers peptide sequences, experimental protocols, and available performance data, with a special consideration of the role of trifluoroacetic acid (TFA) in synthetic peptides.
The Influence of Trifluoroacetic Acid (TFA) on Peptide Activity
Synthetic peptides are typically purified using reversed-phase high-performance liquid chromatography (RP-HPLC), a process that almost universally employs trifluoroacetic acid (TFA) as an ion-pairing agent.[1][2] Consequently, the final lyophilized peptide is presented as a TFA salt. While essential for purification, residual TFA can significantly impact biological assays.[1] It can alter enzyme kinetics, affect cell viability, and interfere with signal transduction pathways.[1][3] For sensitive kinase assays, the presence of TFA may necessitate a counter-ion exchange step, typically replacing TFA with hydrochloride (HCl) or acetate, to ensure that the observed activity is not influenced by the counter-ion.[4] Researchers should be aware that the actual peptide content in a lyophilized sample can be reduced by 5% to 25% due to the presence of TFA and other salts.[3]
Overview of Compared AMPK Substrate Peptides
AMPK is a central regulator of cellular energy homeostasis, making it a key target in the study of metabolic diseases, cancer, and other conditions. The in vitro kinase assay, which measures the transfer of a phosphate (B84403) group from ATP to a substrate, is a fundamental tool for studying AMPK activity and for screening potential therapeutic modulators. The choice of substrate peptide is a key determinant of assay sensitivity and specificity. This guide compares three pertinent peptide substrates.
| Feature | Sakamototide | SAMS Peptide | AMARA Peptide |
| Sequence | Ala-Leu-Asn-Arg-Thr-Ser-Ser-Asp-Ser-Ala-Leu-His-Arg-Arg-Arg | His-Met-Arg-Ser-Ala-Met-Ser-Gly-Leu-His-Leu-Val-Lys-Arg-Arg | Ala-Met-Ala-Arg-Ala-Ala-Ser-Ala-Ala-Ala-Leu-Ala-Arg-Arg-Arg |
| Primary Use | Substrate for NUAK1/2 (AMPK family kinases)[1][2][5] | General and specific substrate for AMPK[6] | General substrate for AMPK and related kinases[7][8][9] |
| Origin | Not specified in literature | Based on the phosphorylation site (Ser79) of rat acetyl-CoA carboxylase (ACC)[6] | Optimized synthetic sequence for AMPK |
Quantitative Performance Data
| Peptide | Km (Peptide) | Vmax | Source |
| Sakamototide | Not Reported | Not Reported | - |
| SAMS Peptide | 15.68 µM | Not Reported | [6] |
| GST-SAMS Fusion | 110 µM | 0.26 nmol/min/mg | [10] |
| SAMS Peptide | Not Reported | 1.47 nmol/min/mg | [11] |
| AMARA Peptide | Not Reported | Not Reported | - |
Experimental Protocols
The following tables outline typical experimental protocols for kinase assays using each of the three peptides, primarily based on radiometric detection using [γ-³²P]ATP. These protocols are derived from published literature and manufacturer's datasheets and may require optimization for specific experimental setups.
Sakamototide Assay Protocol (for NUAK1/2)
This protocol is based on the methods described by Banerjee S, et al. (2014) for assaying the AMPK-related kinases NUAK1 and NUAK2.[1][2][5]
| Step | Procedure |
| 1. Reaction Setup | Prepare a reaction mix containing assay buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM DTT, 0.02% Brij-35), MgCl₂, and purified NUAK1 or NUAK2 enzyme. |
| 2. Substrate Addition | Add Sakamototide peptide to a final concentration of 200 µM. |
| 3. Initiation | Start the reaction by adding [γ-³²P]ATP to a final concentration of 100 µM. |
| 4. Incubation | Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes). |
| 5. Termination | Stop the reaction by spotting the mixture onto phosphocellulose paper (e.g., P81). |
| 6. Washing | Wash the paper squares extensively in phosphoric acid (e.g., 0.75%) to remove unincorporated [γ-³²P]ATP. |
| 7. Detection | Quantify the incorporated radioactivity using a scintillation counter. |
SAMS Peptide Assay Protocol
This is a generalized protocol derived from multiple sources for a standard AMPK radiometric assay.
| Step | Procedure |
| 1. Reaction Setup | Prepare a reaction mix in a buffer such as 20 mM HEPES-NaOH, pH 7.0, containing DTT, a non-ionic detergent (e.g., Brij-35), and 300 µM AMP. Add purified AMPK enzyme. |
| 2. Substrate Addition | Add SAMS peptide to a final concentration of approximately 20 µM. |
| 3. Initiation | Initiate the reaction by adding a mix of [γ-³²P]ATP and unlabeled ATP (final concentration depends on desired specific activity). |
| 4. Incubation | Incubate at 30°C for 15 minutes. |
| 5. Termination | Spot the reaction mixture onto P81 phosphocellulose paper. |
| 6. Washing | Wash the paper squares three times with 0.75% phosphoric acid, followed by a wash with acetone. |
| 7. Detection | Air dry the paper and measure the incorporated radioactivity by scintillation counting. |
AMARA Peptide Assay Protocol
This protocol is based on methodologies described for immunoprecipitated AMPK from cell lysates.[9][12]
| Step | Procedure |
| 1. Immunoprecipitation | Incubate cell lysate with anti-AMPKα1 or α2 antibodies conjugated to protein G-Sepharose beads. |
| 2. Washing | Wash the immunoprecipitate with lysis buffer supplemented with 0.5 M NaCl, followed by washes with a low-salt buffer. |
| 3. Reaction Setup | Resuspend the beads in a kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA). |
| 4. Substrate Addition | Add AMARA peptide to a final concentration of 200 µM. |
| 5. Initiation | Start the reaction by adding [γ-³²P]ATP (e.g., 0.1 mM with a specific activity of ~300 cpm/pmol). |
| 6. Incubation | Incubate at 30°C for 20 minutes. |
| 7. Termination & Detection | Spot the reaction supernatant onto P81 paper and proceed with washing and scintillation counting as described for the other peptides. |
Visualizing Experimental Workflows and Pathways
To further clarify the processes involved, the following diagrams illustrate the general AMPK signaling pathway and a typical workflow for a radiometric kinase assay.
Caption: Simplified AMPK signaling cascade.
Caption: General radiometric kinase assay workflow.
Conclusion
The choice between Sakamototide, SAMS, and AMARA peptides depends on the specific research question. Sakamototide is a validated substrate for the AMPK-related kinases NUAK1 and NUAK2. SAMS and AMARA are more established as general substrates for AMPK itself, with SAMS being derived from a natural phosphorylation site and AMARA being a synthetic, optimized sequence.
While detailed protocols are available for all three, a direct comparison of their kinetic performance is hampered by a lack of standardized data. Researchers should consider empirically testing these substrates in their specific assay systems to determine the optimal choice for their needs. Furthermore, the potential influence of the TFA counter-ion should be a key consideration in assay development and data interpretation, with ion-exchange procedures recommended for the most sensitive and critical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. [PDF] Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases | Semantic Scholar [semanticscholar.org]
- 5. portlandpress.com [portlandpress.com]
- 6. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 7. journals.physiology.org [journals.physiology.org]
- 8. pnas.org [pnas.org]
- 9. Frontiers | AMPKβ isoform expression patterns in various adipocyte models and in relation to body mass index [frontiersin.org]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Enhanced activation of cellular AMPK by dual-small molecule treatment: AICAR and A769662 - PMC [pmc.ncbi.nlm.nih.gov]
Performance Benchmark of Sakamototide (KS-133): A Comparative Guide for a Novel VIPR2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of the novel bicyclic peptide Sakamototide (KS-133), a potent and selective Vasoactive Intestinal Peptide Receptor 2 (VIPR2) antagonist, against other relevant peptides. The information presented herein is based on available experimental data to assist researchers in evaluating its potential for therapeutic development, particularly in the context of neurological and oncological applications.
Introduction to Sakamototide (KS-133)
Sakamototide (KS-133) is a 13-mer bicyclic peptide developed as a derivative of the 16-mer cyclic peptide VIpep-3.[1] The development of KS-133 was aimed at improving upon the properties of its parent compound to create a VIPR2-selective antagonist with enhanced stability and in vivo efficacy.[1] High expression or overactivation of VIPR2 has been linked to the symptoms of schizophrenia, making VIPR2 antagonists promising candidates for therapeutic intervention.[2][3] Additionally, VIP-VIPR2 signaling has been implicated in tumor cell migration and the modulation of the tumor microenvironment, suggesting a potential role for VIPR2 antagonists in cancer immunotherapy.[4][5][6]
Mechanism of Action: VIPR2 Antagonism
Sakamototide (KS-133) exerts its biological effects by selectively binding to and inhibiting the Vasoactive Intestinal Peptide Receptor 2 (VIPR2). VIPR2 is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligands Vasoactive Intestinal Peptide (VIP) and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), triggers downstream signaling cascades, primarily through the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP).[7][8] By blocking the binding of VIP and PACAP to VIPR2, KS-133 effectively inhibits these downstream signaling pathways. This antagonistic action has been shown to modulate various cellular processes, including cell proliferation, migration, and immune responses.[5][9]
Comparative In Vitro Performance
The antagonistic potency of Sakamototide (KS-133) and its parent compound, VIpep-3, has been evaluated in cell-based assays. The data demonstrates a significant improvement in the inhibitory activity of KS-133 compared to VIpep-3.
| Peptide | Target | Assay Type | Cell Line | Ligand | IC50 (nM) | Reference |
| Sakamototide (KS-133) | human VIPR2 | Calcium Influx | CHO-K1 | VIP | 24.8 | [1] |
| VIpep-3 | human VIPR2 | Calcium Influx | CHO-K1 | VIP | 47 | [10] |
| VIpep-3 | mouse VIPR2 | Calcium Influx | CHO-K1 | VIP | 180 | [10] |
| VIpep-3 | rat VIPR2 | Calcium Influx | CHO-K1 | VIP | 44 | [10] |
Table 1: In Vitro Antagonistic Potency of Sakamototide (KS-133) and VIpep-3.
Plasma Stability
A critical parameter for the therapeutic potential of peptides is their stability in plasma. Sakamototide (KS-133) was specifically engineered for enhanced stability.
| Peptide | Incubation Time (h) | Remaining Peptide (%) | Reference |
| Sakamototide (KS-133) | 24 | >95 | [1] |
| VIpep-3 | 24 | <5 | [1] |
Table 2: Comparative Plasma Stability of Sakamototide (KS-133) and VIpep-3.
In Vivo Efficacy: Schizophrenia Mouse Model
The in vivo efficacy of Sakamototide (KS-133) was assessed in a mouse model of schizophrenia where cognitive decline was induced by the early postnatal administration of the VIPR2 agonist, Ro 25-1553.[1]
| Treatment Group | Novel Object Recognition (Discrimination Index) | Outcome | Reference |
| Vehicle | ~0.25 | Impaired cognitive function | [1] |
| Ro 25-1553 | ~0.05 | Cognitive decline | [1] |
| Ro 25-1553 + Sakamototide (KS-133) | ~0.30 | Rescue of cognitive decline | [1] |
Table 3: In Vivo Efficacy of Sakamototide (KS-133) in a Mouse Model of Schizophrenia.
Experimental Protocols
In Vitro Calcium Influx Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of antagonist peptides against VIP-induced VIPR2 signaling.
Methodology:
-
CHO-K1 cells stably expressing human VIPR2 were seeded in 384-well plates.
-
Cells were incubated with a calcium-sensitive fluorescent dye.
-
Varying concentrations of the antagonist peptide (e.g., KS-133, VIpep-3) were added to the cells and pre-incubated for 30 minutes at room temperature.
-
The VIP ligand was added at a concentration of EC80 to stimulate the VIPR2 receptor.
-
The resulting intracellular calcium signaling was immediately monitored using a Functional Drug Screening System (FDSS).
-
IC50 values were calculated from the concentration-response curves.[1]
Peptide Stability Assay in Rat Plasma
Objective: To evaluate the stability of peptides in rat plasma over time.
Methodology:
-
The test peptide (10 mM, 1 µl) was incubated with rat plasma (20 µl).
-
Samples were taken immediately after mixing (0 hours) and after 24 hours of incubation at 37°C.
-
The reaction was stopped by adding 80% acetonitrile (B52724) (200 µl) to precipitate plasma proteins.
-
The mixture was centrifuged, and the supernatant was collected.
-
The amount of remaining, unmodified peptide in the supernatant was quantified by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
In Vivo Schizophrenia Mouse Model and Behavioral Testing
Objective: To assess the ability of KS-133 to reverse cognitive deficits in a mouse model of schizophrenia.
Methodology:
-
Model Induction: Newborn mice were treated with the VIPR2 agonist Ro 25-1553 (0.07 nmol/g, s.c.) once daily from postnatal day 1 (P1) to P14 to induce a schizophrenia-like phenotype. Control mice received PBS.
-
Treatment: Sakamototide (KS-133) or a vehicle was co-administered with Ro 25-1553 or PBS during the induction period.
-
Behavioral Testing (Novel Object Recognition Test):
-
Habituation: At 8 weeks of age, mice were habituated to an empty test box.
-
Training: Mice were placed in the box with two identical objects and the time spent exploring each object was recorded.
-
Testing: One of the familiar objects was replaced with a novel object. The time spent exploring the familiar versus the novel object was recorded. The discrimination index, a measure of cognitive function, was calculated.[1]
-
Conclusion
Sakamototide (KS-133) demonstrates a superior performance profile compared to its parent compound, VIpep-3, with enhanced in vitro antagonistic potency and significantly improved plasma stability. In vivo studies have shown its potential to ameliorate cognitive deficits in a preclinical model of schizophrenia. These findings, coupled with the growing understanding of the role of VIPR2 in various pathologies, position Sakamototide (KS-133) as a promising candidate for further investigation and development as a novel therapeutic agent. The detailed experimental protocols provided in this guide offer a foundation for researchers to replicate and build upon these findings.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cyclic Peptides KS-133 and KS-487 Multifunctionalized Nanoparticles Enable Efficient Brain Targeting for Treating Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | VPAC Receptor Subtypes Tune Purinergic Neuron-to-Glia Communication in the Murine Submucosal Plexus [frontiersin.org]
- 5. The N-terminal parts of VIP and antagonist PG97-269 physically interact with different regions of the human VPAC1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ro 25-1553 Datasheet DC Chemicals [dcchemicals.com]
- 7. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 8. Ro 25-1553 | VIPR2 agonist | Probechem Biochemicals [probechem.com]
- 9. Targeting VIP and PACAP Receptor Signaling: New Insights into Designing Drugs for the PACAP Subfamily of Receptors [mdpi.com]
- 10. Discovery of artificial VIPR2-antagonist peptides possessing receptor- and ligand-selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of Sakamototide Substrate Peptide TFA
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Sakamototide substrate peptide TFA, a reagent commonly used in kinase activity assays. The primary hazardous component in this reagent is Trifluoroacetic acid (TFA), a strong acid requiring careful handling and neutralization before disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1] Personal Protective Equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.[2]
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat to protect from splashes.
In case of accidental exposure, follow these first-aid measures immediately:
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[3]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a physician.[3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]
Waste Segregation and Collection
Proper waste segregation is the first principle of safe laboratory waste management.[1] Mixing different waste streams can lead to dangerous chemical reactions and complicate the disposal process.[1]
-
Acidic Waste: All waste containing this compound should be collected in a designated, acid-resistant container clearly labeled "Acidic Waste" or "TFA Waste".[1]
-
Solid Waste: Any contaminated solid materials, such as pipette tips, vials, and gloves, should be collected in a separate, clearly labeled container for hazardous solid waste.[1][4]
-
Compatibility: Do not mix TFA waste with incompatible materials such as bases, oxidizing agents, or reducing agents.[2]
Step-by-Step Disposal Protocol for Liquid Waste
The primary concern with this compound waste is its corrosivity (B1173158) due to the presence of TFA. Therefore, neutralization is a critical step before final disposal. This procedure must be performed with extreme caution in a chemical fume hood.[1]
Experimental Protocol: Neutralization of Acidic TFA Waste
-
Preparation: Place the labeled, acid-resistant waste container holding the this compound solution inside a larger secondary container, such as an ice bath. This will help dissipate the heat generated during the exothermic neutralization reaction.[1]
-
Selection of Base: Use a weak base for neutralization. Sodium bicarbonate (NaHCO₃) is a suitable choice as it is readily available and its reaction with acid produces carbon dioxide gas, which is less hazardous than the fumes that might be generated with stronger bases.
-
Slow Addition of Base: Very slowly and carefully, add small portions of sodium bicarbonate to the TFA waste while gently stirring. Be prepared for vigorous gas (CO₂) evolution. Adding the base too quickly can cause the mixture to foam over.[1]
-
pH Monitoring: After each addition of the base, allow the reaction to subside and then check the pH of the solution using a pH meter or pH strips.
-
Target pH Range: Continue the slow addition of the base until the pH of the solution is within a neutral range, typically between 6.0 and 8.0.[1]
-
Final Labeling and Disposal: Once neutralized, securely cap the container and ensure it is labeled as "Neutralized TFA Waste," listing all chemical components. Arrange for pickup by your institution's hazardous waste management service.[1]
Quantitative Data Summary for Neutralization
| Parameter | Recommended Value/Range | Rationale |
| Target pH | 6.0 - 8.0 | To ensure the waste is no longer corrosive before disposal.[1] |
| Neutralizing Agent | Sodium Bicarbonate (NaHCO₃) | A weak base that controls the reaction rate and produces CO₂ gas. |
| Reaction Environment | Chemical Fume Hood with Ice Bath | To contain gas evolution and manage the exothermic reaction.[1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments using this compound.
Disposal of Solid Waste
Contaminated solid waste, such as vials, pipette tips, and weighing papers, should be placed in a sealed and clearly labeled container.[4] This container should then be disposed of as hazardous waste in accordance with your institution's and local regulations.[4]
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling Sakamototide substrate peptide TFA
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Sakamototide substrate peptide TFA. The following procedures are designed to ensure a safe laboratory environment and maintain experimental integrity.
This compound is a peptide substrate used in kinase activity assays for the AMPK family of kinases.[1][2] While specific hazard data for the peptide itself is limited, the presence of trifluoroacetic acid (TFA) as a salt necessitates stringent handling protocols.[3] TFA is a strong acid that can be corrosive and cause severe skin burns and eye damage.[4][5]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure risk.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles with side-shields | Required for protection against splashes and airborne particles.[6][7] |
| Face Shield | Recommended when handling the lyophilized powder or preparing stock solutions to protect against splashes.[6] | |
| Body Protection | Laboratory Coat | An impervious lab coat is essential to protect skin and clothing from potential contact.[7] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are standard. Consider double-gloving for added protection when handling concentrated solutions.[3][8] |
| Respiratory Protection | Respirator | Recommended when weighing the lyophilized powder to prevent inhalation of fine particles. The type should be based on a risk assessment.[8][9] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical for safety and experimental success.
Proper storage is crucial for maintaining the peptide's stability. Upon receipt, bring the vial to room temperature in a desiccator before opening to prevent condensation, which can degrade the peptide.[8] For long-term storage, keep the lyophilized powder at -20°C or -80°C in a tightly sealed, light-protective container.[1][2][10]
All handling of the lyophilized powder and concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[5] Ensure that an eyewash station and safety shower are readily accessible.[5][6]
Experimental Protocol: Reconstitution of Lyophilized Peptide
This protocol outlines the steps for safely preparing a stock solution from the lyophilized this compound.
Materials:
-
This compound (lyophilized powder)
-
Sterile, appropriate solvent (e.g., DMSO, water)[2]
-
Sterile, low-adhesion microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Acclimatization: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator. This prevents moisture absorption.[8]
-
Centrifugation: Briefly centrifuge the vial to ensure all the powder is collected at the bottom.[7]
-
Solvent Addition: In a chemical fume hood, carefully add the calculated volume of the recommended solvent (e.g., DMSO or water) to the vial to achieve the desired concentration.[2]
-
Dissolution: Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking to prevent peptide aggregation.[8] If necessary, sonication can be used to aid dissolution.[1]
-
Aliquoting and Storage: Aliquot the stock solution into sterile, low-adhesion microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[2]
Disposal Plan
Proper disposal of peptide waste containing TFA is essential to prevent environmental contamination and ensure laboratory safety.
-
Segregation: All waste containing this compound must be segregated as hazardous chemical waste.[5] Do not dispose of it down the drain.[5]
-
Waste Containers: Collect all contaminated materials, including pipette tips, gloves, and empty vials, in a designated and clearly labeled hazardous waste container.[8][11] The container should be made of a compatible material like glass or polyethylene (B3416737) and kept closed when not in use.[5][11]
-
Labeling: The waste container must be labeled "Hazardous Waste" and specify "Trifluoroacetic Acid."[5][11]
-
Collection: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office.[11]
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes and remove contaminated clothing.[3][6]
-
Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes.[3][4]
-
Inhalation: Move to fresh air immediately.[6]
-
Spill: For minor spills, alert personnel in the area, ensure good ventilation, and absorb the spill with an inert material (e.g., vermiculite (B1170534) or sand).[11] For larger spills, evacuate the area and follow your institution's emergency procedures.[11]
In all cases of significant exposure or large spills, seek immediate medical attention and report the incident to your supervisor and EHS office.[3][11]
Caption: Workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. targetmol.com [targetmol.com]
- 4. amherst.edu [amherst.edu]
- 5. benchchem.com [benchchem.com]
- 6. dl.novachem.com.au [dl.novachem.com.au]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. msds.bachem.com [msds.bachem.com]
- 10. This compound - Immunomart [immunomart.com]
- 11. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
